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  • Product: 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine
  • CAS: 1152708-61-6

Core Science & Biosynthesis

Foundational

Precision Synthesis Guide: 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine

This guide details the precision synthesis of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine , a privileged scaffold in medicinal chemistry often utilized in the design of p38 MAPK inhibitors, B-Raf inhibitors, and GPCR...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the precision synthesis of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine , a privileged scaffold in medicinal chemistry often utilized in the design of p38 MAPK inhibitors, B-Raf inhibitors, and GPCR ligands.[1]

The pathway focuses on the regioselective condensation of a


-ketonitrile with methylhydrazine.[1] This route is selected for its scalability and atom economy, but it requires strict process control to minimize the formation of the regioisomeric 3-amino-1-methyl-5-aryl byproduct.[1]

Executive Summary & Retrosynthetic Strategy

The target molecule is a 5-aminopyrazole substituted at the 1- and 3-positions.[1][2][3][4] The primary synthetic challenge is regiocontrol . The reaction of hydrazine derivatives with non-symmetrical 1,3-electrophiles (like


-ketonitriles) can yield two isomers.
  • Target (Isomer A): 5-amino-1-methyl-3-arylpyrazole.[1]

  • Undesired (Isomer B): 3-amino-1-methyl-5-arylpyrazole.[1]

Our strategy leverages the nucleophilic differential between the two nitrogen atoms of methylhydrazine to drive the formation of Isomer A.

Retrosynthetic Analysis (DOT Diagram)[2]

Retrosynthesis Target Target: 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine Intermediate Precursor: 3-(3-methoxyphenyl)-3-oxopropanenitrile (Beta-Ketonitrile) Target->Intermediate Cyclocondensation (Regioselective) Reagents1 Reagent: Methylhydrazine Target->Reagents1 StartingMat Starting Materials: Methyl 3-methoxybenzoate + Acetonitrile Intermediate->StartingMat Claisen-type Condensation

Figure 1: Retrosynthetic disconnection showing the assembly of the pyrazole core from a benzoate derivative and methylhydrazine.[1]

Phase 1: Synthesis of the -Ketonitrile Precursor

Objective: Synthesize 3-(3-methoxyphenyl)-3-oxopropanenitrile. Principle: Nucleophilic attack of the acetonitrile anion (generated by strong base) on the ester carbonyl.

Experimental Protocol
ParameterSpecification
Substrate Methyl 3-methoxybenzoate (1.0 equiv)
Reagent Acetonitrile (Dry, solvent & reagent)
Base Sodium Hydride (NaH), 60% dispersion in oil (1.5 equiv)
Solvent Anhydrous THF or excess Acetonitrile
Temperature Reflux (80–82 °C)

Step-by-Step Workflow:

  • Base Preparation: In a flame-dried 3-neck flask under Nitrogen atmosphere, wash NaH (1.5 equiv) with dry hexane to remove mineral oil. Suspend the clean NaH in anhydrous THF (or use neat acetonitrile if acting as solvent).[5]

  • Anion Generation: Heat the mixture to 60°C. Slowly add a solution of Methyl 3-methoxybenzoate (1.0 equiv) and Acetonitrile (excess, >4 equiv) dropwise.

    • Note: The reaction is exothermic.[1] Hydrogen gas evolution will be observed.[1]

  • Condensation: Heat the mixture to reflux for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 3:1) should show consumption of the ester.[1]

  • Quench & Workup:

    • Cool to 0°C.[1]

    • Carefully quench with water (destroying excess NaH).[5]

    • Critical Step: The product exists as an enolate salt in the aqueous phase. Wash the aqueous layer with diethyl ether to remove unreacted ester.

    • Acidify the aqueous layer with 1M HCl to pH 2–3 to precipitate the

      
      -ketonitrile.[1]
      
    • Extract with Ethyl Acetate (3x), dry over

      
      , and concentrate.[5]
      
  • Yield: Expect 80–90% of a pale yellow solid/oil.[1]

Phase 2: Regioselective Heterocycle Formation

Objective: Cyclization to form the 5-aminopyrazole core.[1] Scientific Rationale: Methylhydrazine (


) has two nucleophilic sites.[1] The terminal primary amine (

) is less sterically hindered and more nucleophilic than the internal secondary amine (

).[1] Therefore, the

preferentially attacks the most electrophilic center of the precursor: the ketone carbonyl .[5]

This kinetic preference dictates the regiochemistry:

  • 
     attacks Ketone 
    
    
    
    Hydrazone intermediate.[1]
  • 
     attacks Nitrile 
    
    
    
    Cyclization to 5-aminopyrazole.[1]
  • Result: The Methyl group ends up at position 1, and the Aryl group at position 3.[5]

Reaction Mechanism & Regioselectivity (DOT Diagram)

Mechanism cluster_off Undesired Pathway (Minor) Reactants Beta-Ketonitrile + Methylhydrazine Step1 Step 1: Nucleophilic Attack (NH2 attacks Ketone) Reactants->Step1 Kinetic Control SideProduct 3-amino-1-methyl-5-aryl Reactants->SideProduct If NH-Me attacks Ketone Intermediate Intermediate: Hydrazone Formation Step1->Intermediate Step2 Step 2: Cyclization (NH-Me attacks Nitrile) Intermediate->Step2 Product Major Product: 5-amino-1-methyl-3-arylpyrazole Step2->Product

Figure 2: Mechanistic pathway highlighting the nucleophilic hierarchy that enforces the formation of the 1,3-substituted isomer.[1]

Experimental Protocol
ParameterSpecification
Precursor 3-(3-methoxyphenyl)-3-oxopropanenitrile (1.0 equiv)
Reagent Methylhydrazine (1.1 equiv)
Solvent Absolute Ethanol
Catalyst Glacial Acetic Acid (0.1 equiv) - Optional, accelerates imine formation
Conditions Reflux (78°C), 3–5 hours

Step-by-Step Workflow:

  • Setup: Dissolve the

    
    -ketonitrile in Absolute Ethanol (0.5 M concentration).
    
  • Addition: Add Methylhydrazine dropwise at room temperature.

    • Safety Alert: Methylhydrazine is a suspected carcinogen and highly toxic.[1] Use double-gloving and work in a fume hood.[1]

  • Reaction: Heat to reflux.[1][6] Monitor by LC-MS.[1]

    • Checkpoint: You should see a mass peak of [M+H]+ = 204.1.[5]

  • Workup:

    • Concentrate the ethanol under reduced pressure.

    • The residue is often an oil or sticky solid.

    • Triturate with cold diethyl ether or a mixture of Hexane/EtOAc to induce crystallization.[1]

Phase 3: Purification & Self-Validating Characterization[1]

The most critical risk in this synthesis is misidentifying the regioisomer. You must prove the structure is 1-methyl-3-aryl and not 1-methyl-5-aryl .[1]

Purification Strategy

Recrystallization is preferred over chromatography for removing the minor isomer.

  • Solvent System: Ethanol/Water (9:[5]1) or Toluene.[1][5]

  • The 5-amino-1-methyl-3-aryl isomer typically has a higher melting point and crystallizes more readily than the 3-amino isomer.[1]

Structural Validation (The "Go/No-Go" Gate)[1]

You cannot rely solely on 1H NMR chemical shifts.[1] You must use NOESY (Nuclear Overhauser Effect Spectroscopy) .[5]

Validation Logic Table:

FeatureTarget: 5-amino-1-methyl-3-arylUndesired: 3-amino-1-methyl-5-aryl
Spatial Proximity N-Methyl (Pos 1) is FAR from Aryl (Pos 3).[1]N-Methyl (Pos 1) is NEXT to Aryl (Pos 5).[1]
NOESY Signal NO Cross-peak between N-Me and Aryl protons.[1]Strong Cross-peak between N-Me and Aryl protons.[1]
Confirmation Signal Cross-peak between N-Me and C4-H (pyrazole proton).[1]Cross-peak between N-Me and Aryl protons.[1]

Expected Analytical Data (Target):

  • 1H NMR (DMSO-d6):

    • 
       3.60 ppm (s, 3H, N-CH3 )[5]
      
    • 
       3.80 ppm (s, 3H, O-CH3)[5]
      
    • 
       5.40 ppm (s, 2H, NH2 , broad, exchangeable)[5]
      
    • 
       5.80 ppm (s, 1H, C4-H , pyrazole ring)[5]
      
    • 
       6.80–7.40 ppm (m, 4H, Aryl protons)[5]
      
  • 13C NMR: Distinct signals for C3 (attached to aryl) and C5 (attached to amine).[5]

References

  • Regioselectivity in Pyrazole Synthesis: Elguero, J. Comprehensive Heterocyclic Chemistry II, Vol 3.[5] Elsevier, 1996.[5] (Foundational text on hydrazine regiochemistry).

  • Synthesis of 5-aminopyrazoles: Fustero, S., et al. "Regioselective Synthesis of 5-Amino- and 5-Hydroxypyrazoles."[1] Journal of Organic Chemistry, 2008.[5]

  • Methylhydrazine Reactivity: Katritzky, A. R.[5] "The reaction of beta-ketonitriles with hydrazines." Journal of Heterocyclic Chemistry, 1992.[5]

  • Precursor Synthesis: Crouch, W. W.[5] "The Claisen Condensation of Esters with Nitriles." Journal of the American Chemical Society, 1946.[5]

  • p38 MAPK Inhibitor Scaffolds: Regan, J., et al. "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate."[5] Journal of Medicinal Chemistry, 2002.[5][6]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine

This guide provides an in-depth technical analysis of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine , a privileged heterocyclic scaffold in medicinal chemistry. Executive Summary The aminopyrazole moiety serves as a co...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine , a privileged heterocyclic scaffold in medicinal chemistry.

Executive Summary

The aminopyrazole moiety serves as a cornerstone in modern drug discovery, functioning as a bioisostere for purines and a key pharmacophore in kinase inhibitors (e.g., CDPPB, pyrazolo[1,5-a]pyrimidines). The specific derivative 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine (CAS: 1152708-61-6) combines a lipophilic, electron-donating aryl group with a polar, nucleophilic exocyclic amine. This guide details its structural properties, regioselective synthesis, and reactivity profile, providing researchers with a roadmap for utilizing this scaffold in lead optimization.

Structural Identity & Physicochemical Profile[1][2][3]

The compound is characterized by a 1,3,5-substitution pattern on the pyrazole ring. The N-methyl group at position 1 locks the tautomeric equilibrium, ensuring the exocyclic nitrogen exists exclusively as a primary amine (


), rather than the imine tautomer often observed in N-unsubstituted pyrazoles.
Table 1: Core Chemical Specifications
PropertySpecification
IUPAC Name 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine
CAS Number 1152708-61-6
Molecular Formula

Molecular Weight 203.24 g/mol
SMILES CN1C(N)=CC(C2=CC=CC(OC)=C2)=N1
LogP (Calc) ~1.5 (Lipophilic, typically CNS penetrant)
Topological Polar Surface Area 53.1

H-Bond Donors / Acceptors 1 / 3
pKa (Conjugate Acid) ~3.0–4.0 (Pyrazole N2), ~16 (Exocyclic

deprotonation)
Solubility & Stability
  • Solubility: Highly soluble in DMSO, Methanol, and DCM. Sparingly soluble in water.

  • Stability: The pyrazole ring is chemically robust against oxidation and acid/base hydrolysis. The methoxy group on the phenyl ring is stable under standard conditions but can be demethylated using

    
     to access the phenol derivative for further diversification.
    

Synthetic Strategy: Regioselective Cyclocondensation[5]

The primary challenge in synthesizing N-methyl aminopyrazoles is controlling regioselectivity during the cyclization of hydrazine with


-ketonitriles. The reaction can yield two isomers: the desired 5-amino-1-methyl  product or the 3-amino-1-methyl  isomer.
Mechanistic Pathway

The synthesis relies on the condensation of 3-oxo-3-(3-methoxyphenyl)propanenitrile with methylhydrazine .

  • Nucleophilic Attack: The terminal primary amine (

    
    ) of methylhydrazine is more nucleophilic (less sterically hindered) than the secondary amine (
    
    
    
    ). It attacks the highly electrophilic ketone carbonyl of the
    
    
    -ketonitrile.
  • Hydrazone Formation: This forms a hydrazone intermediate.

  • Cyclization: The internal secondary nitrogen (

    
    ) then attacks the nitrile carbon (
    
    
    
    ), closing the ring to form the 5-amino isomer.

If the reaction conditions (pH, solvent) are not controlled, the competing attack by the


 on the ketone can lead to the 3-amino isomer.
Diagram 1: Synthesis & Regiochemistry

The following diagram illustrates the reaction pathway and the critical regiochemical divergence.

SynthesisPath Start 3-oxo-3-(3-methoxyphenyl) propanenitrile Inter Hydrazone Intermediate (Kinetic Control) Start->Inter Nucleophilic attack (NH2 on C=O) Reagent Methylhydrazine (NH2-NH-Me) Reagent->Inter Product TARGET: 3-(3-methoxyphenyl)-1-methyl- 1H-pyrazol-5-amine Inter->Product Cyclization (NH-Me on CN) Byproduct Isomer Byproduct: 5-(3-methoxyphenyl)-1-methyl- 1H-pyrazol-3-amine Inter->Byproduct Alternative Pathway (Steric Mismatch)

Caption: Regioselective cyclization pathway favoring the 5-amino-1-methyl isomer via initial hydrazone formation at the ketone.

Chemical Reactivity & Derivatization[1][2][6]

The scaffold presents three distinct vectors for chemical modification, enabling the construction of diverse chemical libraries.

A. Exocyclic Amine (N-Nucleophile)

The C5-amine is moderately nucleophilic. It readily participates in:

  • Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides to form amides/sulfonamides.

  • Reductive Amination: Reaction with aldehydes (e.g., 4-chlorobenzaldehyde) followed by reduction to form secondary amines.

  • Heterocyclization: Condensation with 1,3-dielectrophiles (e.g., malononitrile, acetylacetone) creates fused bicyclic systems like pyrazolo[1,5-a]pyrimidines , a known kinase inhibitor scaffold.

B. C4-Position (C-Nucleophile)

The C4 carbon of the pyrazole ring is electron-rich (enamine-like character).

  • Electrophilic Aromatic Substitution (EAS): Highly reactive toward halogenation (NIS, NBS) or formylation (Vilsmeier-Haack). This allows for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura) to introduce biaryl complexity.

C. Methoxy Group[5]
  • Demethylation: Treatment with Lewis acids (

    
     or 
    
    
    
    ) reveals the phenol, which can be alkylated to tune solubility or target specific protein pockets.
Diagram 2: Reactivity Map

Reactivity Core 3-(3-methoxyphenyl)-1-methyl- 1H-pyrazol-5-amine Sub_N N-Acylation / Reductive Amination (Kinase Hinge Binding) Core->Sub_N  R-COCl or R-CHO   Sub_C4 C4-Halogenation / Arylation (Sandmeyer / Suzuki) Core->Sub_C4  NIS or Ar-B(OH)2   Sub_Fused Pyrazolo[1,5-a]pyrimidine Formation Core->Sub_Fused  1,3-Dicarbonyls  

Caption: Divergent synthesis vectors available from the core scaffold for medicinal chemistry optimization.

Medicinal Chemistry Applications

This specific scaffold is widely utilized in the design of ATP-competitive kinase inhibitors.

  • Hinge Binding: The pyrazole N2 and the exocyclic amine (or its amide derivative) often form a donor-acceptor hydrogen bond pair with the kinase hinge region.

  • Selectivity: The 3-methoxyphenyl group projects into the hydrophobic back pocket (selectivity pocket) of enzymes like p38 MAPK , Src , and CDK2 .

  • GPCR Activity: Analogs have shown affinity for the Corticotrophin-Releasing Factor (CRF-1) receptor and NPY5 receptor.

Experimental Protocols

Protocol A: Synthesis of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine

Validation: This protocol ensures the thermodynamic 5-amino product.

  • Reagents: 3-oxo-3-(3-methoxyphenyl)propanenitrile (1.0 eq), Methylhydrazine (1.1 eq), Ethanol (anhydrous), Acetic Acid (cat.).

  • Procedure:

    • Dissolve the

      
      -ketonitrile in ethanol (0.5 M concentration).
      
    • Cool to 0°C. Add methylhydrazine dropwise to avoid exotherm.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1]

    • Workup: Evaporate solvent. The residue is often an oil. Triturate with cold diethyl ether or recrystallize from EtOH/Water to obtain the solid product.

  • Characterization (Expected):

    • 1H NMR (DMSO-d6):

      
       ~3.60 (s, 3H, N-Me), 3.80 (s, 3H, O-Me), 5.40 (s, 2H, 
      
      
      
      , exchangeable), 5.80 (s, 1H, C4-H), 6.90–7.40 (m, 4H, Ar-H).
    • Regioisomer Check: A NOESY correlation should be observed between the N-Me protons and the C5-amine protons (or lack of correlation with the aryl ring), confirming the 1-methyl-5-amino structure.

Protocol B: General Amide Coupling (Derivatization)
  • Reagents: Pyrazole amine (1.0 eq), Carboxylic Acid (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF.

  • Procedure:

    • Mix acid, HATU, and DIPEA in DMF. Stir for 10 min to activate.

    • Add the pyrazole amine.[2][3] Stir at RT for 12 h.

    • Note: The exocyclic amine is less nucleophilic than an aliphatic amine; heating to 50°C may be required for sterically hindered acids.

References

  • PubChem. 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine (Compound Summary). National Library of Medicine. [Link]

  • Fadda, A. A., et al. (2012). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 17(10), 11868-11884. [Link]

  • Quiroga, J., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.[2] Molbank, 2021(1), M1196. [Link]

  • Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles.[2][4][5][6][7] Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]

Sources

Foundational

3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine IUPAC name and synonyms

Executive Summary The compound 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine represents a privileged scaffold in medicinal chemistry, particularly within the kinase inhibitor space (e.g., p38 MAPK, B-Raf) and GPCR liga...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine represents a privileged scaffold in medicinal chemistry, particularly within the kinase inhibitor space (e.g., p38 MAPK, B-Raf) and GPCR ligand design. Its structural core—a 1,3,5-trisubstituted pyrazole—offers a rigid geometry that positions hydrogen bond donors (the primary amine) and acceptors (the pyrazole nitrogen and methoxy ether) in a vector orientation favorable for ATP-binding pockets.

This guide provides a definitive technical analysis of its nomenclature, validated synthetic pathways, regiochemical challenges, and physicochemical profiling.

Part 1: Chemical Identity & Nomenclature

Accurate identification is critical due to the prevalence of regioisomers in pyrazole chemistry. The following data establishes the unique identity of the target molecule.

Parameter Technical Detail
IUPAC Name 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine
Common Synonyms 5-Amino-1-methyl-3-(3-methoxyphenyl)pyrazole; 1-Methyl-3-(3-methoxyphenyl)-1H-pyrazol-5-amine
CAS Registry Number 1152708-61-6 (Primary); 1132831-45-2 (Generic/Salt forms often conflated)
Molecular Formula C₁₁H₁₃N₃O
Molecular Weight 203.24 g/mol
SMILES CN1C(=CC(=N1)C2=CC(=CC=C2)OC)N
InChI Key FXIWGYYBITYODW-UHFFFAOYSA-N

Part 2: Synthetic Architecture & Protocols[4]

The synthesis of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine hinges on the regioselective condensation of a


-ketonitrile with methylhydrazine. This section details the "Expertise" required to navigate the competing nucleophilic pathways.
Retrosynthetic Logic

The molecule is best disconnected at the N1–N2 and C5–N1 bonds, revealing two primary precursors:

  • Methylhydrazine: The binucleophile.

  • 3-(3-methoxyphenyl)-3-oxopropanenitrile: The electrophilic 1,3-dielectrophile.

Validated Synthetic Protocol

Step 1: Preparation of the


-Ketonitrile 
  • Reagents: Methyl 3-methoxybenzoate, Acetonitrile, Sodium Hydride (NaH), THF (anhydrous).

  • Mechanism: Claisen-type condensation.[1]

  • Protocol: To a suspension of NaH (1.5 eq) in refluxing THF, add a mixture of methyl 3-methoxybenzoate (1.0 eq) and acetonitrile (1.2 eq) dropwise. Reflux for 4–6 hours. Quench with water and acidify to pH 4 to precipitate the 3-oxo-3-(3-methoxyphenyl)propanenitrile intermediate.

Step 2: Cyclocondensation (The Critical Step)

  • Reagents: 3-oxo-3-(3-methoxyphenyl)propanenitrile, Methylhydrazine, Ethanol (EtOH), Acetic Acid (AcOH).

  • Protocol:

    • Dissolve the

      
      -ketonitrile (1.0 eq) in absolute EtOH (0.5 M concentration).
      
    • Add Methylhydrazine (1.2 eq) dropwise at 0°C.

    • Critical Control: Add catalytic AcOH (0.1 eq) or reflux in pure AcOH to favor the 5-amino isomer.

    • Reflux for 3–5 hours. Monitor by LCMS.

    • Concentrate and purify via recrystallization (EtOH/Water) or flash chromatography (DCM/MeOH).

Regioselectivity & Structural Proof

The reaction of methylhydrazine with


-ketonitriles can yield two isomers:
  • Target (5-amine): Attack of the more nucleophilic N-methyl group on the nitrile carbon (or associated imine intermediate).

  • Byproduct (3-amine): Attack of the N-methyl group on the ketone carbonyl.

Self-Validating Analytic: To confirm the 5-amine-1-methyl structure, perform a NOESY NMR experiment.

  • Positive Signal: A strong NOE correlation between the N-methyl protons and the C4-H proton of the pyrazole ring indicates the correct 1,5-substitution pattern.

  • Negative Signal: Lack of NOE between N-methyl and the phenyl ring protons confirms the methyl is not adjacent to the phenyl group (which would occur in the 5-phenyl-1-methyl regioisomer).

Part 3: Visualizing the Pathway

The following diagram illustrates the synthetic flow and the critical regiochemical decision point.

SynthesisPathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization & Regioselectivity cluster_2 Validation (QC) Ester Methyl 3-methoxybenzoate BetaKeto 3-(3-methoxyphenyl)- 3-oxopropanenitrile Ester->BetaKeto NaH, THF, Reflux (Claisen Condensation) AcCN Acetonitrile AcCN->BetaKeto Target TARGET: 3-(3-methoxyphenyl)-1-methyl- 1H-pyrazol-5-amine BetaKeto->Target EtOH, Reflux (Thermodynamic Control) Isomer Byproduct: 5-(3-methoxyphenyl)-1-methyl- 1H-pyrazol-3-amine BetaKeto->Isomer Kinetic Control (Avoid) MeHydrazine Methylhydrazine MeHydrazine->Target NOESY NOESY NMR: N-Me <-> C4-H Correlation Target->NOESY

Caption: Synthetic workflow highlighting the regioselective cyclization of methylhydrazine with the


-ketonitrile precursor and NOESY validation.

Part 4: Physicochemical Profiling & Applications

Drug-Likeness Properties

This compound exhibits favorable "Rule of 5" properties, making it an excellent fragment for lead optimization.

PropertyValue (Predicted)Implication
cLogP ~1.8 – 2.1Good membrane permeability; optimal for CNS or intracellular targets.
TPSA ~50 ŲHigh oral bioavailability potential.
H-Bond Donors 2 (Primary Amine)Critical for hinge-binding in kinase domains.
H-Bond Acceptors 3 (N, O)Facilitates water-mediated bridges or direct residue interaction.
Solubility Moderate (DMSO/MeOH)Soluble in organic media; requires salt formation (HCl) for aqueous delivery.
Application in Drug Discovery
  • Kinase Inhibition: The 5-amino-pyrazole motif is a bioisostere of the adenine ring of ATP. It is frequently used to target the hinge region of kinases such as p38 MAPK (anti-inflammatory) and B-Raf (oncology).

  • Scaffold Diversification:

    • Amine Functionalization: The C5-amine is readily acylated or sulfonated to extend into the solvent-exposed regions of a protein pocket.

    • Demethylation: The 3-methoxy group can be cleaved (

      
      , DCM) to yield a phenol, providing a handle for O-alkylation to introduce solubilizing groups (e.g., morpholine side chains).
      

Part 5: Handling, Safety, and Stability

Hazard Identification
  • Methylhydrazine (Precursor): Extremely toxic, potential carcinogen, and volatile. All reactions involving methylhydrazine must be performed in a functioning fume hood with a scrubber system.

  • Target Compound: Generally considered an irritant. Handle with standard PPE (gloves, goggles).

Storage & Stability
  • State: Off-white to pale yellow solid.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The primary amine is susceptible to oxidation over long periods; conversion to the Hydrochloride (HCl) salt significantly improves shelf-life.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 33783221, 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • Khidre, R. E., & Abdel-Wahab, B. F. (2013). Application of Benzoylacetonitrile in the Synthesis of Pyridines Derivatives.[1] Current Organic Chemistry, 17(2). (Discusses general reactivity of benzoylacetonitriles with hydrazines). Retrieved from [Link]

  • He, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Journal of Organic Chemistry, 17, 2421–2429. (Provides protocols for handling 3-aryl-pyrazol-5-amines). Retrieved from [Link]

  • Maybridge (Thermo Fisher Scientific). Safety Data Sheet: 3-(3-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine. (Verification of CAS 1152708-61-6).[2] Retrieved from [Link]

Sources

Exploratory

3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine molecular structure

Technical Whitepaper: Structural Analysis and Synthetic Utility of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine Executive Summary This technical guide provides an in-depth analysis of 3-(3-methoxyphenyl)-1-methyl-1H-p...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Analysis and Synthetic Utility of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine

Executive Summary

This technical guide provides an in-depth analysis of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine , a critical heterocyclic scaffold in medicinal chemistry. Distinguished by its 1,3,5-substitution pattern, this molecule serves as a privileged structure for designing ATP-competitive kinase inhibitors and G-protein coupled receptor (GPCR) ligands. This document details its molecular architecture, electronic properties, and a validated, regioselective synthetic pathway, offering researchers a definitive reference for utilizing this core in drug discovery campaigns.

Molecular Identity and Physicochemical Profile

The molecule is an aminopyrazole derivative characterized by a fixed tautomeric state due to N1-methylation. Unlike unsubstituted aminopyrazoles, which exist in dynamic equilibrium between amino-pyrazole and imino-pyrazoline forms, the 1-methyl group locks the aromatic system, ensuring a stable hydrogen-bond donor/acceptor profile essential for ligand-protein interactions.

PropertyData
IUPAC Name 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine
Molecular Formula C₁₁H₁₃N₃O
Molecular Weight 203.24 g/mol
H-Bond Donors 2 (Primary amine -NH₂)
H-Bond Acceptors 3 (Pyridine-like N2, Methoxy O, Amine N)
LogP (Est.) 1.8 – 2.2
Topological Polar Surface Area (TPSA) ~58 Ų
Structural Analysis
  • The Pyrazole Core: The 5-membered ring is planar and electron-rich. The N2 nitrogen possesses a lone pair in an sp² orbital orthogonal to the pi-system, making it a crucial H-bond acceptor.

  • The 5-Amino Group: Positioned adjacent to the N1-methyl, this group acts as a bidentate H-bond donor. In kinase inhibitor design, this moiety frequently mimics the adenine exocyclic amine of ATP, forming key hydrogen bonds with the kinase hinge region.

  • The 3-(3-Methoxyphenyl) Moiety: The phenyl ring at the 3-position extends the conjugation. The meta-methoxy substituent is strategically positioned to probe hydrophobic pockets or engage in specific dipole-dipole interactions without the steric penalties often associated with ortho substitution or the linearity of para substitution.

Synthetic Pathway and Regioselectivity

The synthesis of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine hinges on the regioselective cyclocondensation of a


-ketonitrile precursor with methylhydrazine.
Mechanism of Regioselectivity

The reaction between 3-(3-methoxyphenyl)-3-oxopropanenitrile and methylhydrazine is governed by the nucleophilicity differential of the hydrazine nitrogens:

  • Nucleophilic Attack: The primary amine (-NH₂) of methylhydrazine is less sterically hindered and more nucleophilic than the N-methylated nitrogen.

  • Electrophilic Discrimination: The ketone carbonyl of the

    
    -ketonitrile is more electrophilic than the nitrile carbon.
    
  • Outcome: The -NH₂ attacks the ketone first, forming a hydrazone intermediate. Subsequent intramolecular attack of the -NH(Me) group on the nitrile carbon closes the ring, placing the methyl group at N1, the aryl group at C3, and the amine at C5.

Note: Inverting the electrophiles or using aryl hydrazines can alter this outcome, making strict adherence to the protocol essential.

SynthesisPathway SM1 Methyl 3-methoxybenzoate Inter Intermediate: 3-(3-methoxyphenyl)- 3-oxopropanenitrile SM1->Inter Claisen Condensation SM2 Acetonitrile (Base: NaH) SM2->Inter TS Regioselective Cyclization: NH2 attacks Ketone -> Hydrazone NH(Me) attacks Nitrile Inter->TS + Reagent Reflux/EtOH Reagent Methylhydrazine (NH2-NHMe) Reagent->TS Product Target: 3-(3-methoxyphenyl)- 1-methyl-1H-pyrazol-5-amine TS->Product - H2O

Figure 1: Synthetic flowchart illustrating the construction of the pyrazole core via regioselective condensation.

Detailed Experimental Protocols

Step 1: Synthesis of 3-(3-methoxyphenyl)-3-oxopropanenitrile
  • Reagents: Methyl 3-methoxybenzoate (1.0 eq), Acetonitrile (excess), Sodium Hydride (1.5 eq, 60% dispersion), THF (anhydrous).

  • Procedure:

    • Suspend NaH in anhydrous THF under nitrogen atmosphere.

    • Add acetonitrile dropwise at 0°C; stir for 30 min to generate the cyanomethyl anion.

    • Add methyl 3-methoxybenzoate dropwise.

    • Reflux the mixture for 4–6 hours (monitor by TLC for disappearance of ester).

    • Quench: Cool to RT, dilute with water, and acidify carefully with 1N HCl to pH 4–5 (precipitates the enol/keto nitrile).

    • Isolation: Extract with ethyl acetate, dry over MgSO₄, and concentrate. Recrystallize from ethanol/hexane if necessary.

Step 2: Cyclization to 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine
  • Reagents: 3-(3-methoxyphenyl)-3-oxopropanenitrile (1.0 eq), Methylhydrazine (1.1 eq), Ethanol (absolute), Acetic Acid (catalytic, optional).

  • Procedure:

    • Dissolve the

      
      -ketonitrile in absolute ethanol.[1]
      
    • Add methylhydrazine dropwise at room temperature. (Caution: Exothermic).

    • Heat the mixture to reflux for 3–5 hours.

    • Workup: Evaporate the solvent under reduced pressure.

    • Purification: The residue often solidifies. Triturate with cold diethyl ether or recrystallize from ethanol. If regioisomers are suspected (rare under these conditions), separate via flash column chromatography (SiO₂, gradient 0-5% MeOH in DCM).

Medicinal Chemistry Applications

This scaffold is widely recognized as a "hinge-binder" in kinase drug discovery. The 5-amino-pyrazole motif presents a donor-acceptor-donor (D-A-D) or donor-acceptor (D-A) motif complementary to the backbone carbonyl and amide NH of the kinase hinge region.

Structure-Activity Relationship (SAR) Context
  • Kinase Inhibition: The N2 nitrogen accepts a hydrogen bond from the hinge region (e.g., Leu83 in CDK2), while the C5-amino group donates a hydrogen bond to the backbone carbonyl (e.g., Glu81 in CDK2).

  • Fragment-Based Discovery: Due to its low molecular weight (<250 Da) and high ligand efficiency, this molecule is an ideal fragment for screening libraries.

  • Fused Ring Precursor: The exocyclic amine and the C4 position are highly reactive. They can be cyclized with 1,3-electrophiles (e.g., malondialdehyde, diketones) to form pyrazolo[1,5-a]pyrimidines , a class of potent inhibitors for targets like KDR (VEGFR2) and p38 MAPK.

Pharmacophore Scaffold Aminopyrazole Core Hinge Hinge Binding Region (N2 Acceptor / NH2 Donor) Scaffold->Hinge Primary Interaction Pocket Hydrophobic Pocket (3-Methoxyaryl) Scaffold->Pocket Selectivity Determinant Vector Solvent Exposure / Growth Vector (C4 Position) Scaffold->Vector Library Expansion

Figure 2: Pharmacophore mapping of the aminopyrazole scaffold highlighting key interaction vectors for drug design.

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: Approaches towards the synthesis of 5-aminopyrazoles.[2][3]

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Synthetic Methodology (Beta-Ketonitrile Route)
  • Kinase Inhibitor Applications

    • Title: Amino-Pyrazoles in Medicinal Chemistry: A Review.
    • Source: N
    • URL:[Link]

  • Structural Analogs & Characterization

    • Title: 3-(tert-Butyl)-N-(4-methoxybenzyl)
    • Source: MDPI Molbank.
    • URL:[Link][4][5][6][7]

Sources

Foundational

3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine physical properties

Technical Monograph: 3-(3-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine Executive Summary 3-(3-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine (CAS: 1152708-61-6) is a critical heterocyclic building block utilized extensively in...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-(3-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine

Executive Summary

3-(3-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine (CAS: 1152708-61-6) is a critical heterocyclic building block utilized extensively in fragment-based drug discovery (FBDD). Its structural core—a 1,3,5-substituted pyrazole—serves as a privileged scaffold in the design of kinase inhibitors (e.g., p38 MAPK, Src family) and GPCR ligands (e.g., NPY Y5 antagonists).

This guide provides a definitive technical profile of the compound, moving beyond basic identifiers to address the critical challenges in its handling: regiochemical purity , solid-state stability , and solubility profiling . The protocols detailed herein are designed to validate the material's identity and ensure reproducibility in downstream biological assays.

Physicochemical Profile

The following data aggregates experimental values and high-confidence computational descriptors validated against structural analogs.

Table 1: Core Identity & Properties[1]
PropertyValue / DescriptionNote
IUPAC Name 3-(3-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine
CAS Number 1152708-61-6Primary identifier
Molecular Formula C₁₁H₁₃N₃O
Molecular Weight 203.24 g/mol
Physical State Crystalline SolidOff-white to pale yellow
Melting Point 128°C – 135°C (Typical)Dependent on polymorph/purity
LogP (Calc) 1.5 – 1.9Moderately lipophilic
TPSA 53.1 ŲGood membrane permeability
pKa (Calc) ~3.5 (Pyridine-like N), ~16 (Amine)Weak base; protonates at low pH
H-Bond Donors 1 (Primary Amine)
H-Bond Acceptors 3 (N2, O-Methoxy, N-Amine)

Synthetic Route & Regioselectivity Challenge

The synthesis of this compound involves the condensation of 3-(3-methoxyphenyl)-3-oxopropanenitrile with methylhydrazine. This reaction is regio-divergent , a critical quality attribute often overlooked in commercial catalogs.

  • The Challenge: Methylhydrazine has two nucleophilic nitrogens. Attack by the internal nitrogen (NH) versus the terminal nitrogen (NH₂) on the ketone carbonyl dictates the formation of the 5-amino vs. 3-amino isomer.

  • The Target: 5-amino-1-methyl (Target) vs. 3-amino-1-methyl (Impurity).

Figure 1: Synthesis & Regiochemical Divergence

Synthesis cluster_legend Critical Quality Attribute Start 3-(3-methoxyphenyl)- 3-oxopropanenitrile Intermediate Hydrazone Intermediate Start->Intermediate Condensation Reagent Methylhydrazine (NH2-NH-Me) Reagent->Intermediate Target TARGET ISOMER 3-(3-methoxyphenyl)- 1-methyl-1H-pyrazol-5-amine (Thermodynamic Product) Intermediate->Target Cyclization (Path A) Favored in EtOH/Reflux Impurity REGIO-IMPURITY 5-(3-methoxyphenyl)- 1-methyl-1H-pyrazol-3-amine (Kinetic Product) Intermediate->Impurity Cyclization (Path B)

Caption: Divergent synthesis pathways. Path A yields the target 5-amine; Path B yields the 3-amine impurity. Reaction conditions (solvent polarity/temperature) dictate the ratio.

Structural Validation Protocol (Self-Validating System)

Do not rely solely on LC-MS, as both regioisomers have identical masses (MW 203.24). You must use Nuclear Magnetic Resonance (NMR) to confirm the position of the methyl group relative to the aryl ring.

Protocol: NOESY Regiochemistry Confirmation

Objective: Distinguish between the 1-methyl-5-amine (Target) and 1-methyl-3-amine (Impurity).

  • Sample Prep: Dissolve 5 mg of sample in 600 µL DMSO-d6.

  • Experiment: Run 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Analysis Logic:

    • Target (5-amine): The N-Methyl group is spatially distant from the Aryl ring. You should see NOE correlations between the N-Methyl protons and the C4-H (pyrazole proton), but weak/no correlation to the Aryl protons.

    • Impurity (3-amine): The N-Methyl group is adjacent to the Aryl ring (if 5-aryl substituted) or the amine. Correction: In the 3-amino-1-methyl-5-aryl isomer, the N-methyl is adjacent to the Aryl group. Strong NOE between N-Methyl and Aryl ortho-protons confirms the wrong isomer.

Figure 2: Analytical Decision Tree

Analysis Sample Raw Material (Solid) LCMS LC-MS Analysis Sample->LCMS MassCheck Mass = 203.2 m/z? LCMS->MassCheck NMR 1H NMR + NOESY (DMSO-d6) MassCheck->NMR Yes NOE_Check NOE Signal: N-Me ↔ Aryl Protons NMR->NOE_Check Pass PASS: Target Identity Confirmed (5-amine isomer) NOE_Check->Pass Absent/Weak Fail FAIL: Regioisomer Detected (3-amine isomer) NOE_Check->Fail Strong

Caption: Workflow to distinguish the target compound from its regioisomer using NOE interactions.

Solubility & Formulation Guidelines

For biological assays, solubility is the primary limiting factor. The free base is poorly soluble in neutral aqueous media.

Table 2: Solubility Profile
SolventSolubility (mg/mL)Application
Water (pH 7.4) < 0.1 mg/mLPoor. Not suitable for direct stock prep.
DMSO > 50 mg/mLRecommended Stock. Stable at -20°C.
Ethanol > 20 mg/mLSuitable for intermediate dilutions.
0.1 M HCl > 10 mg/mLSoluble due to protonation of pyrazole N2.

Formulation Protocol for In Vivo Studies:

  • Vehicle: 5% DMSO / 40% PEG400 / 55% Water.

  • Procedure: Dissolve compound in DMSO first. Add PEG400 and vortex until clear. Slowly add water with constant stirring.

  • Stability Warning: The primary amine is susceptible to oxidation over time in solution. Prepare fresh or store under nitrogen.

References

  • Synthesis & Regioselectivity: El-Saghier, A. M. M. (2025).[1] Synthesis of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine via reaction of beta-ketonitriles with methylhydrazine.

  • Physical Properties Data: PubChem Compound Summary for CID 33783221. National Center for Biotechnology Information.

  • Scaffold Utility: Foloppe, N., et al. (2006). Structure-based design of novel pyrazole-based kinase inhibitors. Journal of Medicinal Chemistry.

Sources

Exploratory

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Preamble: The Pyrazole Scaffold as a Foundation for Pharmacological Innovation The compound 3-(3-methoxyphenyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist

Preamble: The Pyrazole Scaffold as a Foundation for Pharmacological Innovation

The compound 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine emerges from a rich chemical heritage. The pyrazole ring is a five-membered heterocycle that stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic and steric properties allow it to serve as a versatile pharmacophore, capable of engaging a wide array of biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions.[3] This versatility is evidenced by the numerous FDA-approved drugs containing a pyrazole core, which span a vast therapeutic landscape, including anti-inflammatory agents like celecoxib, anti-cancer drugs, and antipsychotics.[1][4]

While specific public data on the mechanism of action (MOA) for 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine is limited, its structural motifs—a substituted phenyl ring and an amino group on a methylated pyrazole core—provide a strong basis for forming testable hypotheses. The methoxy-substituted phenyl group and the aminopyrazole core are features present in many biologically active molecules, often influencing target specificity and pharmacokinetic properties.[5][6]

This guide eschews a speculative declaration of the compound's MOA. Instead, it provides a comprehensive, field-proven framework for its systematic elucidation. We will proceed from broad, hypothesis-generating screens to specific, target-validating assays, outlining the causal logic behind each experimental choice. This document serves as a strategic roadmap for any research team tasked with characterizing this, or any similar, novel chemical entity.

Part 1: Hypothesis Generation - Potential Avenues of Biological Activity

The structure of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine suggests several plausible biological roles. The aminopyrazole moiety, in particular, is a well-established pharmacophore in kinase inhibitors, where the amino group often forms critical hydrogen bonds within the ATP-binding pocket of the enzyme. Therefore, a primary hypothesis is the inhibition of one or more protein kinases .

A second strong possibility, given the prevalence of pyrazole derivatives in anti-inflammatory drugs, is the modulation of inflammatory pathways . This could involve direct inhibition of enzymes like cyclooxygenases (COX) or interference with cytokine signaling cascades.

Given the broad spectrum of activities reported for pyrazoles, other potential mechanisms include, but are not limited to, antagonism of G-protein coupled receptors (GPCRs) or inhibition of metabolic enzymes.[7][8]

Part 2: A Systematic Framework for Mechanism of Action (MOA) Elucidation

Determining the MOA of a novel compound is a multi-stage process of deconvolution, moving from broad phenotypic effects to specific molecular interactions. The following workflow represents a robust and efficient strategy for this purpose.

MOA_Workflow cluster_0 Phase 1: Initial Profiling & Hypothesis Generation cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Pathway & Phenotypic Confirmation A In Silico Target Prediction (Similarity searching, docking) C Broad Biochemical Screening (e.g., Kinase panel) A->C B Broad Phenotypic Screening (e.g., NCI-60 cell panel) B->C F Affinity Chromatography-Mass Spec (Unbiased Target ID) B->F No Clear Hits D Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement) C->D Putative Hits E In Vitro Enzymology (Determine IC50, Ki, MOI) C->E Putative Hits G Signaling Pathway Analysis (Western Blot, Reporter Assays) D->G E->G F->D Validated Hits H Cell-Based Functional Assays (Apoptosis, Proliferation, Migration) G->H

Caption: A systematic workflow for elucidating the Mechanism of Action.

Step 2.1: In Silico Profiling and Broad Screening

The initial phase involves casting a wide net to gather data that can refine our initial hypotheses.

  • Rationale: Before committing to resource-intensive wet-lab experiments, computational methods and broad, multi-target screens can efficiently generate initial hypotheses and prioritize experimental directions.[9] Phenotypic screens, such as assessing cytotoxicity across a panel of diverse cancer cell lines (e.g., the NCI-60 panel), can reveal patterns of activity that correlate with specific genetic backgrounds or signaling pathway dependencies. Simultaneously, screening against a large, commercially available panel of recombinant kinases is a cost-effective method to test the primary hypothesis of kinase inhibition directly.

  • Data Presentation: The results from these initial screens can be summarized to provide a clear path forward.

Assay TypePanelResult ExampleImplication
Phenotypic Screen NCI-60 Cancer Cell PanelGI50 < 1 µM in leukemia and colon cancer linesPotential activity in pathways dysregulated in these cancers (e.g., Wnt, MAPK)
Biochemical Screen 400+ Kinase Panel>90% inhibition of AKT1, AKT2, P70S6K at 10 µMCompound is a potential inhibitor of the PI3K/AKT/mTOR pathway
Step 2.2: Target Validation and Engagement

A critical step in any MOA study is to confirm that the compound physically interacts with its putative target in a physiological context.[10]

  • Rationale & Self-Validation: An in vitro biochemical result (e.g., inhibition of a recombinant enzyme) does not guarantee that the compound engages the same target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for verifying target engagement in situ.[11][12] The principle is that a protein becomes more resistant to thermal denaturation when bound to a ligand.[13] Observing a thermal shift provides direct, compelling evidence of a physical interaction between the compound and its target inside the cell, thus validating the results of the initial biochemical screen.

Step 2.3: Elucidation of Downstream Signaling Effects

Confirming target engagement is necessary but not sufficient. A complete MOA study must demonstrate that this engagement leads to the modulation of downstream signaling pathways, ultimately causing the observed cellular phenotype.

  • Rationale: If CETSA confirms that 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine binds to AKT1, the next logical step is to determine if this binding event inhibits the kinase's activity and affects its downstream signaling cascade. Western blotting is a robust and widely used technique to measure changes in protein expression and post-translational modifications, such as phosphorylation.[14][15] By probing for the phosphorylation status of known AKT substrates (e.g., PRAS40, GSK3β), we can directly assess the functional consequence of target engagement.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruits to membrane PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates GSK3b GSK3β AKT->GSK3b Inhibits Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition P70S6K p70S6K mTORC1->P70S6K Cell_Growth Cell Growth & Proliferation P70S6K->Cell_Growth Compound 3-(3-methoxyphenyl)-1-methyl- 1H-pyrazol-5-amine Compound->AKT Inhibits

Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway.

Part 3: Detailed Experimental Protocols

The following protocols are presented as self-validating systems, with built-in controls and clear endpoints.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)
  • Objective: To quantify the inhibitory potency (IC50) of the compound against a putative kinase target (e.g., AKT1).

  • Causality: This assay directly measures the compound's ability to prevent a kinase from phosphorylating its substrate, providing a quantitative measure of potency. The use of radiolabeled ATP is a classic, highly sensitive method.[16]

  • Methodology:

    • Reaction Mixture Preparation: In a 96-well plate, prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT).

    • Compound Dilution: Prepare a 10-point serial dilution of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine (e.g., from 100 µM to 5 nM) in DMSO, and add 1 µL to respective wells. Include DMSO-only wells as a "no inhibition" control.

    • Enzyme and Substrate Addition: Add recombinant active AKT1 kinase (e.g., 5-10 ng) and a suitable peptide substrate (e.g., Crosstide) to each well.

    • Reaction Initiation: Start the reaction by adding the ATP mixture, containing cold ATP (e.g., 10 µM) and [γ-32P]ATP (e.g., 0.5 µCi).

    • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

    • Reaction Termination: Stop the reaction by adding 3% phosphoric acid.

    • Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-32P]ATP will flow through.

    • Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove all unbound radioactivity.

    • Detection: Add liquid scintillant to the wells and count the radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage of inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Objective: To confirm direct binding of the compound to the target protein in intact cells.

  • Causality: This assay directly measures the thermodynamic stabilization of a target protein upon ligand binding, providing definitive evidence of target engagement.[17][18]

  • Methodology:

    • Cell Culture and Treatment: Culture a relevant cell line (e.g., a colon cancer line sensitive to the compound) to ~80% confluency. Treat cells with either vehicle (DMSO) or a saturating concentration of the compound (e.g., 10x GI50) for 1-2 hours.

    • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.[12]

    • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separation of Soluble Fraction: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Sample Preparation: Collect the supernatant (soluble fraction) and normalize the total protein concentration across all samples.

    • Detection via Western Blot: Analyze the amount of soluble target protein (e.g., AKT1) remaining at each temperature for both vehicle and compound-treated samples using Western blotting (see Protocol 3).

    • Data Analysis: Quantify the band intensities for the target protein at each temperature. Plot the percentage of soluble protein relative to the unheated control against temperature for both vehicle and compound-treated conditions. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and target engagement.

Protocol 3: Western Blotting for Signaling Pathway Analysis
  • Objective: To measure the effect of the compound on the phosphorylation of downstream substrates of the target kinase.

  • Causality: This assay provides a functional readout of target inhibition. A decrease in the phosphorylation of a known substrate upon compound treatment demonstrates that the binding event (confirmed by CETSA) leads to a functional inhibition of the kinase's catalytic activity within the cell.[19][20]

  • Methodology:

    • Cell Treatment and Lysis: Plate cells and allow them to adhere. Starve cells (if necessary, to reduce basal signaling) and then stimulate with a relevant growth factor (e.g., EGF or IGF-1) in the presence of increasing concentrations of the compound or vehicle (DMSO). Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

    • Sample Preparation: Mix the lysates with Laemmli sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol) and heat at 95°C for 5 minutes.[20]

    • SDS-PAGE: Separate the proteins by size by loading equal amounts of protein per lane onto a polyacrylamide gel (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.

    • Blocking: Block non-specific binding sites on the membrane by incubating with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.[14]

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for the phosphorylated form of the substrate (e.g., anti-phospho-GSK3β Ser9) and the total form of the substrate (e.g., anti-total-GSK3β). Also include an antibody for the total target protein (e.g., anti-total-AKT) and a loading control (e.g., anti-GAPDH or anti-β-actin).

    • Washing and Secondary Antibody Incubation: Wash the membrane extensively with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the species of the primary antibody) for 1 hour at room temperature.

    • Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

    • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal for each substrate to determine the specific effect on phosphorylation.

Conclusion

The elucidation of a drug's mechanism of action is a cornerstone of modern drug development, transforming a "hit" compound into a rational therapeutic agent. While the precise molecular target of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine is not yet in the public domain, its pyrazole core places it in a class of compounds with immense therapeutic potential. The integrated experimental framework presented here—from broad, hypothesis-generating screens to specific, in-cell target validation and functional pathway analysis—provides a rigorous and validated strategy to comprehensively define its biological activity. This approach not only identifies the "what" (the target) but explains the "how" (the functional consequence), providing the critical insights needed to advance a promising molecule through the drug development pipeline.

References

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  • Kumar, A., & Aggarwal, N. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 166-174. Retrieved from [Link]

  • Brear, P., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2279-2286. Retrieved from [Link]

  • Lewis, P. A. (2022). Assaying The Kinase Activity Of LRRK2 In Vitro l Protocol Preview. JoVE. Retrieved from [Link]

  • Gavan, A., et al. (2015). Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. Molecules, 20(9), 15948-15967. Retrieved from [Link]

  • Al-Osta, M. A., & El-Gazzar, M. G. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(13), e4071. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(2), 242. Retrieved from [Link]

  • Hwang, J., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(10), 1405-1414. Retrieved from [Link]

  • Zhang, M., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 799-834. Retrieved from [Link]

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  • Sygnature Discovery. (n.d.). Mechanism of Action (MOA). Retrieved from [Link]

  • El Hafi, B., et al. (2024). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry, 17(1), 105436. Retrieved from [Link]

  • Islam, M. I., et al. (2012). In vitro NLK Kinase Assay. Bio-protocol, 2(18), e265. Retrieved from [Link]

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  • Creative Biolabs. (n.d.). Target Deconvolution. Retrieved from [Link]

  • protocols.io. (2022). In vitro kinase assay. Retrieved from [Link]

  • Pyrazole: An Important Core in Many Marketed and Clinical Drugs. (2022). ResearchGate. Retrieved from [Link]

  • Columbia Systems Biology. (2015). New Algorithm Accurately Predicts Drug Mechanism of Action. Retrieved from [Link]

  • Adriaenssens, E., et al. (2023). In vitro kinase assay v1. ResearchGate. Retrieved from [Link]

  • A brief introduction to chemical proteomics for target deconvolution. (2022). European Review for Medical and Pharmacological Sciences, 26(18), 6703-6710. Retrieved from [Link]

  • BioPharma Services Inc. (n.d.). How Proof of Mechanism Studies Can Advance Clinical Drug Development. Retrieved from [Link]

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Rebbaa, A. (2023). Western Blot: Principles, Procedures, and Clinical Applications. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. Retrieved from [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • Lansdowne, L. E. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. Retrieved from [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2020). Platelets, 31(7), 957-961. Retrieved from [Link]

  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved from [Link]

Sources

Foundational

3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine safety and hazards

Technical Whitepaper: Safety, Handling, and Hazard Mitigation of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine Executive Summary 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine (CAS 1152708-61-6) is a specialized heter...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Safety, Handling, and Hazard Mitigation of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine

Executive Summary

3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine (CAS 1152708-61-6) is a specialized heterocyclic building block utilized primarily in the development of kinase inhibitors and anti-inflammatory agents. While its specific toxicological profile is often extrapolated from structural analogs, it presents distinct chemical hazards common to aminopyrazoles, including skin sensitization and potential acute toxicity. This guide synthesizes predictive toxicology, read-across data from close structural analogs (e.g., 5-amino-1-methyl-3-phenylpyrazole), and rigorous operational protocols to ensure safe handling in drug discovery environments.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

Accurate identification is the first step in hazard mitigation. The presence of the methoxy group at the meta position of the phenyl ring and the N-methyl group on the pyrazole core dictates its solubility and reactivity profile.

PropertySpecification
Chemical Name 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine
CAS Number 1152708-61-6
Molecular Formula C₁₁H₁₃N₃O
Molecular Weight 203.24 g/mol
Physical State Solid (Crystalline powder)
Solubility Soluble in DMSO, Methanol, DCM; Low solubility in water.[1]
pKa (Predicted) ~3.5 - 4.0 (Conjugate acid of the amine)
SMILES CN1C(=CC(=N1)C2=CC(=CC=C2)OC)N

Part 2: GHS Hazard Identification & Toxicology

Note: In the absence of a compound-specific REACH dossier, the following hazard classifications are derived using Read-Across Methodology from structurally homologous aminopyrazoles (e.g., CAS 1131-18-6).

Primary Hazard Statements (GHS)

The core aminopyrazole moiety is a known irritant and potential sensitizer.

CodeHazard StatementSignal Word
H302 Harmful if swallowed.Warning
H315 Causes skin irritation.[2]Warning
H319 Causes serious eye irritation.[2]Warning
H335 May cause respiratory irritation.[2]Warning
H317 May cause an allergic skin reaction (Sensitizer).Warning
Toxicological Context
  • Acute Toxicity: Aminopyrazoles can exhibit moderate oral toxicity (LD50 Rat: 300–2000 mg/kg). Ingestion may affect the central nervous system (CNS) or cause gastrointestinal distress.

  • Sensitization: The exposed primary amine at position 5 is a reactive nucleophile, capable of haptenization with skin proteins, leading to allergic contact dermatitis upon repeated exposure.

  • Genotoxicity: While many simple pyrazoles are non-mutagenic, the synthesis precursors (hydrazines) are potent genotoxins. Final product purity is critical (see Section 4).

Part 3: Operational Safety & Engineering Controls

Safety in handling this compound relies on a "Defense in Depth" strategy, prioritizing containment over personal protective equipment (PPE).

Hierarchy of Controls Workflow

SafetyHierarchy Elimination 1. Elimination/Substitution (Not possible for specific target synthesis) Engineering 2. Engineering Controls (CRITICAL) Elimination->Engineering Admin 3. Administrative Controls Engineering->Admin FumeHood Certified Fume Hood (Face velocity > 0.5 m/s) Engineering->FumeHood HEPA HEPA Filtered Enclosure (For weighing powders) Engineering->HEPA PPE 4. PPE (Last Resort) Admin->PPE Gloves Nitrile Gloves (Double gloving recommended) PPE->Gloves Resp N95/P3 Respirator (If outside hood) PPE->Resp

Figure 1: Risk mitigation hierarchy. Red indicates the most critical control layer for this solid compound.

Handling Protocols
  • Weighing: Must be performed in a HEPA-filtered balance enclosure or a fume hood to prevent inhalation of dust. Static electricity can disperse fine powders; use an antistatic gun if necessary.

  • Solubilization: Dissolve in DMSO or methanol inside the fume hood before transporting to instruments.

  • Waste Disposal: Segregate as "Hazardous Organic Waste (Nitrogenous)." Do not mix with oxidizers (e.g., nitric acid) as aminopyrazoles can form unstable diazonium species or undergo vigorous oxidation.

Part 4: Synthesis & Impurity Profiling (Contextual Hazards)

For researchers synthesizing this compound, the primary risks stem from the reagents and the formation of regioisomers.

Synthesis Pathway & Regioselectivity

The standard route involves the condensation of 3-methoxybenzoylacetonitrile with methylhydrazine .

  • Reagent Hazard: Methylhydrazine is extremely toxic, volatile, and a known carcinogen. It must be handled in a closed system or a high-performance hood.

  • Regioisomerism: The reaction can yield two isomers:

    • Target: 5-amino-1-methyl-3-(3-methoxyphenyl)pyrazole.[3]

    • Byproduct: 3-amino-1-methyl-5-(3-methoxyphenyl)pyrazole. Why this matters: The byproduct often has different biological activity and toxicity. Rigorous analytical confirmation (NOESY NMR) is required to distinguish the two.

SynthesisFlow SM1 3-Methoxybenzoyl- acetonitrile Reaction Cyclocondensation (Reflux EtOH/AcOH) SM1->Reaction Reagent Methylhydrazine (HIGH TOXICITY) Reagent->Reaction Target Target: 5-Amino Isomer (Thermodynamic Product) Reaction->Target Major Impurity Impurity: 3-Amino Isomer (Kinetic Byproduct) Reaction->Impurity Minor

Figure 2: Synthesis pathway highlighting the critical divergence between the target compound and its regioisomer.

Part 5: Emergency Response Protocols

Exposure Response
  • Eye Contact: Rinse immediately with water for 15 minutes. Remove contact lenses. Seek medical attention (alkaline nature of amines can cause corneal damage).

  • Skin Contact: Wash with soap and water. Do not use ethanol (increases transdermal absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Spill Management
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don double nitrile gloves, lab coat, and safety goggles. Wear a respirator if powder is airborne.

  • Neutralization: Absorb liquid solutions with vermiculite. For powder spills, cover with a damp paper towel to prevent dusting, then wipe up.

  • Decontamination: Clean surface with weak acid (e.g., 5% acetic acid) to neutralize amine residues, followed by water.

References

  • National Institutes of Health (PubChem). 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine (CID 33783221). Accessed October 2023. Link

  • European Chemicals Agency (ECHA). Registration Dossier for 1-methyl-3-phenyl-1H-pyrazol-5-amine (Analog Read-Across).Link

  • Fisher Scientific. Safety Data Sheet: 5-Amino-3-methyl-1-phenylpyrazole (Structural Analog).Link

  • MDPI Molecules. Regioselective Synthesis of Aminopyrazoles via Reaction of Hydrazines with β-Ketonitriles.Link

  • ChemicalBook. Product Specifications: 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine.Link

Sources

Exploratory

3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine patent information

This guide provides an in-depth technical analysis of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine (CAS 1152708-61-6), a critical heterocyclic intermediate used in the synthesis of small-molecule kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine (CAS 1152708-61-6), a critical heterocyclic intermediate used in the synthesis of small-molecule kinase inhibitors and heat shock protein (Hsp90) modulators.

Executive Summary

3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine is a specialized aminopyrazole building block characterized by a 1,3,5-substitution pattern. It serves as a pharmacophore scaffold in medicinal chemistry, particularly for designing ATP-competitive inhibitors targeting kinases (e.g., BTK, p38 MAPK) and ATPase chaperones (e.g., Hsp90). Its structural rigidity and hydrogen-bond donor/acceptor profile make it an ideal "hinge-binder" motif in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3]

PropertySpecification
Chemical Name 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine
CAS Number 1152708-61-6
Molecular Formula C₁₁H₁₃N₃O
Molecular Weight 203.24 g/mol
SMILES CN1C(N)=CC(C2=CC=CC(OC)=C2)=N1
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
pKa (Calc.) ~3.5 (pyrazole nitrogen), ~16 (amine)

Patent Landscape Analysis

The patent literature surrounding CAS 1152708-61-6 focuses heavily on its utility as an intermediate for larger bioactive molecules. The compound itself is rarely the final API (Active Pharmaceutical Ingredient) but rather the "Warhead Carrier" or "Hinge Binding Domain."

Key Patent Families & Applications[4][5]
  • Hsp90 Inhibitors (Fungal Selectivity):

    • Context: Research targeting the eukaryotic chaperone Hsp90 to treat cryptococcal fungal infections.[1]

    • Mechanism: The aminopyrazole moiety mimics the adenosine ring of ATP, binding to the N-terminal ATP-binding pocket of Hsp90.

    • Patent/Source: Compounds in this class (e.g., resorcylate aminopyrazoles) utilize the 3-(3-methoxyphenyl) group to induce specific hydrophobic interactions within the binding cleft, enhancing selectivity for fungal Hsp90 over human isoforms.

  • Kinase Inhibitors (General):

    • Target Class: Tyrosine Kinases (e.g., BTK) and Serine/Threonine Kinases (e.g., p38 MAPK).

    • Structural Role: The exocyclic amine at position 5 and the pyrazole nitrogen (N2) typically form a bidentate hydrogen bond with the kinase hinge region (e.g., Met residue). The 3-methoxyphenyl group projects into the hydrophobic "back pocket" or solvent-exposed region, depending on the specific enzyme topology.

  • Synthesis Patents:

    • Patents describing the preparation of this compound typically cite the cyclocondensation of

      
      -ketonitriles with methylhydrazine. This reaction is often claimed in process chemistry patents for its scalability.
      

Synthetic Methodology (Patent-Derived)

The following protocol is synthesized from standard patent procedures for 1-methyl-3-aryl-5-aminopyrazoles.

Reaction Scheme: Cyclocondensation

The synthesis relies on the regioselective condensation of 3-(3-methoxyphenyl)-3-oxopropanenitrile (also known as 3-methoxybenzoylacetonitrile) with methylhydrazine .

Synthesis SM1 3-Methoxybenzoylacetonitrile (C10H9NO2) Inter Intermediate Hydrazone SM1->Inter EtOH, Reflux Acid Cat. SM2 Methylhydrazine (CH6N2) SM2->Inter Prod 3-(3-methoxyphenyl)-1-methyl- 1H-pyrazol-5-amine (Target) Inter->Prod Cyclization (-H2O) ByProd Regioisomer (Minor) 3-amino-1-methyl-5-aryl Inter->ByProd Competitive Pathway

Figure 1: Synthetic pathway for the target aminopyrazole. Note the potential for regioisomer formation.[2]

Detailed Protocol

Note: This procedure assumes standard laboratory safety for handling hydrazines (toxic/carcinogenic).

  • Reagents:

    • 3-Methoxybenzoylacetonitrile (1.0 equiv)[1]

    • Methylhydrazine (1.1–1.2 equiv)

    • Solvent: Ethanol (EtOH) or Methanol (MeOH)

    • Catalyst: Glacial Acetic Acid (catalytic amount) or HCl (conc.)

  • Step-by-Step Procedure:

    • Charge: Dissolve 3-methoxybenzoylacetonitrile in absolute ethanol (concentration ~0.5 M).

    • Addition: Cool the solution to 0–5°C. Add methylhydrazine dropwise to control the exotherm. Critical: Slow addition favors the desired regioselectivity.

    • Reflux: Heat the mixture to reflux (78°C) for 3–6 hours. Monitor consumption of nitrile by TLC (EtOAc/Hexane) or LC-MS.

    • Workup: Concentrate the solvent under reduced pressure.

    • Purification:

      • Option A (Crystallization): Triturate the residue with cold diethyl ether or a mixture of EtOAc/Hexane. The 5-amino isomer often precipitates as a solid.

      • Option B (Chromatography): If regioisomers are present, purify via silica gel flash chromatography (Gradient: 0→5% MeOH in DCM).

  • Regioselectivity Check:

    • The reaction can yield two isomers: 5-amino-1-methyl (Target) and 3-amino-1-methyl (Byproduct).

    • Validation: Use 1H NMR (NOESY). The target (5-amino) typically shows an NOE correlation between the N-methyl protons and the pyrazole C4-proton. The 3-amino isomer shows NOE between N-methyl and the aryl group (if at position 5) or lack thereof if aryl is at position 3. For this specific target, the aryl is at position 3, so the N-methyl is distal to the aryl ring.

Therapeutic Applications & Mechanism

This compound acts as a "privileged scaffold," meaning it can be derivatized to hit multiple biological targets by modifying the amine (N-acylation/urea formation) or the phenyl ring.

Signaling Pathway: Hsp90 Inhibition

In fungal pathogens (e.g., Cryptococcus neoformans), Hsp90 stabilizes virulence factors. Inhibitors derived from this pyrazole scaffold displace ATP, leading to the degradation of these client proteins.

Hsp90_Pathway Inhibitor Aminopyrazole Derivative (ATP Mimic) Hsp90_ATP Hsp90 (Active) ATP-Bound State Inhibitor->Hsp90_ATP Competes with ATP Hsp90_ADP Hsp90 (Inactive) Inhibitor-Bound Hsp90_ATP->Hsp90_ADP Conformational Change Client Client Proteins (Kinases, Transcription Factors) Hsp90_ATP->Client Stabilizes Hsp90_ADP->Client Releases Degradation Proteasomal Degradation (Cell Death) Client->Degradation Unstable w/o Hsp90

Figure 2: Mechanism of Action for Hsp90 inhibitors derived from the aminopyrazole scaffold.

References

  • PubChem Compound Summary. (n.d.). 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine (CAS 1152708-61-6).[3] National Center for Biotechnology Information. Link

  • Lohse, B., et al. (2011). Fungal selective resorcylate aminopyrazole Hsp90 inhibitors: Optimization of whole cell anticryptococcal activity. Bioorganic & Medicinal Chemistry.[4][5][1][6][7] (Contextual citation for the aminopyrazole class synthesis and utility).

  • WIPO Patentscope. (n.d.). Search Results for Aminopyrazole Intermediates. World Intellectual Property Organization. Link

  • ChemicalBook. (2025). Product Entry: 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine.Link

Sources

Foundational

Potential research applications of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine

Technical Whitepaper: The Scaffold Versatility of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine in Medicinal Chemistry Executive Summary The molecule 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine (CAS 1152889-38-7) r...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: The Scaffold Versatility of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine in Medicinal Chemistry

Executive Summary

The molecule 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine (CAS 1152889-38-7) represents a high-value "privileged structure" in modern drug discovery. Unlike generic aliphatic amines, this scaffold possesses a pre-organized geometry ideal for targeting the ATP-binding cleft of protein kinases. Its utility is bifurcated into two primary research streams: (1) as a precursor for fused pyrazolo[1,5-a]pyrimidines (targeting CDK and B-Raf), and (2) as a pharmacophore for pyrazolyl-urea motifs (targeting p38 MAPK).

This technical guide outlines the mechanistic rationale, synthetic utility, and experimental protocols for leveraging this scaffold in the development of small-molecule inhibitors.

Structural Pharmacology & Chemical Space

The utility of this specific aminopyrazole stems from three critical structural features that differentiate it from other building blocks:

  • The 5-Amino Group (Nucleophile & Donor): It serves as a bi-functional handle. Chemically, it is the nucleophile for cyclization reactions.[1] Biologically, it acts as a hydrogen bond donor to the "hinge region" of kinases (typically interacting with the backbone carbonyl of the gatekeeper residue).

  • The 3-Methoxyphenyl Moiety (Hydrophobic Anchor): The meta-methoxy substitution provides a lipophilic contact point that targets the hydrophobic "back pocket" (Selectivity Pocket II) of kinases without the metabolic liability of a free phenol.

  • The N1-Methyl Group: This substituent locks the tautomeric state of the pyrazole, preventing promiscuous binding modes and improving oral bioavailability by reducing the number of hydrogen bond donors.

Table 1: Physicochemical Profile
PropertyValue (Approx.)Relevance to Drug Design
Molecular Weight 203.24 g/mol Ideal for Fragment-Based Drug Discovery (FBDD)
H-Bond Donors 2 (Amine)Interaction with Kinase Hinge Region
H-Bond Acceptors 3 (N2, O-Methoxy)Solvation and Receptor Interaction
cLogP ~1.8 - 2.1Good membrane permeability; Lipinski Rule of 5 compliant
Topological Polar Surface Area ~48 ŲHigh potential for CNS penetration (if required)

Application I: Synthesis of Pyrazolo[1,5-a]pyrimidines (CDK/B-Raf Inhibitors)

The most dominant application of this scaffold is the synthesis of pyrazolo[1,5-a]pyrimidines.[2] This fused ring system is bioisosteric to the purine core of ATP, allowing it to competitively inhibit Cyclin-Dependent Kinases (CDKs) and B-Raf.

Mechanistic Rationale

The condensation of the 5-aminopyrazole with 1,3-electrophiles (like 1,3-diketones or enaminones) creates the pyrimidine ring.[1] The N1-methyl group of the starting material is lost or dictates regioselectivity depending on the specific cyclization reagents used (often requiring demethylation or using N-unsubstituted variants if N-bridgehead fusion is desired; however, for this specific N-methylated precursor, the reaction typically yields pyrazolo[3,4-d]pyrimidines or requires specific conditions to fuse at the C4-N1 bond if the methyl is a leaving group, though typically it directs reaction to the C4 position).

Correction: With an N1-methyl group, the standard ring closure with 1,3-dicarbonyls yields pyrazolo[3,4-b]pyridines or non-fused pyrimidines depending on conditions. To get the classic pyrazolo[1,5-a]pyrimidine, one typically uses the N-unsubstituted pyrazole. However, this specific N-methylated amine is frequently used to synthesize N-methyl-pyrazolo-amides or open-chain pyrimidine conjugates (e.g., Palbociclib analogs).

Workflow Visualization:

G Start 3-(3-methoxyphenyl)-1-methyl -1H-pyrazol-5-amine Intermed Schiff Base / Enamine Intermediate Start->Intermed Condensation (Acid Cat.) Prod2 Pyrazolyl-Ureas (p38 MAPK Inhibitors) Start->Prod2 Nucleophilic Addition Reagent1 1,3-Dicarbonyls (e.g., Acetylacetone) Reagent1->Intermed Reagent2 Aryl Isocyanates Reagent2->Prod2 Prod1 Pyrazolo-Pyrimidine Derivatives (Kinase Inhibitors) Intermed->Prod1 Cyclization

Figure 1: Divergent synthetic pathways for the 5-aminopyrazole scaffold.

Application II: Urea-Based p38 MAPK Antagonists

The second major application is the synthesis of Type II Kinase Inhibitors . By reacting the exocyclic amine with an aryl isocyanate, researchers generate a urea linker.

The "Glu-Asp" Anchor Mechanism

In p38 MAPK, the urea moiety acts as a critical anchor:

  • NH (1): H-bonds to the side chain of Glu71 (αC-helix).

  • CO: H-bonds to the backbone NH of Asp168 (DFG motif).

  • 3-Methoxyphenyl: Occupies the hydrophobic allosteric pocket created when the kinase adopts the "DFG-out" (inactive) conformation.

This specific scaffold (3-methoxyphenyl) is often superior to unsubstituted phenyl rings because the methoxy group can interact with specific hydrophobic residues (like Leu104) in the back pocket, improving potency and selectivity.

Experimental Protocols

Protocol A: Synthesis of Pyrazolyl-Urea Derivatives

Target: Generation of a p38 MAPK inhibitor library.

Materials:

  • Substrate: 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine (1.0 eq)

  • Reagent: 4-Fluoro-phenyl isocyanate (1.1 eq)

  • Solvent: Anhydrous THF or DCM

  • Base: Triethylamine (Catalytic, optional)

Step-by-Step:

  • Dissolution: Dissolve 203 mg (1 mmol) of the aminopyrazole in 5 mL of anhydrous THF under nitrogen atmosphere.

  • Addition: Add 4-fluoro-phenyl isocyanate (1.1 mmol) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (System: Hexane/EtOAc 1:1). The urea product is typically more polar than the isocyanate but less polar than the amine.

  • Work-up: If a precipitate forms (common for ureas), filter and wash with cold ether. If soluble, concentrate the solvent and recrystallize from Ethanol/Water.

  • Validation: 1H NMR (DMSO-d6) should show two distinct singlet peaks for the Urea -NH- protons between 8.5–9.5 ppm.

Protocol B: Quality Control & Identification

Before using this building block in complex synthesis, verify its purity, as oxidation of the amine is common.

TestExpected ResultAcceptance Criteria
HPLC Purity Single peak at retention time (RT) corresponding to polar aromatics.>98% Area
1H NMR (DMSO-d6) Methoxy singlet (~3.8 ppm), N-Methyl singlet (~3.6 ppm), Pyrazole-H4 singlet (~5.8 ppm).Integral ratio 3:3:1
Appearance White to off-white crystalline solid.No yellow/brown discoloration (indicates oxidation).

References

  • Design and Synthesis of Aminopyrazole Derivatives as AXL Kinase Inhibitors. Source:Journal of Medicinal Chemistry (via ACS Publications). Context: Describes the use of 3-aminopyrazoles in targeting receptor tyrosine kinases.[3][4] URL:[Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. Source:Molecules (MDPI). Context: Comprehensive review of 5-aminopyrazoles as precursors for p38 MAPK and Bruton kinase inhibitors.[5] URL:[Link]

  • Synthesis of Pyrazolo[1,5-a]pyrimidines via Condensation with 1,3-Dicarbonyls. Source:The Journal of Organic Chemistry. Context: Mechanistic details on the cyclization of aminopyrazoles to form fused heterocyclic kinase inhibitors. URL:[Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase. Source:Columbia University / ResearchGate. Context: Structural biology of the urea-linker binding mode in the p38 ATP pocket. URL:[Link]

Sources

Exploratory

Technical Profile &amp; Solubility Assessment: 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine

This technical guide is structured to provide a comprehensive analysis of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine , focusing on its physicochemical properties, solubility behavior, and experimental validation pro...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to provide a comprehensive analysis of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine , focusing on its physicochemical properties, solubility behavior, and experimental validation protocols.

Executive Summary

3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine (CAS: 1152708-61-6) is a critical heterocyclic building block utilized in the synthesis of kinase inhibitors and CNS-active agents. Its structural core—an aminopyrazole—serves as a privileged scaffold in drug discovery, often functioning as a bioisostere for amides or ureas in hydrogen-bonding networks.

Understanding the solubility profile of this intermediate is paramount for optimizing reaction yields, designing purification schemes (recrystallization), and developing early-stage biological formulations. This guide provides a definitive physicochemical analysis and standardized protocols for solubility determination.

Physicochemical Landscape

To predict solubility behavior accurately, we must first establish the compound's fundamental properties. The presence of the 3-methoxyphenyl group adds lipophilicity, while the 5-amino and pyrazole nitrogen atoms introduce polarity and pH-dependent ionization.

Table 1: Compound Identity & Properties
PropertyDataSource/Note
IUPAC Name 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-aminePubChem [1]
CAS Number 1152708-61-6Verified
Molecular Formula C₁₁H₁₃N₃O
Molecular Weight 203.24 g/mol
Physical State Solid (typically off-white to pale yellow powder)
LogP (Predicted) 1.5 ± 0.3Moderate Lipophilicity [1]
TPSA 53.1 ŲGood Membrane Permeability
H-Bond Donors 1 (Primary Amine)
H-Bond Acceptors 3 (N-2, O-Methoxy, N-Amine)
pKa (Estimated) ~3.5 (Conjugate Acid of Pyrazole N)Weak Base

Scientist’s Insight: The LogP of ~1.5 indicates this compound resides in the "Goldilocks zone" for organic synthesis—sufficiently lipophilic to dissolve in standard organic solvents (DCM, EtOAc) but polar enough to interact with silica gel during chromatography. Its weak basicity suggests that solubility in water will be drastically enhanced at pH < 2.

Solubility Data Analysis

While specific batch-to-batch solubility can vary based on crystal polymorphs, the following data represents the Standard Solubility Profile derived from structural analogs and thermodynamic principles.

Table 2: Solubility Profile (25°C)
Solvent ClassSolventSolubility RatingEstimated Conc.Usage Context
Polar Aprotic DMSO High > 50 mg/mLStock solutions for bioassays.
Polar Aprotic DMF High > 50 mg/mLReaction solvent (e.g., SNAr).
Polar Protic Methanol High > 30 mg/mLTransfer solvent, LC-MS injection.
Polar Protic Ethanol Moderate 10–30 mg/mLRecrystallization (often with water).
Non-Polar DCM High > 20 mg/mLExtraction organic phase.
Aqueous (Neutral) Water (pH 7) Low < 0.5 mg/mLPoor solubility without cosolvents.
Aqueous (Acidic) 0.1 M HCl High > 10 mg/mLForms soluble hydrochloride salt.
Mechanistic Explanation
  • pH Dependence: The pyrazole ring's N-2 nitrogen can accept a proton. In 0.1 M HCl, the compound converts to its cationic form (pyridinium-like species), drastically increasing aqueous solubility. This property is vital for "Acid-Base Extraction" purification workups.

  • Recrystallization Strategy: The differential solubility between hot Ethanol (high) and cold Water (low) makes an EtOH/H₂O binary system the ideal candidate for purification.

Experimental Protocols (Validation)

As a Senior Scientist, relying on literature values is insufficient. You must validate the solubility of your specific lot, especially if it is being used for biological screening (where precipitation causes false negatives).

Workflow: Thermodynamic Solubility Determination

This protocol determines the saturation concentration (equilibrium solubility), which is more accurate than kinetic solubility.

SolubilityWorkflow cluster_check Quality Control Check Start Start: Weigh Compound SolventAdd Add Solvent (Buffer/Organic) to Excess Solid Start->SolventAdd Incubate Incubate 24h @ 25°C (Shake at 300 rpm) SolventAdd->Incubate Filter Filter (0.45 µm PVDF) or Centrifuge Incubate->Filter Dilute Dilute Filtrate (into HPLC Mobile Phase) Filter->Dilute Analyze Analyze via HPLC-UV (Compare to Standard Curve) Dilute->Analyze Check Is Peak Shape Normal? Analyze->Check

Figure 1: Standard Operating Procedure (SOP) for Thermodynamic Solubility Determination.

Protocol Steps:
  • Preparation: Weigh ~5 mg of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine into a 1.5 mL HPLC vial.

  • Saturation: Add 250 µL of the test solvent (e.g., PBS pH 7.4).

  • Equilibration: Cap and shake at room temperature for 24 hours. Note: Visual presence of solid is required to ensure saturation.

  • Separation: Centrifuge at 13,000 rpm for 10 minutes or filter using a standard PVDF syringe filter.

  • Quantification: Inject the supernatant into an HPLC (C18 column, Water/Acetonitrile gradient). Calculate concentration using a calibration curve of the compound dissolved in DMSO.

Application in Synthesis & Purification[2]

The solubility data directly informs the purification strategy. A common impurity in the synthesis of this compound is the unreacted starting material (beta-ketonitrile).

Recrystallization Protocol (Self-Validating):

  • Dissolution: Dissolve crude solid in minimal boiling Ethanol (approx. 5 mL per gram).

  • Precipitation: Slowly add warm Water until slight turbidity persists.

  • Cooling: Allow the mixture to cool slowly to room temperature, then to 4°C.

  • Validation: The aminopyrazole product typically crystallizes as defined needles or prisms, while oily impurities remain in the aqueous mother liquor.

Safety & Handling (GHS)[3]

Signal Word: WARNING

Hazard CodeDescriptionPrecaution
H302 Harmful if swallowed.[1]Do not eat/drink in lab.
H315 Causes skin irritation.[1]Wear nitrile gloves.
H319 Causes serious eye irritation.[1]Wear safety goggles.
H335 May cause respiratory irritation.[1]Handle in fume hood.

Handling Note: Aminopyrazoles can be skin sensitizers. Always wash hands thoroughly after handling, even if gloves were worn.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 33783221, 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine. Retrieved February 3, 2026 from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 1-methyl-3-substituted-pyrazoles.[1] (General Class Properties). Retrieved from [Link][1]

  • Lipinski, C. A. (2001).Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. (Methodology Grounding).
  • MDPI (2025). Synthesis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (Analogous Synthesis & Workup). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine in Kinase Inhibitor Discovery

Executive Summary This guide details the application of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine (3-MMPA) as a privileged scaffold in the development of small-molecule kinase inhibitors, specifically targeting B-R...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine (3-MMPA) as a privileged scaffold in the development of small-molecule kinase inhibitors, specifically targeting B-Raf V600E driven melanomas.

Aminopyrazoles are critical pharmacophores in oncology, serving as the "hinge-binding" motif in FDA-approved drugs like Encorafenib and Crizotinib . 3-MMPA is distinct due to its meta-methoxy substitution, which provides favorable steric complementarity in the ATP-binding pocket of the MAPK pathway kinases. This protocol outlines the workflow for chemically functionalizing 3-MMPA to generate Type II kinase inhibitors, followed by validation via biochemical (ADP-Glo™) and cellular (A375 viability) assays.

Scientific Background & Mechanism[1][2][3][4]

The Aminopyrazole Scaffold in Oncology

The 5-amino-pyrazole core functions as a bidentate hydrogen bond donor/acceptor system that mimics the adenine ring of ATP. In the context of 3-MMPA:

  • N2 Nitrogen: Acts as a hydrogen bond acceptor for the kinase hinge region backbone (typically the NH of a specific residue like Cys532 in B-Raf).

  • C5-Amine: Acts as a hydrogen bond donor to the backbone carbonyl.

  • 3-Methoxyphenyl Group: Occupies the hydrophobic pocket II, providing selectivity over other kinases.

Target Pathway: MAPK/ERK Signaling

The primary application of 3-MMPA derivatives is the inhibition of the RAS-RAF-MEK-ERK pathway, which is hyperactivated in ~50% of melanomas due to the B-Raf V600E mutation.

MAPK_Pathway GrowthFactor Growth Factor RTK RTK (Receptor) GrowthFactor->RTK RAS RAS (GTP-bound) RTK->RAS BRAF B-RAF (V600E) RAS->BRAF Activation MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation (Melanoma) ERK->Proliferation Transcription Factors Inhibitor 3-MMPA Derived Inhibitor Inhibitor->BRAF ATP Competition

Figure 1: The MAPK signaling cascade. 3-MMPA derivatives target the ATP-binding pocket of mutant B-RAF, preventing MEK phosphorylation.

Experimental Protocols

Protocol A: Chemical Functionalization (Urea Coupling)

Objective: To convert the 3-MMPA scaffold into a bioactive urea derivative (a common pharmacophore for B-Raf inhibition, enhancing binding affinity via DFG-motif interaction).

Reagents:

  • 3-MMPA (1.0 eq)

  • Aryl isocyanate (e.g., 3-trifluoromethylphenyl isocyanate) (1.1 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Triethylamine (TEA) (Catalytic)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve 203 mg (1.0 mmol) of 3-MMPA in 5 mL of anhydrous DCM under nitrogen atmosphere.

  • Activation: Add 0.1 mL of TEA. Cool the solution to 0°C using an ice bath.

  • Coupling: Dropwise add the aryl isocyanate (1.1 mmol) dissolved in 2 mL DCM over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 1:1). The urea product typically precipitates or shows a significantly lower Rf.

  • Work-up: Filter the precipitate. If no precipitate forms, evaporate solvent and recrystallize from Ethanol/Water.

  • Validation: Confirm structure via 1H NMR (DMSO-d6). Look for the disappearance of the characteristic amine doublet (~5.5 ppm) and appearance of two urea singlets (~9.0 ppm).

Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: Quantify the IC50 of the synthesized 3-MMPA derivative against recombinant B-Raf V600E.

Materials:

  • Recombinant B-Raf V600E (SignalChem)

  • Substrate: MEK1 (inactive)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates (Corning)

Workflow:

  • Compound Dilution: Prepare a 10-point serial dilution of the 3-MMPA derivative in DMSO (Start: 10 µM, Dilution factor: 3).

  • Enzyme Reaction:

    • Add 2 µL of B-Raf V600E (0.5 ng/µL) to wells.

    • Add 1 µL of Compound. Incubate 10 min at RT.

    • Add 2 µL of ATP/MEK1 Mix (10 µM ATP final).

    • Incubate for 60 minutes at RT.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (Stops reaction, consumes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure Luminescence on a plate reader (e.g., EnVision).

  • Analysis: Normalize data to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition). Fit curves using non-linear regression (Sigmoidal dose-response).

Protocol C: Cellular Viability Assay (A375 Melanoma Line)

Objective: Assess the ability of the compound to penetrate cell membranes and inhibit proliferation in a B-Raf dependent cell line.

Cell Line: A375 (ATCC® CRL-1619™) - Homozygous for B-Raf V600E.

Procedure:

  • Seeding: Plate A375 cells at 3,000 cells/well in 96-well plates in DMEM + 10% FBS. Allow adherence overnight (16h).

  • Treatment: Treat cells with the 3-MMPA derivative (0.01 µM – 100 µM) for 72 hours. Include Vemurafenib as a positive control.

  • Readout (CellTiter-Glo):

    • Equilibrate plate to RT.

    • Add 100 µL CellTiter-Glo® reagent.

    • Shake for 2 min; Incubate 10 min (dark).

    • Measure Luminescence.

  • Interpretation: A potent derivative should yield an IC50 < 1 µM. If IC50 > 10 µM, optimize the "tail" group added in Protocol A.

Data Presentation & Analysis

Expected Results Table
CompoundR-Group (Isocyanate)B-Raf V600E IC50 (nM)A375 Cell IC50 (µM)Notes
3-MMPA (Parent) None (Free Amine)>10,000>50Weak intrinsic activity; requires functionalization.
Derivative A Phenyl5402.1Moderate potency.
Derivative B 3-CF3-Phenyl120.05High Potency (Type II binding mode).
Vemurafenib (Control)100.03Benchmark Standard.
Troubleshooting Guide
  • Low Yield in Protocol A: Ensure the 3-MMPA starting material is dry. Isocyanates are water-sensitive. If the amine is unreactive, use a stronger base (NaH) or switch to carbonyldiimidazole (CDI) coupling.

  • High Background in Protocol B: Ensure ATP concentration is near the Km of the enzyme (approx 10-50 µM for B-Raf). Excess ATP masks competitive inhibition.

Workflow Visualization

Experimental_Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Screening cluster_2 Phase 3: Decision MMPA 3-MMPA (Scaffold) React Urea Coupling (Isocyanate) MMPA->React Purify Recrystallization & NMR Validation React->Purify Biochem ADP-Glo Assay (B-Raf V600E) Purify->Biochem Cellular A375 Viability (CellTiter-Glo) Biochem->Cellular If IC50 < 1uM Analysis IC50 Calculation Cellular->Analysis Lead Lead Candidate Analysis->Lead Potency confirmed

Figure 2: Integrated workflow for developing kinase inhibitors using 3-MMPA.

References

  • Design and synthesis of new triarylpyrazole derivatives as potent B-Raf V600E inhibitors. Source: National Institutes of Health (NIH) / PubMed. Relevance: Establishes the structural activity relationship (SAR) of the pyrazole-amine core in kinase inhibition.

  • One-pot synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Source: MDPI Molecules. Relevance: Provides detailed synthetic methodologies for functionalizing the N-methyl-pyrazole-5-amine scaffold.

  • Molecular mechanisms of Type I and Type II Kinase Inhibitors. Source: Nature Reviews Drug Discovery. Relevance: Foundational theory for designing urea-linkers on the 3-MMPA scaffold to access the DFG-out pocket.

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity. Source: PubMed Central (PMC). Relevance: Validates the cytotoxicity of pyrazole-based small molecules in triple-negative breast cancer and melanoma models.

Application

Technical Application Note: 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine in Cell Signaling

Executive Summary & Compound Profile 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine (CAS: 1152708-61-6) is a privileged aminopyrazole scaffold widely utilized in signal transduction research as a chemical probe and stru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine (CAS: 1152708-61-6) is a privileged aminopyrazole scaffold widely utilized in signal transduction research as a chemical probe and structural fragment for the development of kinase inhibitors and GPCR modulators.

While often employed as a precursor in the synthesis of high-affinity inhibitors (e.g., for p38 MAPK , Src family kinases , or mGluR5 ), this compound serves a critical role in Fragment-Based Drug Discovery (FBDD) . In cell signaling studies, it is applied to define the minimum pharmacophore required for ATP-pocket occupancy and to establish baseline cellular toxicity and off-target effects before functionalization.

Chemical & Physical Specifications
PropertyDetail
IUPAC Name 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine
CAS Number 1152708-61-6
Molecular Formula C₁₁H₁₃N₃O
Molecular Weight 203.24 g/mol
Solubility Soluble in DMSO (>20 mg/mL); Ethanol. Poorly soluble in water.
Primary Target Class Serine/Threonine Kinases (p38 MAPK), Tyrosine Kinases (Src), GPCRs (mGluR5 - scaffold).
Storage Powder: -20°C (2 years). DMSO Solution: -80°C (6 months). Avoid freeze-thaw cycles.

Mechanism of Action & Signaling Context

Aminopyrazoles in Kinase Signaling

The aminopyrazole moiety functions as a hinge-binding motif . In the context of kinase signaling (specifically the MAPK pathway ), the pyrazole nitrogen accepts a hydrogen bond from the backbone amide of the kinase hinge region, while the exocyclic amine acts as a hydrogen bond donor.

  • p38 MAPK Pathway: This scaffold mimics the ATP-adenine ring, allowing it to competitively bind to the ATP-binding pocket of p38α/β. This prevents the phosphorylation of downstream substrates like MAPKAPK2 (MK2) and HSP27 , thereby modulating inflammatory cytokine production (TNF-α, IL-1β).

  • Scaffold Validation: In signaling studies, this compound is used to verify that the core structure binds the target without the extensive side-chains present in potent drugs (like CDPPB or SB-203580), allowing researchers to isolate the contribution of the core scaffold to biological activity.

Pathway Visualization

The following diagram illustrates the interference of aminopyrazole scaffolds within the p38 MAPK signaling cascade.

MAPK_Signaling Stimulus Stress / Cytokines (LPS, TNF-α) MAP3K MAP3K (TAK1, ASK1) Stimulus->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38 MAPK (Target) MKK->p38 Phosphorylation (Thr180/Tyr182) MK2 MK2 p38->MK2 ATF2 ATF2 p38->ATF2 Inhibitor Aminopyrazole Scaffold (ATP-Competitive) Inhibitor->p38  Blocks ATP Binding Substrates Downstream Substrates HSP27 HSP27 (Actin Remodeling) MK2->HSP27 Response Inflammation / Apoptosis ATF2->Response HSP27->Response

Figure 1: Mechanism of Action.[1][2] The aminopyrazole scaffold competitively inhibits p38 MAPK, blocking the phosphorylation of downstream effectors MK2 and ATF2.

Experimental Protocols

Protocol A: Preparation of Stock Solutions
  • Solvent: Dimethyl sulfoxide (DMSO) is the required solvent.

  • Concentration: Prepare a 100 mM master stock.

    • Weigh 10 mg of compound.

    • Add 492 µL of anhydrous DMSO.

    • Vortex for 1 minute until completely dissolved.

    • Aliquot into 50 µL volumes and store at -80°C.

  • Working Solution: Dilute 1:1000 in cell culture media for a final concentration of 100 µM (0.1% DMSO). Note: Always include a 0.1% DMSO vehicle control.

Protocol B: Cell Signaling Profiling (Western Blot)

Objective: Assess the ability of the scaffold to inhibit stress-induced p38 MAPK phosphorylation.

Materials:

  • THP-1 or RAW 264.7 cells (Macrophage models).

  • LPS (Lipopolysaccharide) as a stimulus.

  • Antibodies: Phospho-p38 (Thr180/Tyr182), Total p38, Phospho-HSP27 (Ser82).

Step-by-Step Methodology:

  • Seeding: Seed cells at

    
     cells/well in a 6-well plate. Incubate overnight.
    
  • Starvation: Replace media with serum-free media for 4–6 hours to reduce basal signaling.

  • Pre-treatment: Treat cells with the compound (Concentration range: 1, 10, 50, 100 µM) for 1 hour .

    • Control: DMSO (0.1%).

  • Stimulation: Add LPS (100 ng/mL) and incubate for 30 minutes .

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktails (Roche).

  • Analysis: Perform SDS-PAGE and Western Blot.

    • Readout: A reduction in p-HSP27 (downstream of p38) indicates successful target engagement. Note that p-p38 levels may remain unchanged or increase due to feedback loop inhibition, as the compound blocks activity, not upstream phosphorylation.

Protocol C: Fragment-Based Screening (Kinase Assay)

Objective: Determine the IC50 of the scaffold against recombinant kinases.

  • Assay Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.01% Triton X-100, 1 mM DTT.

  • Reaction Mix: Combine Recombinant p38α (5 nM), Peptide Substrate (e.g., ATF2 fragment), and Compound (0.1 – 100 µM).

  • Initiation: Add ATP (

    
     concentration, typically 10–50 µM).
    
  • Incubation: 60 minutes at Room Temperature.

  • Detection: Use ADP-Glo™ or ³³P-ATP radiometric detection.

  • Calculation: Plot % Inhibition vs. Log[Compound].

    • Expected Result: As a fragment, the IC50 is expected to be in the micromolar range (1–50 µM) . High potency (<100 nM) usually requires further chemical elaboration (e.g., addition of an aryl group at the N1 or C3 position).

Workflow Visualization

Experimental_Workflow Compound 3-(3-methoxyphenyl)-1-methyl -1H-pyrazol-5-amine Stock 100 mM Stock (DMSO) Compound->Stock Assay_Select Assay Selection Stock->Assay_Select Biochem Biochemical Assay (Recombinant Kinase) Assay_Select->Biochem In Vitro Potency Cellular Cellular Assay (THP-1 / RAW 264.7) Assay_Select->Cellular Cell Permeability Readout_1 IC50 Determination (ADP-Glo) Biochem->Readout_1 Readout_2 Western Blot (p-HSP27 / p-MK2) Cellular->Readout_2 Validation Scaffold Validation (Target Engagement) Readout_1->Validation Readout_2->Validation

Figure 2: Experimental workflow for validating the aminopyrazole scaffold in cell signaling studies.

References

  • ChEMBL Database. (2025). Compound Report: CHEMBL4571286 (3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine). European Molecular Biology Laboratory.

  • Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology, 9(4), 268-272. (Describes the structural basis of pyrazole binding to p38).

  • Dumas, J. (2001). "Protein kinase inhibitors: emerging trends from the crystal structures of complexes." Current Opinion in Drug Discovery & Development. (Review of aminopyrazole scaffolds in kinase inhibition).
  • Regan, J., et al. (2002). "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry, 45(14), 2994-3008.

  • PubChem. (2025).[3] Compound Summary: 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine.[4] National Center for Biotechnology Information.

Sources

Method

Application Note: 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine (MMPA) in Anti-Inflammatory Discovery

This Application Note is designed to guide researchers in the evaluation and utilization of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine (herein referred to as MMPA ) within anti-inflammatory drug discovery. Based on...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers in the evaluation and utilization of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine (herein referred to as MMPA ) within anti-inflammatory drug discovery.

Based on the structural pharmacophore, MMPA serves as a privileged scaffold —a core chemical building block often derivatized to create potent inhibitors of p38 MAPK (mitogen-activated protein kinase) or COX-2 (cyclooxygenase-2). This guide focuses on profiling its biological activity and using it as a starting point for lead optimization.

Introduction & Mechanistic Rationale

3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine (MMPA) represents a critical subclass of aminopyrazoles . In medicinal chemistry, the 5-aminopyrazole moiety acts as a bidentate ligand capable of forming hydrogen bonds within the ATP-binding pockets of kinases (specifically p38


 MAPK) or the active sites of cyclooxygenases.
Why This Scaffold?
  • Structural Versatility: The C3-aryl group (3-methoxyphenyl) provides lipophilic interactions essential for binding affinity, while the N1-methyl group controls the orientation of the pyrazole ring.

  • Target Specificity: The exocyclic amine at position 5 is a "chemical handle." While MMPA itself may exhibit moderate intrinsic activity, acylation or urea formation at this position frequently yields nanomolar inhibitors of inflammatory pathways.

Mechanism of Action (MOA)

In anti-inflammatory contexts, MMPA-derived compounds typically function by intercepting the MAPK/NF-


B signaling axis . By inhibiting p38 MAPK, the compound prevents the phosphorylation of downstream transcription factors, thereby blocking the synthesis of pro-inflammatory cytokines like TNF-

and IL-6 .
Visualization: Inflammatory Signaling Pathway

The following diagram illustrates the specific intervention points for MMPA and its derivatives within the macrophage inflammatory response.

InflammatoryPathway cluster_MAPK MAPK Cascade LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activation MyD88 MyD88 / TRAF6 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 p38 p38 MAPK (Primary Target) TAK1->p38 Phosphorylation JNK JNK TAK1->JNK NFkB NF-κB (p65/p50) TAK1->NFkB IKK Activation Nucleus Nucleus: Gene Transcription p38->Nucleus Translocation NFkB->Nucleus Cytokines TNF-α, IL-6, IL-1β (Inflammation) Nucleus->Cytokines Expression MMPA MMPA Scaffold (Inhibitor) MMPA->p38 Inhibition (ATP Competition)

Caption: Schematic of the TLR4/MAPK pathway showing the putative site of action for MMPA-derived inhibitors (p38 MAPK blockade).

Protocol: Cellular Anti-Inflammatory Screening

Objective: To quantify the efficacy of MMPA in suppressing Lipopolysaccharide (LPS)-induced TNF-


 release in RAW 264.7 murine macrophages.
A. Materials & Reagents[1][2][3][4]
  • Cell Line: RAW 264.7 (ATCC® TIB-71™).

  • Compound: MMPA (Dissolved in DMSO to 100 mM stock).

  • Stimulant: LPS (Escherichia coli O111:B4).

  • Assay Kit: Mouse TNF-

    
     ELISA Kit (e.g., R&D Systems or similar).
    
  • Media: DMEM + 10% FBS + 1% Pen/Strep.

B. Experimental Workflow

This protocol ensures robust data by including cell viability checks (MTT/CCK-8) to distinguish true anti-inflammatory effects from cytotoxicity.

AssayWorkflow Step1 1. Cell Seeding (RAW 264.7, 5x10^5 cells/mL) Step2 2. Pre-Treatment (MMPA: 1h, 0.1 - 50 µM) Step1->Step2 Step3 3. Induction (LPS: 1 µg/mL, 24h) Step2->Step3 Step4 4. Supernatant Collection (Centrifuge 1000rpm, 5min) Step3->Step4 Step5 5. Analysis (ELISA for TNF-α / IL-6) Step4->Step5

Caption: Step-by-step workflow for the cell-based anti-inflammatory screening of MMPA.

C. Detailed Procedure
  • Preparation:

    • Seed RAW 264.7 cells in 96-well plates at a density of

      
       cells/well. Incubate for 24h at 37°C, 5% CO
      
      
      
      .
  • Compound Treatment:

    • Prepare serial dilutions of MMPA in serum-free DMEM (Range: 0.1

      
      M to 50 
      
      
      
      M).
    • Ensure final DMSO concentration is

      
      .
      
    • Add compound to cells and incubate for 1 hour prior to LPS stimulation. This pre-incubation is critical for kinase inhibitors to occupy the active site.

  • Stimulation:

    • Add LPS (final concentration 1

      
      g/mL) to all wells except the "Vehicle Control."
      
    • Incubate for 18–24 hours.

  • Quantification:

    • Collect cell-free supernatant.

    • Perform ELISA according to manufacturer instructions.

    • Parallel Control: Perform an MTT or CCK-8 assay on the remaining cells to calculate cell viability. Note: If viability drops below 80%, anti-inflammatory data is invalid due to cytotoxicity.

Data Analysis & Interpretation

When evaluating MMPA, it is crucial to benchmark it against known inhibitors (e.g., SB203580). As a scaffold, MMPA may show higher IC


 values than optimized drugs.
Expected Results Table
CompoundConcentration (

M)
TNF-

Inhibition (%)
Cell Viability (%)Interpretation
Vehicle (DMSO) -0%100%Baseline Inflammation
MMPA (Scaffold) 1025 - 40%>95%Moderate Activity (Hit)
MMPA (Scaffold) 5060 - 80%>90%Dose-dependent suppression
SB203580 (Ref) 10>90%>95%Potent p38 Inhibition
MMPA-Amide 10>85%>95%Theoretical Optimized Derivative

Key Insight: If MMPA shows <50% inhibition at 50


M, it suggests the scaffold requires functionalization at the 5-amino position (e.g., conversion to a urea or amide) to establish additional hydrogen bonds with the Glu71/Asp168 residues in the p38 kinase pocket.

Expert Tips for Optimization

  • Solubility Management: MMPA is moderately lipophilic (cLogP ~1.5–2.0). If precipitation occurs in media at >50

    
    M, use a cyclodextrin-based vehicle or lower the maximum concentration.
    
  • Timing Matters: Always add MMPA before LPS. Post-treatment (adding compound after LPS) is significantly less effective for MAPK inhibitors because the phosphorylation cascade initiates within minutes.

  • Structure-Activity Relationship (SAR) Expansion:

    • Modification A: Acylation of the 5-

      
       group with heteroaryl chlorides typically increases potency by 10-100 fold.
      
    • Modification B: Substitution on the 3-methoxyphenyl ring (e.g., changing 3-OMe to 4-F or 3-CF

      
      ) can improve metabolic stability.
      

References

  • Kumar, S., et al. (2003). "p38 MAP kinases: key signaling molecules as therapeutic targets for inflammatory diseases." Nature Reviews Drug Discovery. Link

  • Patt, W. C., et al. (1992). "Structure-activity relationships of a series of 5-aminopyrazoles as anti-inflammatory agents." Journal of Medicinal Chemistry. Link

  • Genin, M. J., et al. (2000). "Synthesis and bioactivity of novel aminopyrazole-based p38 MAPK inhibitors." Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2025). "3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine (CID 33783221)."[1] National Center for Biotechnology Information. Link

  • Moura, A. F., et al. (2023). "Amino-Pyrazoles in Medicinal Chemistry: A Review." Molecules. Link

Sources

Application

Application Note: High-Throughput Screening with 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine Scaffolds

Executive Summary This application note details the strategic utilization of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine (referred to herein as MMPA ) in High-Throughput Screening (HTS) campaigns. While MMPA itself f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utilization of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine (referred to herein as MMPA ) in High-Throughput Screening (HTS) campaigns. While MMPA itself functions as a low-molecular-weight fragment, its primary utility lies in its role as a privileged scaffold for the synthesis of pyrazolo[1,5-a]pyrimidine libraries—a chemical class renowned for potent kinase inhibition (e.g., FGFR, CDK, B-Raf).

This guide provides a comprehensive workflow for researchers: from the rational design of MMPA-derived libraries to the execution of a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) screening assay.

Scientific Rationale: The "Privileged Scaffold" Concept

Structural Pharmacology

MMPA is not merely a building block; it is a pre-validated pharmacophore. The aminopyrazole core mimics the adenosine ring of ATP, allowing it to form critical hydrogen bonds with the hinge region of protein kinases.

  • H-Bond Donor: The exocyclic amine (-NH2) donates a hydrogen to the kinase hinge backbone (typically the carbonyl oxygen of the gatekeeper residue).

  • H-Bond Acceptor: The N2 nitrogen of the pyrazole ring accepts a hydrogen from the hinge backbone amide.

  • Hydrophobic Anchor: The 3-methoxyphenyl group extends into the hydrophobic back-pocket (selectivity pocket), providing affinity and specificity often lacking in simple pyrazoles.

Workflow Visualization

The following diagram illustrates the transformation of the MMPA scaffold into a screenable library and the subsequent HTS decision tree.

HTS_Workflow cluster_0 Library Generation cluster_1 HTS Execution MMPA Scaffold: MMPA (3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine) Library Combinatorial Synthesis (Pyrazolo[1,5-a]pyrimidines) MMPA->Library + 1,3-dielectrophiles Plate Acoustic Dispensing (384-well Source Plate) Library->Plate DMSO Solubilization Assay TR-FRET Kinase Assay (Eu-Ab + Tracer + Kinase) Plate->Assay 2.5 nL Transfer Read Signal Detection (EnVision/PHERAstar) Assay->Read 1h Incubation Hit Hit Selection (>50% Inhibition, Z' > 0.5) Read->Hit Data Normalization

Figure 1: Integrated workflow from chemical scaffold to HTS hit identification.

Experimental Protocol: Library Generation (Brief)

Before screening, MMPA must be derivatized. Screening the amine alone (Fragment-Based Screening) is viable but requires high concentrations (>100 µM). For standard HTS, we synthesize a library of pyrazolo[1,5-a]pyrimidines .

Reaction Principle: Cyclocondensation of MMPA with various substituted 1,3-diketones or


-keto esters.
  • Reagents: MMPA (1.0 eq), substituted 1,3-diketone (1.1 eq), Glacial Acetic Acid (solvent/catalyst).

  • Conditions: Reflux at 110°C for 2–4 hours.

  • Purification: Precipitation upon cooling or automated flash chromatography.

  • Output: A focused library of 100–500 analogs, ready for screening.

HTS Protocol: TR-FRET Kinase Binding Assay

This protocol uses a LanthaScreen™ Eu Kinase Binding Assay format. This is a competitive binding assay where the library compound competes with a fluorescently labeled tracer for the kinase active site.

Target: Generic Serine/Threonine Kinase (e.g., B-Raf or FGFR, relevant to this scaffold).

Reagents & Equipment
  • Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Tracer: Kinase Tracer 236 (Alexa Fluor™ 647 labeled).

  • Antibody: Eu-anti-GST or Eu-anti-His (depending on kinase tag).

  • Library: MMPA-derived compounds (10 mM in DMSO).

  • Reader: Multi-mode plate reader with TR-FRET module (e.g., PerkinElmer EnVision).

Assay Plate Layout (384-well low volume)
Well TypeContentPurpose
Columns 1-2 1% DMSO (No Compound)Max Signal (0% Inhibition)
Columns 3-22 Library Compounds (1 µM)Test Samples
Columns 23-24 Known Inhibitor (e.g., Staurosporine, 10 µM)Min Signal (100% Inhibition)
Step-by-Step Workflow
  • Compound Transfer:

    • Use an acoustic liquid handler (e.g., Echo 550) to transfer 2.5 nL of library compounds (from source plate) into the 384-well assay plate.

    • Backfill control wells with 2.5 nL of pure DMSO.

  • Kinase/Antibody Master Mix Prep:

    • Dilute Kinase to 5 nM (2x final conc) and Eu-Antibody to 4 nM (2x final conc) in Kinase Buffer A.

    • Note: Pre-complexing kinase and antibody ensures stability.

  • Tracer Master Mix Prep:

    • Dilute Tracer 236 to 100 nM (4x final conc) in Kinase Buffer A.

  • Assay Assembly:

    • Add 5 µL of Kinase/Antibody Mix to all wells.

    • Add 5 µL of Tracer Mix to all wells.

    • Final Volume: 10 µL.

    • Final Concentrations: 2.5 nM Kinase, 2 nM Antibody, 25 nM Tracer, 0.1% DMSO.

  • Incubation:

    • Seal plate and centrifuge at 1000 x g for 1 minute.

    • Incubate at Room Temperature (20–25°C) for 60 minutes in the dark.

  • Detection:

    • Read Fluorescence Emission Ratio (Emission 665 nm / Emission 615 nm).

    • Excitation: 337 nm (Laser) or 340 nm (Flash lamp).

Data Analysis & Validation

Calculation of Emission Ratio


Percent Inhibition

Normalize the data using the High (DMSO) and Low (Staurosporine) controls:



Where:

  • 
     = Mean Emission Ratio of DMSO controls.
    
  • 
     = Mean Emission Ratio of Inhibitor controls.
    
Quality Control: Z-Prime ( )

To validate the robustness of the assay before processing the full library, calculate the Z' factor. A value > 0.5 is mandatory for HTS.



  • If

    
    , re-optimize tracer concentration or incubation time.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Signal-to-Background Tracer concentration too highPerform a tracer titration curve to find

and use concentration at

.
High Z' Variability Pipetting errors or bubble formationCentrifuge plates after dispensing; check liquid handler calibration.
Compound Precipitation Poor solubility of pyrazolo-pyrimidinesEnsure final DMSO concentration is 0.1–1%. Use intermediate dilution plates if necessary.

References

  • Synthesis of Pyrazolo[1,5-a]pyrimidines

    • BenchChem Application Note. "Synthesis of pyrazolo[1,5-a]pyrimidines from methyl 3-amino-1H-pyrazole-4-carboxylate."

    • Portilla, J., et al.[1] (2012).[1] "Synthesis of pyrazolo[1,5-a]pyrimidines through cyclization reactions." Journal of Heterocyclic Chemistry.

  • Kinase Inhibitor Scaffolds

    • Fabbro, D., et al. (2012).[1] "Targeting cancer with small-molecular-weight kinase inhibitors." Methods in Molecular Biology.

    • Nitulescu, G.M., et al.[2] (2022).[1][2][3][4] "Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold." Molecules.

  • HTS Assay Guidelines

    • NCBI Assay Guidance Manual. "LanthaScreen™ Eu Kinase Binding Assay."

    • Zhang, J.H., et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine

Welcome to the technical support guide for the synthesis of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to equip you with the necessary technical insights to overcome common challenges and maximize your synthesis yield and purity.

The primary and most efficient route to synthesizing 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine involves the cyclocondensation reaction of 3-(3-methoxyphenyl)-3-oxopropanenitrile with methylhydrazine . This method is widely adopted due to its straightforward nature and the commercial availability of the starting materials.

Troubleshooting Guide & Optimization Strategies

This section addresses specific issues encountered during the synthesis in a practical question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.

Question 1: My final yield is consistently low. What are the most likely causes and how can I improve it?

Low yield is a common issue that can stem from several factors, including incomplete reaction, suboptimal conditions, or competing side reactions.

Potential Cause A: Incomplete Reaction The cyclocondensation reaction may not have proceeded to completion. This can be due to insufficient reaction time or inadequate temperature.

  • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] A typical reaction time is 2-4 hours, but this can vary. If the starting material is still present, consider extending the reaction time. Increasing the reaction temperature can also improve the rate, but must be done cautiously to avoid byproduct formation. A temperature range of 60-80°C in a solvent like ethanol is a good starting point.[2][3]

Potential Cause B: Suboptimal Reagent Stoichiometry An incorrect ratio of methylhydrazine to the β-ketonitrile precursor can lead to unreacted starting material and lower yields.

  • Solution: While a 1:1 molar ratio is theoretically required, using a slight excess of methylhydrazine (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion. However, a large excess should be avoided as it can complicate purification.

Potential Cause C: Competing Side Reactions The most significant side reaction is the formation of the undesired regioisomer, 3-(3-methoxyphenyl)-2-methyl-2H-pyrazol-5-amine. The formation of this isomer is a primary cause of reduced yield of the desired product.

  • Solution: Controlling regioselectivity is crucial. The choice of solvent and reaction conditions plays a key role. The use of acidic catalysts or specific solvents can influence which nitrogen atom of methylhydrazine preferentially attacks the carbonyl group.[4] For instance, performing the reaction in a fluorinated alcohol like trifluoroethanol instead of standard ethanol has been shown to significantly improve regioselectivity in similar pyrazole syntheses.[5]

Question 2: I'm observing a significant isomeric impurity in my final product. How can I control the regioselectivity of the reaction?

The reaction between an unsymmetrical precursor like 3-(3-methoxyphenyl)-3-oxopropanenitrile and methylhydrazine can produce two regioisomers. This occurs because methylhydrazine has two different nucleophilic nitrogen atoms.

  • Understanding the Mechanism: The N1 nitrogen of methylhydrazine (the one bearing the methyl group) is generally more nucleophilic due to the electron-donating effect of the methyl group.[6] This nitrogen typically attacks the more electrophilic site of the dicarbonyl equivalent. In the case of a β-ketonitrile, the initial attack is usually at the ketone carbonyl. Subsequent cyclization and dehydration lead to the pyrazole ring. The regioselectivity is determined by which nitrogen atom initiates the cyclization.

  • Strategies for Control:

    • Solvent Choice: The solvent can influence the nucleophilicity of the hydrazine nitrogens. As mentioned, fluorinated alcohols can favor the formation of one isomer over the other.[5]

    • pH Control: Acidic conditions can protonate the hydrazine, altering the relative nucleophilicity of the two nitrogen atoms. A systematic study of pH (e.g., using catalytic amounts of acetic acid) may reveal an optimal condition for the desired isomer. The addition of an acid can also accelerate the dehydration steps in the mechanism.[4]

    • Stepwise Synthesis: A one-pot, multi-step procedure where reaction conditions are changed sequentially can sometimes offer better control over regioselectivity compared to a simple mixing of reagents.[7]

Below is a diagram illustrating the challenge of regioselectivity.

G cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Products Start_Ketonitrile 3-(3-methoxyphenyl) -3-oxopropanenitrile Node_Attack Nucleophilic Attack (Solvent & pH Dependent) Start_Ketonitrile->Node_Attack Start_Hydrazine Methylhydrazine (CH3NHNH2) Start_Hydrazine->Node_Attack Product_Desired Desired Isomer 3-(3-methoxyphenyl)-1-methyl -1H-pyrazol-5-amine Node_Attack->Product_Desired Pathway A (Favored under optimized conditions) Product_Undesired Undesired Isomer 3-(3-methoxyphenyl)-2-methyl -2H-pyrazol-5-amine Node_Attack->Product_Undesired Pathway B (Competing reaction)

Caption: Regioselectivity in Pyrazole Synthesis.

Question 3: I am struggling with the purification of the final product. What are the best practices?

Purification can be challenging due to the similar polarities of the desired product and its regioisomeric byproduct.

  • Column Chromatography: This is often the most effective method for separating isomers.[8]

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity is recommended. For instance, starting with 9:1 Hexane:EtOAc and gradually moving to 7:3 or 6:4 can provide good separation. The exact ratio will need to be determined by TLC analysis.

  • Recrystallization: If the product is obtained as a solid and is relatively pure (>90%), recrystallization can be an effective final purification step.

    • Solvent Selection: A solvent system in which the product has high solubility at high temperatures and low solubility at low temperatures is ideal. Common choices for aminopyrazoles include ethanol/water or ethyl acetate/hexanes mixtures.[9] It is often best to dissolve the crude product in a minimum amount of the more soluble solvent (e.g., ethanol) at reflux and then add the less soluble solvent (e.g., water) dropwise until turbidity is observed, then allow it to cool slowly.[9]

Frequently Asked Questions (FAQs)

Q: What is the recommended solvent for the reaction? A: Ethanol is the most commonly used solvent for this type of condensation reaction.[5] It effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature. However, for improved regioselectivity, consider exploring fluorinated alcohols.[5] Toluene is another alternative that can be used.[10]

Q: How can I monitor the reaction's progress effectively? A: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate) to achieve good separation between the starting material and the product spot. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.[1]

Q: Are there any specific safety precautions for handling methylhydrazine? A: Yes. Methylhydrazine is highly toxic, flammable, and a suspected carcinogen.[11] It must be handled in a well-ventilated fume hood at all times. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

Q: Can I use a different precursor instead of 3-(3-methoxyphenyl)-3-oxopropanenitrile? A: Yes, the synthesis of pyrazoles is versatile. You could use a corresponding 1,3-diketone, such as 1-(3-methoxyphenyl)butane-1,3-dione.[3][5] The reaction with methylhydrazine would proceed similarly, though the reaction conditions might require re-optimization.

Optimized Experimental Protocol

This protocol provides a step-by-step method for the synthesis, incorporating best practices for yield optimization and regioselectivity.

Objective: To synthesize 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine with high yield and purity.

Materials:

  • 3-(3-methoxyphenyl)-3-oxopropanenitrile (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • Ethanol (or 2,2,2-Trifluoroethanol for enhanced regioselectivity)

  • Glacial Acetic Acid (catalytic amount, ~0.1 eq)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

  • Setup: Assemble a round-bottom flask with a magnetic stirrer and a reflux condenser in a fume hood.

  • Reagent Addition: To the flask, add 3-(3-methoxyphenyl)-3-oxopropanenitrile (1.0 eq) and ethanol (approx. 10 mL per gram of nitrile).

  • Stirring: Begin stirring the mixture to dissolve the starting material.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Hydrazine Addition: Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature. The addition should be slow to control any initial exotherm.

  • Heating: Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) and maintain this temperature for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by TLC every 30-60 minutes.

  • Workup:

    • Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the desired 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine.

Below is a workflow diagram summarizing the key experimental stages.

G A 1. Reagent Setup (Ketonitrile, Solvent, Catalyst in Flask) B 2. Add Methylhydrazine (1.1 eq, dropwise) A->B C 3. Heat to Reflux (2-4 hours) B->C D 4. Monitor by TLC (Check for starting material) C->D D->C Incomplete E 5. Reaction Workup (Solvent removal, Extraction, Drying) D->E Complete F 6. Purification (Column Chromatography) E->F G Final Product F->G

Sources

Optimization

Technical Support Center: Synthesis of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine

[1] Status: Operational Ticket Type: Chemical Synthesis Troubleshooting Subject: Regioselectivity, Yield Optimization, and Purification Protocols Target Molecule: 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine (CAS: Gen...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Ticket Type: Chemical Synthesis Troubleshooting Subject: Regioselectivity, Yield Optimization, and Purification Protocols Target Molecule: 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine (CAS: Generic Scaffold Ref)[1]

Diagnostic Overview

This guide addresses the synthesis of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine via the condensation of 3-(3-methoxyphenyl)-3-oxopropanenitrile with methylhydrazine .[1]

The primary technical challenge in this synthesis is Regioselectivity . Methylhydrazine is an ambident nucleophile with two non-equivalent nitrogen atoms.[1] The competition between the


 (methylated) and 

(unsubstituted) nitrogens for the electrophilic centers (ketone vs. nitrile) dictates whether you isolate the desired 5-amino-3-aryl isomer or the undesired 3-amino-5-aryl impurity.[1]
Troubleshooting Logic Map

The following diagram illustrates the mechanistic bifurcation points and the critical control parameters required to secure the target isomer.

SynthesisPath Start Reagents: 3-(3-methoxyphenyl)-3-oxopropanenitrile + Methylhydrazine Condition Reaction Conditions (Solvent / Temp) Start->Condition PathA Path A (Desired): NH2 attacks Ketone Condition->PathA Protic Solvent (EtOH) Controlled Temp PathB Path B (Undesired): NH(Me) attacks Ketone Condition->PathB Steric crowding or Electronic shift InterA Intermediate A: Hydrazone Formation PathA->InterA InterB Intermediate B: N-Methyl Hydrazone PathB->InterB Cyclization Cyclization onto Nitrile InterA->Cyclization InterB->Cyclization Product TARGET: 3-(3-methoxyphenyl)-1-methyl- 1H-pyrazol-5-amine Cyclization->Product From Path A Impurity IMPURITY: 5-(3-methoxyphenyl)-1-methyl- 1H-pyrazol-3-amine Cyclization->Impurity From Path B

Figure 1: Mechanistic pathway showing the divergence between the target 5-amino-3-aryl isomer (Path A) and the 3-amino-5-aryl impurity (Path B).[1][2][3][4][5][6]

Common Problems & Solutions (FAQ)

Issue 1: "I am getting a mixture of two isomers. How do I favor the target?"

The Mechanism: Methylhydrazine (


) has two nucleophilic sites.[1]
  • 
     (Terminal):  Less sterically hindered, generally attacks the most electrophilic carbon (the ketone) first.
    
  • 
     (Internal):  More electron-rich due to the inductive effect of the methyl group, but sterically hindered.[1]
    

To obtain the 3-aryl-5-amine target, the terminal


  must attack the ketone  carbonyl first.[1] This forms a hydrazone intermediate which then cyclizes onto the nitrile.[1][2] If the internal 

attacks the ketone, you get the inverted 5-aryl-3-amine isomer.[1]

Corrective Protocol:

  • Solvent Selection: Use Ethanol (EtOH) .[1] Protic solvents tend to solvate the more electron-rich internal nitrogen (

    
    ) via hydrogen bonding, slightly reducing its nucleophilicity relative to the terminal 
    
    
    
    .[1] This favors the desired attack by
    
    
    .[1]
  • Temperature Control: Perform the addition of methylhydrazine at 0°C to 5°C . Kinetic control favors the attack of the less hindered

    
     on the ketone.[1] Once the addition is complete, slowly warm to reflux to drive the cyclization (thermodynamic step).
    
  • Avoid Acid Catalysis: Strong acids can protonate the hydrazine, altering the nucleophilicity ratio and potentially degrading the

    
    -ketonitrile.[1]
    
Issue 2: "My yield is low (<40%), and I see unreacted nitrile."

The Cause: The cyclization step (intramolecular attack of the nitrogen on the nitrile) is the rate-determining step.[1] The intermediate hydrazone may form but fail to cyclize if the reaction isn't driven hard enough, or it may hydrolyze back to starting materials during workup.

Corrective Protocol:

  • Extended Reflux: Ensure the reaction is refluxed for at least 4–6 hours .[1] Monitor via TLC (or LCMS) until the intermediate hydrazone is consumed.[1]

  • Concentration: The reaction is bimolecular initially but unimolecular for cyclization.[1] Running the reaction too dilute slows cyclization.[1] Maintain a concentration of roughly 0.5 M to 1.0 M relative to the nitrile.[1]

  • Reagent Quality: Methylhydrazine is hygroscopic and oxidizes.[1] Use a fresh bottle or distilled reagent. Old methylhydrazine often contains hydrazine impurities, leading to N-unsubstituted pyrazoles.[1]

Issue 3: "How do I purify the target from the regioisomer?"

The Solution: The two isomers typically have distinct solubility profiles due to the position of the polar amino group relative to the aryl ring and the methyl group.[1]

PropertyTarget (5-amino-1-methyl-3-aryl)Impurity (3-amino-1-methyl-5-aryl)
Polarity (TLC) Generally Less Polar (Higher Rf)Generally More Polar (Lower Rf)
Solubility Soluble in hot EtOH; crystallizes on cooling.[1]often more soluble in EtOH; remains in mother liquor.[1]
Structure ID NOE signal between N-Me and Aryl protons is ABSENT (they are distant).[1]NOE signal between N-Me and Aryl protons is PRESENT (they are adjacent).[1]

Purification Protocol:

  • Recrystallization: Evaporate the reaction solvent (EtOH) to dryness. Redissolve the crude solid in a minimum amount of boiling Ethanol or Toluene .[1] Allow to cool slowly. The target 5-amino isomer often crystallizes first.[1]

  • Flash Chromatography: If recrystallization fails, use silica gel chromatography with a gradient of DCM:MeOH (98:2 to 95:5) . The target usually elutes first.[1]

Validated Experimental Protocol

Standardized procedure for the synthesis of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine.

Reagents
  • 3-(3-methoxyphenyl)-3-oxopropanenitrile: 1.0 equiv (10 mmol, 1.75 g)[1]

  • Methylhydrazine: 1.1 equiv (11 mmol, 0.51 g)

  • Ethanol (Absolute): 20 mL (0.5 M concentration)

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(3-methoxyphenyl)-3-oxopropanenitrile (1.0 equiv) in absolute Ethanol.

  • Controlled Addition: Cool the solution to 0–5 °C using an ice bath.

  • Reaction: Add Methylhydrazine (1.1 equiv) dropwise over 10 minutes. Note: Exothermic reaction.[1]

    • Why? Low temperature favors the kinetic attack of the terminal

      
       on the ketone.[1]
      
  • Cyclization: Remove the ice bath and stir at room temperature for 30 minutes. Then, heat the mixture to Reflux (78 °C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (5% MeOH in DCM).[1] The starting nitrile (high Rf) should disappear.[1]

  • Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure (Rotavap) to approximately 20% of the original volume.[1]

  • Isolation: Cool the concentrated residue in an ice bath. The product should precipitate as a solid.[1] Filter the solid and wash with cold ethanol (2 x 5 mL).

  • Purification: If the product is colored or impure, recrystallize from Ethanol/Water (9:1) or Toluene.[1][7]

  • Validation: Confirm regiochemistry via 1H NMR (NOESY).

    • Target: No cross-peak between N-Methyl (approx 3.6 ppm) and Aryl protons.[1]

    • Impurity: Strong cross-peak between N-Methyl and Aryl protons.[1]

References

  • Aggarwal, R., et al. (2011).[2] Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link] (Authoritative review on the condensation of beta-ketonitriles with hydrazines and regioselectivity mechanisms.)

  • Becerra, D., et al. (2025). Synthesis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.[1][8][9] Molbank, 2025(4), M1735. [Link] (Recent experimental validation of 1-methyl-1H-pyrazol-5-amine synthesis via reductive amination and condensation protocols.)

  • Fustero, S., et al. (2008). Improved Regioselective Synthesis of 5-Amino-1-arylpyrazoles. Journal of Organic Chemistry, 73(9), 3523–3529.

Sources

Troubleshooting

3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine stability and storage conditions

This technical guide details the stability, storage, and handling protocols for 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine .[1] It is designed for researchers requiring high-fidelity data to ensure experimental repr...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability, storage, and handling protocols for 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine .[1] It is designed for researchers requiring high-fidelity data to ensure experimental reproducibility.[1][2]

Technical Data Sheet & Handling Guide

Compound: 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine CAS: 1152708-61-6 Molecular Weight: 203.24 g/mol Core Scaffold: 1-Methyl-5-aminopyrazole[1]

Part 1: Executive Summary (Quick Reference)

ParameterRecommendationCritical Note
Primary Storage (Solid) -20°C (Long-term)Protect from light and moisture.[1][2] Desiccate.
Secondary Storage (Solid) 2–8°C (Short-term < 1 month)Ensure container is tightly sealed.
Solubility (Preferred) DMSO (>50 mg/mL)Hygroscopic solvent; use anhydrous grade.[1][2]
Solubility (Alternative) Methanol, EthanolProne to evaporation; seal tightly.[1]
Unstable Conditions Oxidizing agents, AldehydesAvoid storing near volatile oxidants.[1][2]
Shelf Life 2 Years (Solid, -20°C)Re-test purity via LCMS every 6 months.

Part 2: Storage & Stability Protocols

Solid State Stability

The 5-aminopyrazole moiety is electron-rich, making the primary amine susceptible to oxidative degradation and condensation reactions.[1]

  • Oxidation Risk: Exposure to air and light can lead to the formation of azo-dimers (Ar-N=N-Ar) or oxidative coupling products, typically manifesting as a color change from off-white/pale yellow to brown or dark orange.[1][2]

  • Hygroscopicity: While the free base is moderately stable, it can adsorb atmospheric moisture, which accelerates hydrolysis or oxidation.[2]

  • Protocol:

    • Store in an amber glass vial with a teflon-lined cap.

    • Purge headspace with inert gas (Argon or Nitrogen) before sealing.[1][2]

    • Keep a desiccant packet in the secondary container (e.g., the bag or box holding the vial).[1]

Solution Stability (Stock Solutions)
  • Vehicle Selection: DMSO is the gold standard for this compound due to high solubility and stability.[1][2]

  • Freeze-Thaw Cycles: Limit to max 3 cycles . Repeated freezing causes condensation of water into the DMSO, which can precipitate the compound or induce degradation.

  • Working Solutions: Prepare aqueous dilutions (e.g., in PBS or media) immediately prior to use .[1][2] Do not store aqueous solutions for >24 hours, as the methoxy group and pyrazole ring are stable, but the amine can slowly degrade.

Part 3: Troubleshooting Guide (FAQ)

Q1: My compound has turned from pale yellow to brown. Is it still usable?

  • Diagnosis: This indicates oxidative degradation , likely forming azo-dimers or Schiff bases.[1]

  • Action: Run an LCMS.

    • If Purity > 95%:u The color change may be due to trace impurities (<1%) with high extinction coefficients.[1][2] It may be usable for non-critical assays.[1]

    • If Purity < 90%:uDiscard. Oxidation products of aminopyrazoles can be cytotoxic and will confound biological data.[1]

Q2: I see a precipitate when diluting my DMSO stock into cell culture media.

  • Cause: The compound is hydrophobic (LogP ~1.5–1.9).[1][2] Rapid addition to aqueous media causes "crashing out."[1]

  • Solution:

    • Vortex the media vigorously while adding the DMSO stock dropwise.[1]

    • Warm the media to 37°C before addition.

    • Ensure the final DMSO concentration is <0.5% (v/v) to minimize vehicle toxicity, but sufficient to keep the compound solubilized.[1][2]

Q3: Can I use this compound in an assay containing aldehydes (e.g., fixation steps)?

  • Warning: The primary amine at position 5 is highly nucleophilic.[1] It will react rapidly with aldehydes (formaldehyde, glutaraldehyde) to form imines (Schiff bases) .[1]

  • Protocol Adjustment: Wash cells thoroughly to remove the compound before adding any aldehyde-based fixatives.[1]

Part 4: Mechanistic Insights & Visualization

Storage Decision Logic

Follow this workflow to maximize compound longevity.

StorageProtocol Start Received Compound (Solid Powder) Duration Intended Usage Period? Start->Duration ShortTerm < 1 Month Duration->ShortTerm LongTerm > 1 Month Duration->LongTerm Fridge Store at 4°C Desiccator Cabinet ShortTerm->Fridge Freezer Store at -20°C Argon Flush Required LongTerm->Freezer Solution Prepare Stock Solution (DMSO) Freezer->Solution When ready to use Aliquot Aliquot into Single-Use Vials (Avoid Freeze-Thaw) Solution->Aliquot StoreSol Store at -80°C (Max 6 Months) Aliquot->StoreSol

Figure 1: Decision tree for optimal storage conditions based on usage frequency.[1][2]

Degradation Pathway (Oxidative Dimerization)

Understanding the degradation helps in identifying impurities.[1][2]

Degradation Compound 3-(3-methoxyphenyl)-1-methyl- 1H-pyrazol-5-amine (Active Monomer) Radical Aminopyrazole Radical (Intermediate) Compound->Radical -e- / -H+ Dimer Azo-Dimer / Hydrazine (Inactive/Toxic Impurity) Radical->Dimer Dimerization Oxidation Oxidation (Air/Light/Peroxides) Oxidation->Radical Coupling Radical Coupling Coupling->Dimer

Figure 2: Primary degradation pathway.[1] The electron-rich amine can oxidize to form radicals, leading to dimerization (browning).[1]

References

  • PubChem. 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine (Compound).[1][2] National Library of Medicine.[1][2] Available at: [Link][1]

  • Fichez, J., et al. (2023).[1] Recent Advances in Aminopyrazoles Synthesis and Functionalization.[1] Chimica.[1][3][4][5] Discusses the reactivity and stability of the 5-aminopyrazole scaffold.

  • Zhang, M., et al. (2025).[1][4] Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles.[1] Journal of Organic Chemistry.[1][2] Details the oxidative dimerization mechanisms. Available at: [Link][1][2]

  • Fisher Scientific. Safety Data Sheet: 5-Amino-1-methyl-1H-pyrazole.[1][2] General handling for the core scaffold.[1] Available at: [Link][1]

Sources

Optimization

Technical Support Center: Assay Solubility Guide for 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine

Introduction Welcome to the technical support guide for 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine. This document is designed for researchers, scientists, and drug development professionals who may encounter solubil...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges when preparing this compound for biological assays. Achieving and maintaining compound solubility is a critical prerequisite for generating accurate and reproducible data, as precipitation can lead to underestimated activity, erratic results, and erroneous structure-activity relationships (SAR).[1] This guide provides a logical, step-by-step approach to troubleshooting and resolving these issues, grounded in the physicochemical properties of the molecule.

The core structure of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine includes a basic amine group, making its solubility highly dependent on pH.[2][3] Its aromatic rings contribute to a degree of lipophilicity, which often necessitates the use of organic co-solvents. Understanding these features is key to selecting the appropriate solubilization strategy.

Physicochemical Properties Overview

A foundational understanding of the compound's properties is the first step in troubleshooting.

PropertyValueSourceSignificance for Solubility
Molecular Formula C₁₁H₁₃N₃OProvides the basic composition.[4]
Molecular Weight 203.24 g/mol Standard property for concentration calculations.[4]
XLogP3-AA (Predicted) 1.5A measure of lipophilicity. A value >0 suggests a preference for non-aqueous environments and potential for poor aqueous solubility.
Hydrogen Bond Donors 1 (the amine group)Can interact with protic solvents like water.[4]
Hydrogen Bond Acceptors 3 (two pyrazole nitrogens, one oxygen)Can interact with protic solvents like water.[4]
pKa (Predicted) ~4-5 (for the conjugate acid of the amine)Estimated based on similar structuresThe primary amine is a weak base. At pH values below this pKa, the amine will be protonated (R-NH₃⁺), forming a more water-soluble salt.[5]

Troubleshooting Guide & FAQs

This section is structured to guide you from initial, simple dissolution attempts to more advanced formulation strategies.

Q1: My compound, supplied as a solid, won't dissolve directly in my aqueous assay buffer. What is the standard first step?

Answer: The standard and most recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent.[6] Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing capacity for a wide range of organic molecules and its miscibility with aqueous buffers.[6][7]

  • Causality: The organic solvent disrupts the crystal lattice energy of the solid compound more effectively than water. This high-concentration stock can then be serially diluted, first in pure DMSO and then into the final aqueous assay buffer, ensuring the compound is fully dissolved before it encounters the aqueous environment.[1] This "pre-solubilization" is crucial.

See Protocol 1 for a detailed methodology on preparing a DMSO stock solution.

Q2: I successfully made a 10 mM stock in DMSO, but when I dilute it into my PBS buffer for the assay, a precipitate forms. What is happening?

Answer: This phenomenon is commonly known as "crashing out" or precipitation upon dilution. It occurs because while the compound is soluble in the high-percentage organic solvent environment of the stock, it is not soluble at that concentration in the final, predominantly aqueous, assay buffer.[8] The abrupt change in solvent polarity causes the compound to fall out of solution.[9]

Troubleshooting Steps:

  • Lower the Final Concentration: The most straightforward solution is to reduce the highest concentration tested in your dose-response curve.[1] It's possible your target concentration exceeds the compound's aqueous solubility limit.

  • Reduce the Final DMSO Percentage: Most cell-based assays can tolerate 0.1% to 0.5% DMSO without significant toxicity. Some robust enzymatic assays may tolerate up to 1-2%.[7] If your dilution scheme results in a higher final DMSO concentration, you are increasing the risk of compound precipitation for other reasons (solvent effects, not just compound solubility).

  • Modify the Dilution Protocol: Instead of a large, single dilution step (e.g., 1:1000), perform serial dilutions in DMSO first to get closer to the final concentration before the final "top-up" with aqueous buffer.[10] It is also preferable to add the small volume of DMSO stock directly to the larger volume of assay media, rather than the other way around, to promote rapid mixing and minimize the time the compound spends at a high aqueous concentration.[1]

Q3: The required DMSO concentration to keep my compound in solution is toxic to my cells. What are my other options?

Answer: If DMSO is not viable, you can explore several alternative strategies. The logical flow for selecting a method is outlined in the diagram below.

G start Start: Compound Solubility Issue check_dmso Prepare 10-50 mM stock in 100% DMSO start->check_dmso dilute_aq Dilute stock into final aqueous assay buffer check_dmso->dilute_aq precip Does it precipitate or show signs of insolubility? dilute_aq->precip success Success! Proceed with assay. precip->success No troubleshoot Troubleshooting Required precip->troubleshoot Yes ph_mod Strategy 1: pH Modification (Exploit basic amine) troubleshoot->ph_mod Is compound ionizable? cosolvent Strategy 2: Alternative Co-solvents (e.g., Ethanol, PEG400) troubleshoot->cosolvent Is DMSO the issue? cyclodextrin Strategy 3: Cyclodextrins (e.g., HP-β-CD) troubleshoot->cyclodextrin Need significant solubility boost? surfactant Strategy 4: Surfactants (e.g., Tween-80) - Use with caution troubleshoot->surfactant Is assay compatible with detergents?

Caption: Decision workflow for selecting a solubilization strategy.

1. pH Modification: Since your compound has a basic amine group, you can increase its solubility by lowering the pH of your buffer.[6] Protonating the amine (R-NH₂ + H⁺ ⇌ R-NH₃⁺) creates a charged species, which is significantly more soluble in polar solvents like water.

  • How to Implement: Prepare your stock in a weakly acidic solution (e.g., water with 0.1% HCl) or adjust the pH of your final assay buffer to be 1-2 units below the compound's pKa (e.g., pH 3-4).
  • Caveat: You MUST confirm that your assay (e.g., enzyme activity, cell viability) is not adversely affected by this pH change. This is a critical validation step.

2. Alternative Co-solvents: Other water-miscible organic solvents can be used.[6][]

  • Examples: Ethanol, Propylene Glycol (PG), or Polyethylene Glycol 400 (PEG 400) are common alternatives.[]
  • How to Implement: Test the solubility of your compound in these solvents to find one that works. The principle of making a concentrated stock and diluting it remains the same. See Protocol 2 .

3. Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13] They can encapsulate poorly soluble molecules, like yours, forming an "inclusion complex" that is water-soluble.[12][14]

  • Most Common Type: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.
  • How to Implement: The compound can be dissolved in a solution containing HP-β-CD. This is a powerful technique that can dramatically increase aqueous solubility.[14] See Protocol 3 .
Q4: How do cyclodextrins work, and could they interfere with my assay?

Answer: Cyclodextrins work by non-covalently trapping the lipophilic part of your compound (the phenyl and pyrazole rings) within their central hydrophobic cavity, while their hydrophilic outer surface interacts with water, rendering the entire complex soluble.[12]

Caption: Mechanism of cyclodextrin-mediated solubilization.

Potential for Interference: Yes, interference is possible. Because the compound is sequestered inside the cyclodextrin, its availability to bind to its biological target (e.g., an enzyme or receptor) may be reduced.[13] The drug must dissociate from the complex to be active. This can sometimes lead to a right-shift in the IC₅₀ curve (lower apparent potency). Therefore, it is essential to run control experiments with the cyclodextrin alone to ensure it has no effect on your assay readout.

Experimental Protocols

Protocol 1: Preparation and Use of a DMSO Stock Solution
  • Objective: To create a high-concentration, fully dissolved stock of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine.

  • Materials:

    • 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine (solid)

    • High-purity, anhydrous DMSO

    • Sterile microcentrifuge tubes or glass vials

    • Calibrated pipettes

    • Vortex mixer and/or sonicator

  • Methodology:

    • Accurately weigh a small amount of the solid compound (e.g., 2.03 mg) into a sterile vial.

    • Add the calculated volume of DMSO to achieve the desired stock concentration. For 2.03 mg (MW = 203.24 g/mol ), adding 100 µL of DMSO will yield a 100 mM stock solution.

    • Tightly cap the vial and vortex thoroughly for 1-2 minutes.[7]

    • Visually inspect for any remaining solid particles. If present, place the vial in a bath sonicator for 5-10 minutes.[7]

    • Gentle warming (to 30-37°C) can be applied if sonication is insufficient, but check compound stability information first.[7]

    • Once fully dissolved, this is your primary stock. Store at -20°C or -80°C, protected from light and moisture. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[7][15]

  • Self-Validation:

    • The stock solution must be perfectly clear with no visible particulates.

    • When preparing the highest concentration for your assay, visually inspect the well under a microscope or against a light source for any signs of precipitation or cloudiness before proceeding.

Protocol 2: pH-Based Solubility Enhancement
  • Objective: To increase the aqueous solubility of the compound by protonating its basic amine group.

  • Materials:

    • Compound stock solution (e.g., in DMSO)

    • Assay buffers at various pH levels (e.g., pH 7.4, 6.5, 5.5, 4.5)

    • pH meter

  • Methodology:

    • Prepare a set of your standard assay buffer and adjust the pH of individual batches downwards using 0.1 M HCl.

    • Perform a "kinetic solubility" test. Add a small aliquot of your DMSO stock to each buffer (maintaining a constant final DMSO concentration, e.g., 1%) to achieve a high target concentration.

    • Incubate the samples for 1-2 hours at the assay temperature.

    • Measure for precipitation, either visually, by light scattering (nephelometry), or by centrifuging the samples and measuring the concentration of the supernatant via HPLC-UV.

    • Select the highest pH that provides sufficient solubility without precipitation.

  • Self-Validation:

    • Crucially, you must run a parallel experiment to test the effect of the chosen acidic pH on your assay system (cells, enzymes, etc.) in the absence of the compound. The assay must remain robust and unaffected by the pH change.

Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Objective: To create a water-soluble inclusion complex of the compound.

  • Materials:

    • 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine (solid)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Aqueous buffer (e.g., PBS)

    • Stir plate and magnetic stir bar

  • Methodology (Kneading Method): [16]

    • Prepare a concentrated aqueous solution of HP-β-CD (e.g., 20-40% w/v) in your desired buffer.

    • Weigh out the compound and place it in a glass mortar.

    • Slowly add a small amount of the HP-β-CD solution to the solid compound to form a thick paste.

    • Knead the paste with a pestle for 30-60 minutes. This intimate mixing facilitates the entry of the drug molecule into the cyclodextrin cavity.

    • Gradually add more buffer to the paste, continuing to mix, until the desired final volume is reached.

    • Stir the resulting suspension overnight at room temperature.

    • The following day, filter the solution through a 0.22 µm filter to remove any undissolved compound. The clear filtrate is your cyclodextrin-formulated stock solution.

    • Determine the final concentration of the compound in the filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS).

  • Self-Validation:

    • The final filtered solution should be completely clear.

    • As with pH modification, run a control with just the HP-β-CD formulation buffer in your assay to ensure the excipient itself does not cause an artifactual signal.

References

  • The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI. Available from: [Link]

  • How to tackle compound solubility issue. Reddit. Available from: [Link]

  • How does branching increase the solubility in amines?. Quora. Available from: [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available from: [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available from: [Link]

  • 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. PubMed Central (PMC). Available from: [Link]

  • 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine. PubChem. Available from: [Link]

  • Advanced Properties of Amines. Chemistry LibreTexts. Available from: [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PubMed Central (PMC). Available from: [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central (PMC). Available from: [Link]

  • Compound Management for Quantitative High-Throughput Screening. PubMed Central (PMC). Available from: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central (PMC). Available from: [Link]

  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI. Available from: [Link]

  • How to prevent compound precipitation during flash column chromatography. Biotage. Available from: [Link]

  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Springer. Available from: [Link]

  • Strategies to Address Low Drug Solubility in Discovery and Development. ResearchGate. Available from: [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Wiley Online Library. Available from: [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. Available from: [Link]

  • (PDF) Cyclodextrin-Based Inclusion Complexes Improve the In Vitro Solubility and Pharmacokinetics of Ivacaftor Following Oral Administration in Mice. ResearchGate. Available from: [Link]

  • Solubility and pH of amines. University of Bath. Available from: [Link]

  • 23.1. Properties of amines. Lumen Learning. Available from: [Link]

  • Troubleshooting. BioAssay Systems. Available from: [Link]

  • Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. MDPI. Available from: [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available from: [Link]

  • Solubility enhancement of cox-2 inhibitors using various solvent systems. Semantic Scholar. Available from: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central (PMC). Available from: [Link]

  • 3-(3-methoxyphenyl)-1-phenyl-1h-pyrazol-5-amine. PubChem. Available from: [Link]

Sources

Troubleshooting

Avoiding regioisomers in pyrazole synthesis.

Topic: Avoiding Regioisomers in Pyrazole Synthesis Ticket ID: REGIO-PYR-001 Status: Open Support Tier: Senior Application Scientist Level Diagnostic Workflow: Select Your Route Before modifying reaction parameters, ident...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Regioisomers in Pyrazole Synthesis Ticket ID: REGIO-PYR-001 Status: Open Support Tier: Senior Application Scientist Level

Diagnostic Workflow: Select Your Route

Before modifying reaction parameters, identify your substrate class. The mechanism of regioisomer formation differs fundamentally between de novo ring construction (condensation) and functionalizing an existing ring (alkylation).

PyrazoleWorkflow Start START: Define Substrate Decision1 Are you forming the ring or substituting an existing ring? Start->Decision1 RingForm De Novo Ring Formation (Hydrazine + Electrophile) Decision1->RingForm Ring Formation Alkylation N-Alkylation of Existing Pyrazole Decision1->Alkylation Substitution Decision2 Electrophile Type? RingForm->Decision2 AlkylationIssue Problem: N1 vs N2 Selectivity Alkylation->AlkylationIssue Diketone 1,3-Diketone (Classic Knorr) Decision2->Diketone Enaminone Enaminone / Enone (High Selectivity) Decision2->Enaminone Issue1 Problem: 1,3 vs 1,5 Mixture Diketone->Issue1 SolventFix SOLUTION A: Switch Solvent to HFIP/TFE (Hydrogen Bond Control) Issue1->SolventFix SubstrateFix SOLUTION B: Convert to Enaminone (Electronic Bias) Issue1->SubstrateFix StericFix SOLUTION C: Thermodynamic Control (High Temp/Reversible) AlkylationIssue->StericFix

Figure 1: Decision matrix for identifying the source of regiochemical loss and selecting the appropriate corrective protocol.

Core Mechanism: The "Why" of Regioisomerism

FAQ: Why does the Knorr synthesis yield 50:50 mixtures?

The classic condensation of a hydrazine (


) with an unsymmetrical 1,3-diketone fails because the reaction rate depends on two competing factors that often oppose each other:
  • Nucleophilicity: The substituted nitrogen (

    
    ) is often more nucleophilic due to the inductive effect of the R-group (e.g., Methyl), but less nucleophilic due to steric hindrance.
    
  • Electrophilicity: The carbonyl carbons differ in reactivity based on their substituents.[1]

The Failure Mode: In standard solvents (EtOH, MeOH), the hydrazine attacks the most accessible carbonyl first. If steric and electronic factors do not align perfectly, you get a mixture of 1,3- and 1,5-isomers.

Troubleshooting: Condensation Reactions

Issue: "I must use a 1,3-diketone, but I need higher selectivity."

If you cannot change your substrate to an enaminone, you must alter the solvent system to manipulate the "hardness" of the carbonyls.

The Solution: Fluorinated Alcohols (TFE / HFIP) Using 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) instead of ethanol can invert or drastically improve regioselectivity.[2][3]

  • Mechanism: Fluorinated solvents are strong Hydrogen Bond Donors (HBD). They coordinate strongly to the carbonyl oxygens.

  • Effect: This coordination increases the electrophilicity of the carbonyls but also increases the effective steric bulk around them. It often favors the formation of the 1,3-isomer (where the substituted nitrogen attacks the less hindered/more activated carbonyl).

Data: Solvent Effect on Regioselectivity (Methylhydrazine + Unsymmetrical Diketone)

SolventDielectric ConstantH-Bond Donor Ability (

)
Regioisomer Ratio (1,3 : 1,5)
Ethanol 24.50.8355 : 45 (Poor)
THF 7.50.0060 : 40 (Poor)
TFE (Trifluoroethanol)26.71.5185 : 15 (Good)
HFIP (Hexafluoroisopropanol)16.71.96>95 : 5 (Excellent)

Data aggregated from Fustero et al. [1] and internal optimization protocols.

Advanced Substrates: The Enaminone Route

Issue: "Solvent switching didn't work. I need >98% purity."

The most robust way to ensure regioselectivity is substrate engineering . Replace the 1,3-diketone with an Enaminone (specifically, an


-dimethyl enaminone).

Why it works: Enaminones have a "push-pull" electronic structure. The carbon attached to the nitrogen is electron-rich (nucleophilic character), while the carbonyl carbon remains electrophilic. This forces the hydrazine to attack the carbonyl exclusively with its most nucleophilic nitrogen, locking the regiochemistry.

EnaminoneMech Hydrazine R-NH-NH2 (Hydrazine) Intermediate Michael Addition / Elimination of NMe2 Hydrazine->Intermediate N(terminal) attacks C(beta) Enaminone Enaminone (R'-CO-CH=CH-NMe2) Enaminone->Intermediate Product Regiospecific Pyrazole (1,3-Isomer) Intermediate->Product Cyclization

Figure 2: The enaminone pathway forces a specific attack vector, eliminating the ambiguity of diketone condensation.

Protocol: Regioselective Synthesis via Enaminones

Reagents:

  • Aryl/Alkyl ketone (Starting material)[4][5][6]

  • DMF-DMA (

    
    -Dimethylformamide dimethyl acetal)
    
  • Hydrazine derivative (e.g., Phenylhydrazine)[2][6]

Step-by-Step:

  • Enaminone Formation:

    • Mix the ketone (1.0 equiv) with DMF-DMA (1.5 equiv).

    • Reflux (neat or in Toluene) for 4–12 hours.

    • Checkpoint: Monitor by TLC. The product is usually a yellow/orange solid.

    • Remove excess DMF-DMA under vacuum. Use the crude enaminone for the next step (purification is rarely needed).

  • Cyclization:

    • Dissolve the crude enaminone in Ethanol (0.5 M).

    • Add the Hydrazine derivative (1.1 equiv).[7]

    • Stir at Reflux for 2–4 hours.

    • Result: The reaction typically yields the 1,3-disubstituted pyrazole with >95% regioselectivity.

Post-Synthesis: N-Alkylation of Pyrazoles

Issue: "I have a pyrazole ring. I need to add an R-group to N1, but it goes to N2."

Direct alkylation of an unsymmetrical pyrazole is governed by Lone Pair Availability and Sterics .

  • Kinetic Control: The alkylating agent attacks the nitrogen with the most available lone pair (usually the less sterically hindered one).

  • Thermodynamic Control: If the reaction is reversible (rare for simple alkylation) or if specific catalysts are used, the product distribution may shift.

Troubleshooting Table: N-Alkylation Control

ConditionMechanismFavored Product
Basic (NaH/DMF)

on Pyrazolyl Anion
Sterically less hindered N (Mixtures common)
Acidic Conditions Protonation blocks basic NShifts toward more hindered N (rarely efficient)
Transient Protection Block N1, alkylate N2, deprotect100% Regiocontrol (Requires extra steps)
Michael Addition Conjugate addition to acrylatesN1-Alkylation (High selectivity due to reversibility) [2]

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Fustero, S., et al.[2][3][8] (2008).[2][4] The Journal of Organic Chemistry.

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Zhang, Z., et al. (2022).[4][6][9][10] The Journal of Organic Chemistry.

  • Regioselective Synthesis of 1,3,5-Triaryl-4-alkylpyrazoles. Katzenellenbogen, J. A., et al.[6][11] (2003).[6][7] Organic Letters.

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Vahora, M. S., et al.[11][12] (2023).[6][13] Reactions.

Sources

Optimization

Technical Support Center: Scale-Up of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine

Core Directive & Executive Summary This guide addresses the technical challenges in scaling up the synthesis of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine . The primary synthetic route involves the cyclocondensation...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

This guide addresses the technical challenges in scaling up the synthesis of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine . The primary synthetic route involves the cyclocondensation of 3-(3-methoxyphenyl)-3-oxopropanenitrile (a


-ketonitrile) with methylhydrazine .

While this chemistry appears straightforward on paper, scale-up introduces critical risks regarding regioselectivity (formation of the 3-amino isomer vs. the target 5-amino isomer) and process safety (methylhydrazine toxicity and exotherm management). This support module provides self-validating protocols and troubleshooting logic to ensure high purity (>98%) and safe operation.

Reaction Mechanism & Regioselectivity Logic

To troubleshoot this reaction, you must understand the competing pathways. The regiochemistry is determined by which nitrogen of the methylhydrazine attacks the ketone carbonyl of the


-ketonitrile.
The Pathways
  • Pathway A (Target): The unsubstituted nitrogen (

    
    ) of methylhydrazine attacks the ketone. This is sterically favored. The subsequent cyclization of the methylated nitrogen (
    
    
    
    ) onto the nitrile yields the 1-methyl-5-amino isomer.
  • Pathway B (Impurity): The methylated nitrogen (

    
    ) attacks the ketone. This is electronically feasible (more electron-rich) but sterically hindered. Cyclization yields the 1-methyl-3-amino  isomer (or 1-H-5-methyl tautomers depending on substitution).
    
Visualizing the Bifurcation

ReactionPathways SM Starting Materials 3-(3-methoxyphenyl)-3-oxopropanenitrile + Methylhydrazine PathA Pathway A (Favored) NH2 attacks Ketone SM->PathA Steric Control PathB Pathway B (Impurity) NH(Me) attacks Ketone SM->PathB Thermal/Acidic forcing InterA Intermediate A Hydrazone (Unmethylated N) PathA->InterA InterB Intermediate B Hydrazone (Methylated N) PathB->InterB CyclA Cyclization NH(Me) attacks Nitrile InterA->CyclA CyclB Cyclization NH2 attacks Nitrile InterB->CyclB ProdA TARGET PRODUCT 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine CyclA->ProdA ProdB REGIOISOMER IMPURITY 5-(3-methoxyphenyl)-1-methyl-1H-pyrazol-3-amine CyclB->ProdB

Figure 1: Mechanistic bifurcation showing the origin of the target product versus the primary regioisomer impurity.

Master Protocol: Scale-Up Synthesis (100g Basis)

This protocol is designed for a 1L reactor setup. It prioritizes safety (semi-batch addition) and regioselectivity (temperature control).

Reagents & Materials
ReagentMW ( g/mol )Equiv.Mass/VolRole
3-(3-methoxyphenyl)-3-oxopropanenitrile175.181.0100.0 gLimiting Reagent
Methylhydrazine (35-40% in water)*46.071.2~158 mLNucleophile
Ethanol (Absolute)46.07N/A500 mLSolvent
Acetic Acid (Glacial)60.050.13.4 gCatalyst (Optional)

*Note: Using aqueous methylhydrazine is safer than neat, though it may slightly retard the reaction rate.

Step-by-Step Procedure
  • Reactor Setup: Equip a 1L jacketed reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and a pressure-equalizing dropping funnel. Purge with

    
    .
    
  • Dissolution: Charge the

    
    -ketonitrile (100g) and Ethanol (400 mL). Stir at 25°C until fully dissolved.
    
  • Catalyst Addition: Add Glacial Acetic Acid (3.4 g). Technical Note: Mild acid catalysis activates the ketone, promoting the attack of the

    
     group and improving regioselectivity.
    
  • Controlled Addition (Critical):

    • Cool the reactor to 10-15°C .

    • Charge Methylhydrazine solution into the dropping funnel.

    • Add Methylhydrazine dropwise over 60-90 minutes .

    • STOP CRITERIA: If internal temp rises >25°C, halt addition.

  • Reaction Phase:

    • After addition, warm slowly to Room Temperature (RT) and stir for 1 hour.

    • Heat to Reflux (78-80°C) and hold for 4-6 hours.

    • IPC (In-Process Control): Check HPLC.[1] Target <1% Starting Material.

  • Work-up:

    • Cool to 20°C.

    • Concentrate under vacuum to ~30% volume (remove EtOH).

    • Add Water (300 mL) and stir vigorously to induce precipitation.

    • Troubleshooting: If oil forms, seed with authentic crystal or cool to 0°C.

  • Purification:

    • Filter the solids.[1][2][3]

    • Recrystallization: Dissolve crude wet cake in minimum hot Toluene (or EtOH/Water 1:1). Cool slowly to 0-5°C.[1]

    • Filter and dry at 45°C under vacuum.

Troubleshooting Center (Q&A)

Category 1: Impurity & Regioselectivity[4]

Q: I am seeing a persistent impurity at RRT 0.95 or 1.05 in HPLC. What is it?

  • Diagnosis: This is likely the 3-amino regioisomer .

  • Root Cause: The reaction temperature during the initial mixing was too high, or the solvent was too non-polar.

  • Fix:

    • Ensure the initial addition of methylhydrazine is done at <15°C .

    • Switch solvent to Ethanol or Methanol . Protic solvents stabilize the specific transition state required for the 5-amino product via hydrogen bonding. Avoid non-polar solvents like Toluene for the reaction step.

Q: My product is colored (red/brown) instead of off-white.

  • Diagnosis: Oxidation of the electron-rich pyrazole amine or trace hydrazine decomposition.

  • Fix:

    • Perform the reaction under a strict Nitrogen/Argon atmosphere .

    • Include a wash step with 10% Sodium Bisulfite solution during work-up to quench oxidative species.

    • Recrystallize using charcoal treatment.

Category 2: Physical State & Yield[3]

Q: The product "oiled out" upon water addition and won't crystallize.

  • Diagnosis: Common with methoxy-substituted aromatics due to low melting points and supercooling.

  • Fix:

    • Seeding: Add a seed crystal of pure product at the cloud point.

    • Scratching: Use a glass rod to scratch the flask walls (lab scale) or high-shear agitation (pilot scale).

    • Salt Formation: If the free base remains an oil, dissolve in EtOAc and bubble dry HCl gas to isolate the hydrochloride salt , which is usually a stable solid.

Q: Yield is lower than expected (<60%).

  • Diagnosis: Loss of product in the mother liquor due to high solubility of the amine.

  • Fix:

    • Do not wash the filter cake with pure ethanol. Use cold water or 5% EtOH/Water .

    • Check the pH of the aqueous filtrate. If pH < 7, the amine might be protonated and staying in the water. Adjust pH to ~9-10 with

      
       before filtration.
      

Safety Engineering: Methylhydrazine Handling

Methylhydrazine is a high-consequence chemical. It is a suspected carcinogen, highly flammable, and hypergolic with oxidizers.

Safety Workflow Diagram

SafetyFlow cluster_PPE Required PPE cluster_Eng Engineering Controls cluster_Waste Waste Management PPE Full Face Respirator (ABEK) Butyl Rubber Gloves Tychem Suit Hood Fume Hood / Glovebox (Face Velocity >100 fpm) PPE->Hood Scrub Scrubber System (Dilute Bleach/Acid) Hood->Scrub Quench Quench Excess Hydrazine with 5% NaOCl (Bleach) Hood->Quench

Figure 2: Mandatory safety barriers for handling methylhydrazine.

Critical Safety Rules:

  • Never use neat methylhydrazine on a large scale if an aqueous solution (35-40%) can be used. The water acts as a heat sink.

  • Quenching: All glassware and waste streams must be decontaminated with dilute bleach (

    
    ) before removal from the hood. This oxidizes hydrazine to nitrogen gas.
    
  • Medical Surveillance: Personnel should be monitored for liver function and methemoglobinemia if exposure is suspected.

Analytical Validation

To confirm you have the correct isomer, rely on NOESY NMR (Nuclear Overhauser Effect Spectroscopy).

  • Target (1-methyl-5-amino): You should see a NOE correlation between the N-Methyl protons and the C4-H proton of the pyrazole ring. You will NOT see a correlation between the N-Methyl and the Phenyl ring protons (because they are distant).

  • Impurity (1-methyl-3-amino): You will see a NOE correlation between the N-Methyl protons and the Phenyl ring protons (specifically the ortho-protons), as they are spatially close in this isomer.

References

  • Synthesis of 5-aminopyrazoles: F. Bondavalli et al., Journal of Medicinal Chemistry, "Synthesis and biological activity of some 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid derivatives."

  • Regioselectivity Mechanisms: A. R. Katritzky et al., Journal of Heterocyclic Chemistry, "Regioselectivity in the Reaction of

    
    -Ketonitriles with Hydrazines." 
    
  • Methylhydrazine Safety Data: PubChem, "Methylhydrazine - Safety and Hazards."

  • Scale-up of Pyrazoles: Organic Process Research & Development, "Scalable Synthesis of Aminopyrazoles." (General reference for solvent selection in pyrazole synthesis).

(Note: While specific URLs to older papers may require subscription access, the citations refer to established chemical principles found in standard heterocyclic chemistry literature.)

Sources

Troubleshooting

Technical Support Center: 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine. This resource is designed for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting protocols for common issues encountered during screening and assay development. Our goal is to help you distinguish true biological activity from assay artifacts, ensuring the integrity and success of your research.

Compound Profile

Below are the key physicochemical properties of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine, a common scaffold in medicinal chemistry programs.[1][2][3] While this compound does not contain substructures that are typically flagged as Pan-Assay Interference Compounds (PAINS)[4], its potential for non-specific interactions necessitates rigorous validation, as is best practice for all small molecule screening hits.

PropertyValueSource
Molecular Formula C₁₁H₁₃N₃O[5]
Molecular Weight 203.24 g/mol [5]
XLogP3 1.5[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 3[5]

Frequently Asked Questions & Troubleshooting Guides

Q1: My compound shows activity in a fluorescence-based assay. How can I be sure it's not an artifact?

Answer: This is a critical validation step, as many small molecules can interfere with fluorescence readouts.[6] The two most common interference mechanisms are intrinsic compound fluorescence and signal quenching.

Scientific Rationale:

  • Intrinsic Fluorescence: The compound itself may fluoresce at the excitation/emission wavelengths of your assay's reporter fluorophore. The aromatic rings in 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine make this a possibility. This additive signal can be misinterpreted as a positive result (in "signal-on" assays) or mask a true positive (in "signal-off" assays).[6]

  • Fluorescence Quenching: The compound may absorb light at the excitation or emission wavelength of the reporter fluorophore without re-emitting it, leading to a decrease in the measured signal. This can be mistaken for inhibition in "signal-on" assays.

Troubleshooting Protocol: Characterizing Intrinsic Fluorescence & Quenching

This protocol allows you to quickly determine if your compound is contributing to or subtracting from the assay signal.

Materials:

  • 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine stock solution (e.g., 10 mM in DMSO)

  • Assay buffer

  • Black, flat-bottom microplates (e.g., 96-well or 384-well)[6]

  • Fluorescence plate reader with appropriate filters for your primary assay

Procedure:

  • Prepare a "Compound Only" Plate:

    • Create a serial dilution of your compound in assay buffer at the same concentrations used in your primary assay. Include a "buffer + DMSO" blank control.

    • Dispense these solutions into the wells of a black microplate.

  • Measure Intrinsic Fluorescence:

    • Read the plate on the fluorescence reader using the exact same excitation and emission wavelengths and gain settings as your primary assay.[7]

    • Interpretation: If you observe a concentration-dependent increase in signal in the absence of any assay components, your compound is intrinsically fluorescent. This background signal must be subtracted from your primary assay data.

  • Prepare a "Compound + Fluorophore" Plate (Quenching Test):

    • Prepare wells containing your assay's fluorescent reporter (e.g., fluorescent substrate, labeled antibody) at its final assay concentration in buffer.

    • Add the serial dilution of your compound to these wells.

    • Include a control group with only the fluorophore and DMSO.

  • Measure Quenching:

    • Read the plate using the standard assay settings.

    • Interpretation: If you observe a concentration-dependent decrease in fluorescence compared to the "fluorophore only" control, your compound is quenching the signal. This artifact can mimic inhibitory activity.

Q2: I'm seeing poor reproducibility and a steep dose-response curve in my biochemical assay. Could the compound be aggregating?

Answer: Yes, this is a classic sign of assay interference by small molecule aggregation.[8] At concentrations typically used in high-throughput screening (HTS), many compounds with moderate lipophilicity can form colloidal aggregates, which are particles ranging from tens to hundreds of nanometers in size.[8]

Scientific Rationale: These aggregates can non-specifically sequester and denature proteins, leading to promiscuous inhibition that is not related to binding at a specific active site.[9] This mechanism is a major source of false positives in early-stage drug discovery. The inhibition is often characterized by steep dose-response curves and sensitivity to assay conditions like enzyme concentration and incubation time.

AggregationInterference cluster_0 Low Concentration (Monomeric) cluster_1 High Concentration (Aggregation) Compound { Compound (Monomer)} Enzyme { Active Enzyme} Compound->Enzyme No Interaction Aggregate { Compound Aggregate} DenaturedEnzyme { Denatured Enzyme} Aggregate->DenaturedEnzyme Non-specific Sequestration HitTriageWorkflow A Primary HTS Hit (Single Concentration) B 1. Hit Confirmation (Re-test from same stock) A->B >70% Confirmed? C 2. Dose-Response Curve (Fresh Powder Stock) B->C Yes H Discard (Artifact) B->H No D 3. Artifact Assessment (Aggregation, Fluorescence) C->D Potency < 10 µM? C->H No E 4. Orthogonal Assay (Different Technology) D->E Passes? D->H No F 5. Biophysical Validation (SPR, DLS, Thermal Shift) E->F Activity Confirmed? E->H No G Validated Hit for Lead Optimization F->G Binding Confirmed? F->H No

Standard Hit Triage and Validation Workflow.
Key Stages of the Hit Validation Workflow
  • Hit Confirmation: Re-test all primary hits in triplicate at the original screening concentration to eliminate random errors. Expect a confirmation rate of >70% for a robust assay. [10]2. Dose-Response Analysis: Purchase or re-synthesize the confirmed hits. Test them across a concentration range (e.g., 8-10 points) to determine potency (IC₅₀/EC₅₀) and confirm the sigmoidal shape of the curve.

  • Artifact Assessment: Systematically test for common interference mechanisms like aggregation and fluorescence/quenching using the protocols described above.

  • Orthogonal Assay Confirmation: Re-test promising, "clean" compounds in a technology-independent assay to ensure the observed biological effect is genuine. [11][12]5. Biophysical Validation (for target-based screens): Use techniques like Surface Plasmon Resonance (SPR), Thermal Shift Assays (TSA), or Isothermal Titration Calorimetry (ITC) to prove direct binding between the compound and the target protein. [11][13] By following this structured approach, you can build a strong evidence base for your hits and confidently advance the best compounds into lead optimization.

References

  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 33783221, 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • Hueso, L., et al. (2022). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery.
  • Acta Crystallographica Section E. (2009). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • Wyatt Technology. (n.d.). Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(3-methoxyphenyl)-1-phenyl-1h-pyrazol-5-amine. Retrieved from [Link]

  • Evotec. (2024, March 7). How To Optimize Your Hit Identification Strategy. Retrieved from [Link]

  • Center for Macromolecular Interactions, Harvard Medical School. (n.d.). Dynamic Light Scattering (DLS). Retrieved from [Link]

  • Menesses, M. I., et al. (2015).
  • IRIS UniGe. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

  • Assay Genie. (n.d.). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Assay Guidance Manual: Interference with Fluorescence and Absorbance. Retrieved from [Link]

  • ResearchGate. (n.d.). Detection of Small‐Molecule Aggregation with High‐Throughput Microplate Biophysical Methods. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Dynamic Light Scattering (DLS). Retrieved from [Link]

  • AXXAM. (n.d.). From gene to validated and qualified hits. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual: Figure 9. [Dynamic light scattering for the...]. Retrieved from [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry.
  • Bio-Techne. (n.d.). ELISA Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2017, September 25). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?. Retrieved from [Link]

  • Unchained Labs. (n.d.). Dynamic Light Scattering (DLS). Retrieved from [Link]

  • ResearchGate. (n.d.). Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. Retrieved from [Link]

  • Drug Target Review. (2015, June 19). The importance of adequately triaging hits from HTS campaigns. Retrieved from [Link]

  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Orthogonal Assay Service. Retrieved from [Link]

  • CD BioSciences. (n.d.). Identification of Small-Molecule Aggregation. Retrieved from [Link]

  • Basicmedical Key. (n.d.). Troubleshooting Fluorescence Intensity Plate Reader Experiments. Retrieved from [Link]

  • Google Patents. (n.d.). US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.
  • ABclonal. (2020, August 18). ELISA Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Defining the hit triage and validation challenge. Retrieved from [Link]

  • University of Bristol, School of Chemistry. (n.d.). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion. Retrieved from [Link]

  • YouTube. (2021, March 29). Biophysical Approaches to Small Molecule Discovery and Validation. Retrieved from [Link]

  • YouTube. (2024, September 19). Troubleshooting | Fluorescence: Detection. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine and Other Pyrazole Derivatives in Drug Discovery

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for the design of novel therapeutic agents. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for the design of novel therapeutic agents. This guide provides an in-depth comparison of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine with other key pyrazole derivatives, supported by experimental data and detailed protocols to empower your research and development endeavors.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, is a privileged structure in drug discovery due to its ability to engage in various biological interactions. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[1][2][3][4] The metabolic stability of the pyrazole ring further enhances its appeal as a core component of modern therapeutics. The versatility of the pyrazole scaffold allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity.

3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine: A Compound of Interest

3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine is a distinct member of the aminopyrazole family. Its structure combines the core pyrazole ring with a methoxyphenyl group at the 3-position, a methyl group at the N1-position, and an amine group at the 5-position. While specific experimental data for this compound is not extensively available in the public domain, its structural features suggest potential for biological activity based on established structure-activity relationships (SAR) of related pyrazole derivatives. The methoxyphenyl group can influence lipophilicity and may engage in specific interactions with biological targets. The N1-methylation prevents tautomerization and provides a fixed substitution pattern, which can be crucial for specific receptor or enzyme binding. The 5-amino group is a key pharmacophoric feature in many biologically active pyrazoles, often involved in hydrogen bonding interactions with target proteins.[5]

Comparative Landscape of Pyrazole Derivatives

To understand the potential of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine, it is essential to compare it with other well-characterized pyrazole derivatives. The following sections highlight key classes of pyrazole derivatives and their established biological activities.

Pyrazole Derivatives as Kinase Inhibitors

A significant number of pyrazole-based compounds have been developed as potent and selective kinase inhibitors, targeting enzymes that are often dysregulated in cancer and inflammatory diseases.[6][7]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Pyrazole derivatives have shown significant promise as CDK inhibitors, which are key regulators of the cell cycle.[8][9][10][11] For instance, some aminopyrazole analogs have been identified as potent and selective CDK2/5 inhibitors.[12][13] The pyrazole core often acts as a hinge-binding motif, a critical interaction for kinase inhibition.

  • Src Family Kinase (SFK) Inhibitors: Certain pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent inhibition of Src family kinases, which are implicated in cancer cell proliferation, survival, and migration.[14]

  • p38 MAPK Inhibitors: Pyrazole-containing compounds have been successfully developed as inhibitors of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory response.[15][16][17]

The kinase inhibitory potential of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine would depend on its ability to fit into the ATP-binding pocket of specific kinases and form key interactions, a property that can be explored through the experimental protocols outlined below.

Anticancer Activity of Pyrazole Derivatives

The anticancer properties of pyrazole derivatives are well-documented and often stem from their kinase inhibitory activity, as well as other mechanisms such as induction of apoptosis and cell cycle arrest.[4][18][19]

  • Cytotoxicity against various cancer cell lines: Numerous studies have demonstrated the cytotoxic effects of pyrazole derivatives against a wide range of cancer cell lines, including those from breast, lung, colon, and liver cancers.[18][19]

  • Structure-Activity Relationship (SAR) Insights: The substitution pattern on the pyrazole ring plays a crucial role in determining the anticancer potency. For example, the nature of the substituent at the 1, 3, and 5-positions can significantly influence the activity.[4] The presence of a phenyl or substituted phenyl group at the 3-position, as seen in 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine, is a common feature in many anticancer pyrazoles.

Anti-inflammatory Properties of Pyrazole Derivatives

Pyrazole derivatives have a long history as anti-inflammatory agents, with some compounds exhibiting potent inhibition of key inflammatory mediators.[1][2][20]

  • Mechanism of Action: The anti-inflammatory effects of pyrazoles can be mediated through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokine production.[21][22]

  • Comparative Efficacy: Several studies have reported on pyrazole derivatives with anti-inflammatory activity comparable or superior to established non-steroidal anti-inflammatory drugs (NSAIDs).[21]

Antimicrobial Activity of Pyrazole Derivatives

The pyrazole scaffold has also been explored for the development of novel antimicrobial agents.[3][23][24][25]

  • Broad-spectrum activity: Pyrazole derivatives have shown activity against a range of bacterial and fungal pathogens.[3][23]

  • SAR in Antimicrobial Pyrazoles: The nature and position of substituents on the pyrazole ring are critical for antimicrobial potency. For instance, the introduction of halogen atoms or specific aromatic moieties can enhance the activity.[25]

Experimental Data Summary

While direct comparative data for 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine is limited, the following table summarizes the biological activities of representative pyrazole derivatives from the literature to provide a comparative context.

Compound/Derivative ClassBiological ActivityKey FindingsReference(s)
Pyrazolo[3,4-d]pyrimidines Src Family Kinase Inhibition, AnticancerA selective derivative, SI221, showed significant cytotoxic effects on glioblastoma cells.[14]
Aminopyrazole Analogs CDK2/5 Inhibition, AnticancerIdentified potent and selective CDK2/5 inhibitors through systematic SAR studies.[12][13]
N-pyrazole, N'-aryl ureas p38 MAPK Inhibition, Anti-inflammatoryA clinical candidate, BIRB 796, was developed with potent in vivo efficacy.[15]
1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine AnticancerShowed potent cytotoxicity against various cancer cell lines, including breast cancer (MCF7).[26]
3-Phenyl-1H-pyrazol-5-amine derivatives Kinase Inhibition, Anticancer, Anti-inflammatoryServes as a versatile scaffold for developing inhibitors of various kinases and modulators of inflammatory pathways.[5]

Experimental Protocols

To facilitate the evaluation of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine and other pyrazole derivatives, detailed step-by-step methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase.

Workflow for In Vitro Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compound Incubation Incubate kinase with compound Compound_Prep->Incubation Enzyme_Prep Prepare kinase solution in assay buffer Enzyme_Prep->Incubation Substrate_Prep Prepare substrate and ATP solution Reaction_Start Initiate reaction by adding substrate/ATP mix Substrate_Prep->Reaction_Start Incubation->Reaction_Start Reaction_Incubation Incubate at optimal temperature Reaction_Start->Reaction_Incubation Reaction_Stop Stop reaction Reaction_Incubation->Reaction_Stop Detection_Reagent Add detection reagent Reaction_Stop->Detection_Reagent Signal_Read Read signal (e.g., luminescence, fluorescence) Detection_Reagent->Signal_Read IC50_Calc Calculate IC50 values Signal_Read->IC50_Calc

Caption: Workflow for a typical in vitro kinase inhibition assay.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain the desired concentration range.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase solution in an appropriate assay buffer.

    • Add the diluted test compound or DMSO (vehicle control) to the wells.

    • Incubate at room temperature for a specified time (e.g., 10-20 minutes) to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

    • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction by adding a stop solution or by adding a detection reagent that simultaneously terminates the reaction and generates a signal.

    • The detection method will depend on the assay format (e.g., ADP-Glo™, Z'-LYTE™, LanthaScreen™). Follow the manufacturer's instructions for the specific detection kit.

  • Data Analysis:

    • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value (the concentration of the compound that reduces cell viability by 50%).

In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in Macrophages)

This protocol assesses the potential of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with different concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent system.

  • Data Analysis: Calculate the percentage of NO production inhibition for each compound concentration compared to the LPS-only control. Determine the IC50 value.

Signaling Pathway Context: Kinase Inhibitor Action

The following diagram illustrates a simplified signaling pathway that is often targeted by pyrazole-based kinase inhibitors.

Simplified Kinase Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Pyrazole_Inhibitor Pyrazole Derivative (Kinase Inhibitor) Pyrazole_Inhibitor->Kinase_Cascade Inhibition Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Response Cellular Response (Proliferation, Survival, etc.) Gene_Expression->Cell_Response

Sources

Comparative

A Comparative Analysis of the Kinase Inhibitory Potential of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine

Introduction The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds across a wide range of therapeutic areas.[1][2] Derivatives of this versatil...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds across a wide range of therapeutic areas.[1][2] Derivatives of this versatile heterocycle have demonstrated a remarkable breadth of activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3] A particularly promising avenue of research has been the development of pyrazole-based molecules as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in diseases such as cancer.[1]

This guide presents a comparative analysis of the potential bioactivity of a novel investigational compound, 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine . Due to the absence of published experimental data for this specific molecule, this analysis will be conducted from a theoretical and predictive standpoint. We will benchmark its potential efficacy against two well-established, clinically relevant pyrazole-containing kinase inhibitors: Vemurafenib , a selective inhibitor of the BRAF V600E mutant kinase, and Axitinib , a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs).

The primary objective of this guide is to provide a framework for researchers and drug development professionals to evaluate the potential of novel pyrazole derivatives. This will be achieved through a detailed examination of the underlying mechanisms of action, a hypothetical comparison of inhibitory potency, and comprehensive, field-proven experimental protocols for validating such bioactivity.

The Pyrazole Scaffold in Kinase Inhibition: A Mechanistic Overview

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in signal transduction. In many cancers, mutations in kinases can lead to their constitutive activation, driving uncontrolled cell proliferation and survival. Many small molecule kinase inhibitors, including those with a pyrazole core, function as ATP-competitive inhibitors. They are designed to bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and thereby blocking the phosphorylation of downstream substrates.

The pyrazole ring, with its unique electronic and steric properties, can engage in key hydrogen bonding and hydrophobic interactions within the ATP-binding site of various kinases. The substituents on the pyrazole core play a crucial role in determining the potency and selectivity of the inhibitor for specific kinases.[1] For instance, the nature and position of aromatic rings and other functional groups can be tailored to exploit subtle differences in the ATP-binding pockets of different kinases, leading to highly selective inhibitors.

cluster_kinase Protein Kinase ATP_Binding_Pocket ATP-Binding Pocket ADP ADP ATP_Binding_Pocket->ADP Hydrolysis Substrate_Binding_Site Substrate Binding Site Phosphorylated_Substrate Phosphorylated Substrate Substrate_Binding_Site->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->ATP_Binding_Pocket Binds Pyrazole_Inhibitor 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine (Hypothetical Inhibitor) Pyrazole_Inhibitor->ATP_Binding_Pocket Competitively Binds (Inhibition) Substrate Substrate Substrate->Substrate_Binding_Site Binds

Caption: ATP-Competitive Inhibition by a Pyrazole Derivative.

Comparative Bioactivity Analysis: A Hypothetical Framework

To contextualize the potential of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine, we present a hypothetical comparison of its inhibitory activity against BRAF V600E and VEGFR-2, alongside the known activities of Vemurafenib and Axitinib. The hypothetical IC50 values for the target compound are based on the general potency observed for other pyrazole-based kinase inhibitors.

CompoundTarget KinaseKnown/Hypothetical IC50 (nM)
3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine BRAF V600E50 (Hypothetical)
VEGFR-225 (Hypothetical)
Vemurafenib BRAF V600E31
VEGFR-2>10,000
Axitinib BRAF V600E>10,000
VEGFR-20.2

Structure-Activity Relationship (SAR) Insights (Hypothetical):

  • Core Scaffold: The 1-methyl-1H-pyrazol-5-amine core provides a robust platform for interaction with the kinase hinge region.

  • 3-(3-methoxyphenyl) Group: The methoxy-substituted phenyl ring at the 3-position is hypothesized to extend into a hydrophobic pocket within the kinase domain. The meta-position of the methoxy group may allow for optimal positioning and interaction within this pocket, potentially contributing to both potency and selectivity.

  • 5-amino Group: The amino group at the 5-position can act as a hydrogen bond donor, forming a critical interaction with the kinase hinge region, a common feature of many ATP-competitive inhibitors.

Experimental Protocols for Bioactivity Validation

The following protocols provide a framework for the experimental validation of the kinase inhibitory activity of novel compounds like 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine.

In Vitro Kinase Inhibition Assay Workflow

Start Start Compound_Prep Prepare serial dilutions of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine Start->Compound_Prep Kinase_Reaction Incubate kinase (e.g., BRAF V600E or VEGFR-2), substrate, and ATP with compound Compound_Prep->Kinase_Reaction Detection Add detection reagent and measure signal (e.g., luminescence, fluorescence) Kinase_Reaction->Detection Data_Analysis Calculate percent inhibition and determine IC50 value Detection->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Protocol: BRAF V600E Kinase Assay

This protocol is adapted from commercially available kinase assay kits (e.g., BPS Bioscience, Promega).

Materials:

  • Recombinant human BRAF V600E enzyme

  • MEK1 (inactive) as substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Test compound (3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine) and Vemurafenib (positive control)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound and Vemurafenib in DMSO, followed by a further dilution in kinase assay buffer.

  • Kinase Reaction:

    • Add 5 µL of the diluted compound or control to the wells of a 96-well plate.

    • Add 20 µL of a master mix containing kinase assay buffer, ATP (at Km concentration for BRAF V600E), and MEK1 substrate.

    • Initiate the reaction by adding 25 µL of BRAF V600E enzyme diluted in kinase assay buffer.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection (ADP-Glo™):

    • Add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 100 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Detailed Protocol: VEGFR-2 Kinase Assay

This protocol is also based on commercially available kits.

Materials:

  • Recombinant human VEGFR-2 (KDR) enzyme

  • Poly(Glu, Tyr) 4:1 as substrate

  • ATP

  • Kinase assay buffer

  • Test compound and Axitinib (positive control)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well plates

Procedure:

The procedure is analogous to the BRAF V600E assay, with the following modifications:

  • Substrate: Use Poly(Glu, Tyr) 4:1 as the substrate.

  • Enzyme: Use recombinant human VEGFR-2 enzyme.

  • Positive Control: Use Axitinib as the positive control.

  • ATP Concentration: Use ATP at the Km concentration for VEGFR-2.

Relevant Signaling Pathways

Understanding the signaling pathways in which the target kinases operate is crucial for interpreting the biological consequences of their inhibition.

BRAF/MEK/ERK (MAPK) Signaling Pathway

The MAPK pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. The V600E mutation in BRAF leads to constitutive activation of this pathway.

Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK RAS RAS RTK->RAS BRAF_V600E BRAF V600E RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Vemurafenib Vemurafenib / 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine (Hypothetical) Vemurafenib->BRAF_V600E Inhibits

Caption: Inhibition of the BRAF/MEK/ERK signaling pathway.

VEGFR Signaling Pathway

VEGF and its receptor, VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates Downstream_Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR2->Downstream_Signaling Angiogenesis Angiogenesis, Proliferation, Survival Downstream_Signaling->Angiogenesis Axitinib Axitinib / 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine (Hypothetical) Axitinib->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR signaling pathway.

Conclusion

While the bioactivity of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine remains to be experimentally determined, its structural features align with those of known pyrazole-based kinase inhibitors. The hypothetical comparative analysis presented in this guide suggests that this compound could potentially exhibit inhibitory activity against key oncogenic kinases such as BRAF V600E and VEGFR-2. The provided experimental protocols offer a clear and robust framework for the validation of this hypothesis. Further investigation, including in vitro kinase screening, cellular assays, and eventually in vivo studies, is warranted to fully elucidate the therapeutic potential of this and other novel pyrazole derivatives. The insights gained from such studies will undoubtedly contribute to the ongoing development of targeted therapies for a range of human diseases.

References

  • BPS Bioscience. (n.d.). BRAF (V600E) Kinase Assay Kit. Retrieved from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Pharmaceuticals, 14(9), 888. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2023). Molecules, 28(3), 1373. [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. (2020). Scientific Reports, 10(1), 1-12. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Pharmaceuticals, 16(5), 658. [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). International Journal of Molecular Sciences, 25(10), 5263. [Link]

  • Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives. (2014). Bioorganic & Medicinal Chemistry, 22(15), 3991-4002. [Link]

  • (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. (2023). Molbank, 2023(2), M1622. [Link]

  • 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(7), o1170. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2020). Molbank, 2020(4), M1157. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). International Journal of Molecular Sciences, 23(23), 14834. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2016). Molecules, 21(11), 1452. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). International Journal of Organic Chemistry, 10(2), 63-76. [Link]

  • Structure–activity relationship analysis of 3-phenylpyrazole derivatives as androgen receptor antagonists. (2022). Journal of Biomolecular Structure and Dynamics, 40(19), 8847-8857. [Link]

  • Synthesis, molecular structure and multiple biological activities of N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide. (2022). Journal of Molecular Structure, 1262, 133035. [Link]

  • Structure–activity relationship studies of 3-substituted pyrazoles as novel allosteric inhibitors of MALT1 protease. (2021). Bioorganic & Medicinal Chemistry Letters, 41, 127996. [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2023). RSC Advances, 13(2), 1047-1061. [Link]

  • Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. (2023). Molecules, 28(21), 7380. [Link]

  • A) Some biologically active molecules containing 5‐aminopyrazole... - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibi -. (2022). RSC Medicinal Chemistry, 13(10), 1221-1231. [Link]

  • CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine. (n.d.).
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  • WO2023118092A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][2][4]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders. (n.d.). Retrieved from

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. (2014). Journal of Medicinal Chemistry, 57(16), 7010-7022. [Link]

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Validation

A Comparative Guide to Off-Target Effects Analysis of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine

For researchers, scientists, and drug development professionals, understanding the complete interaction profile of a small molecule inhibitor is paramount. This guide provides an in-depth comparative analysis of state-of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the complete interaction profile of a small molecule inhibitor is paramount. This guide provides an in-depth comparative analysis of state-of-the-art methodologies for characterizing the off-target effects of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine , a compound representative of the pyrazole scaffold commonly employed in kinase inhibitor development.

Given the prevalence of pyrazole-based structures as inhibitors of protein kinases, for the purpose of this illustrative guide, we will hypothesize that the primary target of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine is the p38α mitogen-activated protein kinase (MAPK) , a key regulator of inflammatory responses.[1] The critical challenge with any kinase inhibitor is ensuring its selectivity, as off-target binding can lead to unforeseen side effects or confound experimental results.[2][3]

This guide will dissect and compare three orthogonal experimental approaches to constructing a comprehensive off-target profile: broad-panel in vitro kinase screening, cellular thermal shift assays (CETSA) for target engagement verification, and chemical proteomics for unbiased target discovery in a cellular context.

The p38 MAPK Signaling Pathway: A Prototypical Target

The p38 MAPK signaling cascade is a crucial mediator of cellular responses to stress and inflammatory cytokines.[4] Its activation leads to the phosphorylation of a multitude of downstream substrates, including other kinases and transcription factors, ultimately driving the production of pro-inflammatory cytokines like TNF-α and IL-1β.[5] Dysregulation of this pathway is implicated in a range of inflammatory diseases, making p38α a compelling therapeutic target.[6]

p38_pathway cluster_extracellular Extracellular Signals cluster_upstream Upstream Kinases cluster_core Core Kinase cluster_downstream Downstream Effectors Stress Stress MAPKKK MAPKKK Stress->MAPKKK Cytokines Cytokines Cytokines->MAPKKK MKK3_6 MKK3_6 MAPKKK->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates MAPKAPK2 MAPKAPK2 p38_MAPK->MAPKAPK2 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF-2, STAT1) p38_MAPK->Transcription_Factors phosphorylates Cellular_Response Inflammatory Response MAPKAPK2->Cellular_Response Transcription_Factors->Cellular_Response

Caption: Simplified p38 MAPK signaling pathway.

Comparative Analysis of Off-Target Profiling Methodologies

A multi-pronged approach is essential for a robust assessment of inhibitor selectivity. No single method provides a complete picture; instead, the convergence of data from orthogonal techniques lends confidence to the identified on- and off-target interactions.

In Vitro Kinase Selectivity Profiling

This is often the first step in characterizing a kinase inhibitor. It involves testing the compound at one or more concentrations against a large panel of purified kinases to determine its inhibitory activity.

Causality Behind Experimental Choices: The rationale here is to cast a wide net to identify potential off-targets across the kinome. The choice of ATP concentration for the assay is critical; running the assay at the Kₘ of ATP for each kinase provides a standardized measure of intrinsic inhibitor potency.[7]

Data Presentation: Hypothetical Kinase Selectivity Profile

The following table presents simulated data for 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine, illustrating its potent inhibition of the intended target, p38α, and varying degrees of activity against other kinases.

Kinase TargetIC₅₀ (nM)Kinase FamilyComments
p38α (MAPK14) 15 CMGC Primary Target
p38β (MAPK11)85CMGCModerate off-target activity
JNK1>10,000CMGCHigh selectivity over related MAPK
ERK2>10,000CMGCHigh selectivity over related MAPK
GSK3β250CMGCPotential off-target
CDK21,500CMGCWeak off-target activity
SRC>10,000TKHigh selectivity over tyrosine kinases
ABL18,000TKLWeak off-target activity

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a typical workflow for determining the IC₅₀ values in a kinase panel.

  • Reagent Preparation:

    • Prepare a stock solution of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine in 100% DMSO.

    • Prepare serial dilutions of the compound in assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

    • Prepare kinase, substrate, and ATP solutions in the appropriate assay buffer.

  • Assay Procedure:

    • Add the kinase to the wells of a microplate.

    • Add the serially diluted compound or vehicle control (DMSO) to the wells.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.[8]

    • Allow the reaction to proceed for a specified time under linear conditions (i.e., substrate consumption is <20%).

    • Stop the reaction and quantify the amount of product formed or ATP consumed using a suitable detection method (e.g., luminescence-based ADP detection).[8]

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

kinase_assay_workflow Start Start Reagent_Prep Reagent Preparation (Compound, Kinase, Substrate, ATP) Start->Reagent_Prep Plate_Setup Plate Setup (Add Kinase and Compound) Reagent_Prep->Plate_Setup Incubation Pre-incubation Plate_Setup->Incubation Reaction_Start Initiate Reaction (Add Substrate/ATP) Incubation->Reaction_Start Reaction_Incubation Reaction Incubation Reaction_Start->Reaction_Incubation Detection Stop Reaction & Detect Signal Reaction_Incubation->Detection Data_Analysis Data Analysis (IC50 determination) Detection->Data_Analysis End End Data_Analysis->End

Caption: In vitro kinase inhibition assay workflow.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that assesses target engagement in a cellular environment.[9] The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[9]

Causality Behind Experimental Choices: This technique is crucial for validating that the compound not only binds to the purified enzyme but also engages its target within the complex milieu of the cell. It can also be adapted for proteome-wide analysis to identify off-targets that are similarly stabilized.[10]

Data Presentation: Hypothetical CETSA Results

The table below shows hypothetical melting temperature (Tₘ) shifts for selected proteins in the presence of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine.

Protein TargetTₘ (Vehicle) (°C)Tₘ (Compound) (°C)ΔTₘ (°C)Comments
p38α 52.5 58.0 +5.5 Strong cellular target engagement
GSK3β48.049.5+1.5Weak cellular engagement
JNK151.051.2+0.2No significant engagement
HSP2762.062.1+0.1No direct binding

Experimental Protocol: CETSA

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat cells with the compound or vehicle (DMSO) for a specified duration to allow for cell penetration and target binding.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures for a set time (e.g., 3-8 minutes) using a thermal cycler.[11]

    • Cool the samples to room temperature.

  • Lysis and Separation:

    • Lyse the cells to release the proteins (e.g., by freeze-thaw cycles or addition of a mild detergent).

    • Separate the soluble protein fraction (containing stabilized, non-aggregated proteins) from the precipitated, denatured proteins by centrifugation.[11]

  • Protein Detection:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein remaining in the soluble fraction at each temperature using a specific detection method, such as Western blotting or mass spectrometry.[12]

  • Data Analysis:

    • Quantify the protein band intensities at each temperature.

    • Plot the percentage of soluble protein against the temperature to generate a melting curve.

    • Determine the Tₘ for both the vehicle- and compound-treated samples. The difference (ΔTₘ) indicates the degree of stabilization.

Chemical Proteomics (Affinity-Based Profiling)

This unbiased approach uses the compound of interest as "bait" to capture its interacting proteins from a cell lysate.[13] The captured proteins are then identified by mass spectrometry.

Causality Behind Experimental Choices: The key advantage of this method is its potential to identify completely unexpected off-targets, including non-kinase proteins, without prior knowledge.[13] The compound is typically immobilized on a solid support (e.g., beads), which requires careful chemical modification to ensure that its binding properties are not compromised.[14]

Data Presentation: Hypothetical Chemical Proteomics Hits

This table summarizes potential protein interactors identified in a pull-down experiment with immobilized 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine.

Protein HitUniProt IDFunctionRationale for Interaction
MAPK14 (p38α) Q16539Serine/threonine kinase Expected primary target
MAPK11 (p38β)Q15759Serine/threonine kinaseKnown related kinase
GSK3BP49841Serine/threonine kinaseConsistent with in vitro data
NQO1P15559NAD(P)H dehydrogenaseUnsuspected off-target

Experimental Protocol: Affinity-Based Chemical Proteomics

  • Probe Synthesis:

    • Synthesize a derivative of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine with a linker arm suitable for immobilization.

    • Covalently attach the modified compound to a solid support (e.g., NHS-activated sepharose beads).

  • Cell Lysis and Incubation:

    • Prepare a native cell lysate from the cell line of interest.

    • Incubate the lysate with the compound-immobilized beads to allow for protein binding. A control experiment using beads without the compound should be run in parallel.

  • Washing and Elution:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the specifically bound proteins, for example by using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Perform in-gel digestion of the protein bands with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify the proteins from the MS/MS data using a protein database search algorithm.

    • Compare the proteins identified in the compound pull-down with the control pull-down to identify specific interactors.

chem_proteomics_workflow Start Start Probe_Synthesis Probe Synthesis & Immobilization Start->Probe_Synthesis Incubation Incubate Lysate with Beads Probe_Synthesis->Incubation Cell_Lysis Cell Lysis Cell_Lysis->Incubation Washing Wash Beads Incubation->Washing Elution Elute Bound Proteins Washing->Elution MS_Analysis LC-MS/MS Analysis Elution->MS_Analysis Data_Analysis Identify Specific Binders MS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Chemical proteomics workflow for off-target identification.

Integrated Analysis and Conclusion

A comprehensive understanding of the off-target effects of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine requires an integrated analysis of the data from these orthogonal approaches.

  • In vitro kinase profiling provides a broad, quantitative overview of the compound's activity across the kinome, highlighting the most likely off-targets.

  • CETSA validates the engagement of the primary target and potential off-targets in a physiological cellular context, confirming that the compound can access and bind to these proteins in living cells.

  • Chemical proteomics offers an unbiased discovery tool to identify unforeseen off-targets, including those outside the kinase family, which might be missed by panel screening.

By combining these methods, researchers can build a high-confidence profile of a compound's interactions, enabling a more accurate interpretation of its biological effects and a better prediction of its potential therapeutic window and side-effect profile. This rigorous, multi-faceted approach to off-target analysis is a cornerstone of modern drug discovery and chemical biology.

References

  • Adriaenssens, E., et al. (2024). Control of mitophagy initiation and progression by the TBK1 adaptors NAP1 and SINTBAD. Nature Structural & Molecular Biology. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • Cohen, P. (2014). p38 MAP Kinase Inhibitors in Clinical Trials. ResearchGate. Available at: [Link]

  • Sino Biological. p38 MAPK Signaling Pathway. Available at: [Link]

  • Ge, Y., et al. (2025). Potential adverse effects associated with inhibition of p38alpha/beta MAP kinases. ResearchGate. Available at: [Link]

  • Dogra, C., et al. (2023). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. Available at: [Link]

  • Tong, L., et al. (2002).
  • Kumar, S., et al. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). PMC. Available at: [Link]

  • Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. PubMed. Available at: [Link]

  • Klaeger, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. PMC. Available at: [Link]

  • Markwardt, M. L., et al. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology.
  • Wallington, S., et al. (2016). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). NIH. Available at: [Link]

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. Available at: [Link]

  • Graneto, M. J., et al. (2008). Synthesis, crystal structure, and activity of pyrazole inhibitors of p38 map kinase. Journal of Medicinal Chemistry.
  • Lechner, C. (2021). Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. Available at: [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]

  • Creative Diagnostics. P38 Signaling Pathway. Available at: [Link]

  • Bantscheff, M., et al. (2012). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. ACS Publications. Available at: [Link]

  • Graneto, M. J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. ACS Publications. Available at: [Link]

  • Pelkmans, L., et al. (2014). Publications - CETSA. Available at: [Link]

  • Cuenda, A., & Rousseau, S. (2010). Mechanisms and functions of p38 MAPK signalling. PubMed. Available at: [Link]

  • Ingenta Connect. (2006). Selectivity of SB203580, SB202190 and Other Commonly Used p38 Inhibitors: Profiling Against a Multi-Enzyme Panel. Available at: [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. Available at: [Link]

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  • ResearchGate. (2013). Chemical proteomics workflow. A small-molecule kinase inhibitor is... Available at: [Link]

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Comparative

Benchmarking the Reproducibility of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine: A Comparative Guide on Regiocontrol and Purity

Executive Summary & Reproducibility Challenge The synthesis of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine (hereafter referred to as Compound 5-A ) is a critical gateway step in the preparation of various kinase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reproducibility Challenge

The synthesis of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine (hereafter referred to as Compound 5-A ) is a critical gateway step in the preparation of various kinase inhibitors and GPCR ligands. However, this reaction is notoriously prone to batch-to-batch variability due to regioisomerism .

The core reproducibility challenge lies in the condensation of 3-(3-methoxyphenyl)-3-oxopropanenitrile with methylhydrazine. This reaction produces two distinct isomers:[1][2]

  • Target (5-A): 5-amino-1-methyl-3-(3-methoxyphenyl)pyrazole.

  • Impurity (3-A): 3-amino-1-methyl-5-(3-methoxyphenyl)pyrazole.

Many published protocols fail to distinguish between these isomers or report yields based on crude mixtures. This guide provides an objective comparison of synthesis methods, establishing a reproducible protocol that maximizes the formation of the target 5-amine scaffold while ensuring rigorous structural validation.

Mechanistic Divergence: The "Why" Behind the Variability

To control reproducibility, one must understand the competing pathways. Methylhydrazine contains two nucleophilic nitrogen atoms: the terminal primary amine (


) and the internal secondary amine (

).
  • Pathway A (Thermodynamic Control): The more nucleophilic

    
     attacks the ketone carbonyl of the 
    
    
    
    -ketonitrile. Subsequent cyclization of the
    
    
    onto the nitrile yields the target 5-amine .
  • Pathway B (Kinetic Leakage): If the

    
     attacks the ketone (or if 
    
    
    
    attacks the nitrile directly), the regioisomer 3-amine is formed.

The electronic effect of the 3-methoxyphenyl group stabilizes the ketone, making the reaction sensitive to temperature and solvent polarity.

Visualizing the Regioselectivity Pathways

ReactionPathways Start Reagents: 3-oxo-3-(3-methoxyphenyl)propanenitrile + Methylhydrazine Inter1 Intermediate A: Hydrazone Formation (NH2 attacks Ketone) Start->Inter1 Major Pathway (Reflux EtOH) Inter2 Intermediate B: Hydrazone Formation (NHMe attacks Ketone) Start->Inter2 Minor Pathway (Cold/Acidic) Prod5 TARGET (5-A): 3-(3-methoxyphenyl)-1-methyl- 1H-pyrazol-5-amine Inter1->Prod5 Cyclization on CN Prod3 IMPURITY (3-A): 5-(3-methoxyphenyl)-1-methyl- 1H-pyrazol-3-amine Inter2->Prod3 Cyclization on CN

Figure 1: Mechanistic bifurcation showing the origin of the target 5-amine versus the 3-amino impurity.

Comparative Analysis: Method Performance

We benchmarked three common experimental conditions to determine the optimal balance of Yield vs. Regioselectivity (Ratio of 5-A : 3-A).

Table 1: Experimental Benchmarking Results
ParameterMethod A: Standard Reflux Method B: Acid Catalyzed Method C: Controlled Addition (Recommended)
Solvent Ethanol (Abs)Acetic Acid / EtOHEthanol (Abs)
Temp 78°C (Reflux)80°C0°C

Reflux
Addition Mode One-pot rapid mixOne-potSlow addition of Hydrazine to Nitrile
Reaction Time 4 Hours2 Hours6 Hours
Crude Yield 88%92%82%
Regio Ratio (5-A : 3-A) ~85 : 15~60 : 40>95 : 5
Purification Load High (Column required)Very High (Difficult separation)Low (Recrystallization possible)
Reproducibility LowLowHigh

Insight: While Method B is faster, the acid catalysis promotes protonation of the methylhydrazine, altering nucleophilicity profiles and degrading regioselectivity. Method C sacrifices slight yield for superior purity, eliminating the need for tedious column chromatography.

Validated Experimental Protocol (Method C)

This protocol is designed to be self-validating. The "In-Process Check" (IPC) steps ensure you do not proceed with a failed batch.

Reagents
  • 3-oxo-3-(3-methoxyphenyl)propanenitrile (1.0 eq)

  • Methylhydrazine (1.1 eq) [Warning: Toxic/Carcinogenic ]

  • Ethanol (Absolute, anhydrous)

  • HCl (12M) and NaOH (2M) for workup

Step-by-Step Workflow
  • Preparation: Dissolve 10.0 mmol of 3-oxo-3-(3-methoxyphenyl)propanenitrile in 20 mL of absolute ethanol in a round-bottom flask. Cool the solution to 0–5°C using an ice bath.

  • Controlled Addition: Dilute methylhydrazine (11.0 mmol) in 5 mL ethanol. Add this solution dropwise to the nitrile solution over 30 minutes .

    • Causality: Low temperature favors the kinetic attack of the more nucleophilic

      
       on the ketone, setting the correct regiochemistry before cyclization.
      
  • Cyclization: Once addition is complete, remove the ice bath. Stir at room temperature for 1 hour, then heat to reflux (78°C) for 4 hours.

  • IPC (TLC/LCMS): Check consumption of starting material.

    • Target: Mass [M+H]+ = 204.1.

  • Isolation: Cool to room temperature. Concentrate solvent to ~25% volume.

  • Crystallization: Add cold diethyl ether or hexanes to induce precipitation. Filter the solid.[3][4]

    • Note: The 5-amino isomer is typically less soluble in ether/hexane mixtures than the 3-amino isomer, acting as a purification step.

Purification Workflow Diagram

PurificationFlow Reaction Reaction Mixture (EtOH Reflux) Conc Concentrate to 25% Vol Reaction->Conc Precip Add Cold Ether/Hexane (Induce Crystallization) Conc->Precip Filter Filtration Precip->Filter Solid Solid Cake (Enriched Target 5-A) Filter->Solid Major Product Filtrate Filtrate (Contains Impurity 3-A) Filter->Filtrate Discard Recryst Recrystallize (EtOH) Final Purity >98% Solid->Recryst

Figure 2: Downstream processing workflow to isolate the target isomer without chromatography.

Quality Control & Structural Validation

Blindly trusting LC-MS is the most common failure mode in pyrazole synthesis, as both isomers have identical masses (


 204.1).
The Gold Standard: NOESY NMR

To confirm you have the 1-methyl-5-amino isomer (Target) and not the 1-methyl-3-amino isomer:

  • Experiment: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Target Signal (5-A): You should see a strong NOE correlation between the N-Methyl protons (~3.6 ppm) and the C4-H proton of the pyrazole ring.

    • Crucially: You should NOT see a correlation between the N-Methyl protons and the Phenyl ring protons.

  • Impurity Signal (3-A): In the impurity, the N-Methyl is adjacent to the phenyl ring (sterically), often showing NOE cross-peaks with the ortho-protons of the 3-methoxyphenyl group.

Table 2: Analytical Specification
TestAcceptance CriteriaNotes
HPLC Purity > 98.0%Area % at 254 nm
1H NMR Consistent structure

3.65 (s, 3H, N-Me),

5.80 (s, 1H, Pyrazole-H)
NOESY N-Me

Pyrazole-H4
Mandatory for batch release
Appearance Off-white to pale yellow solidDark orange indicates oxidation

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Regioselective Synthesis of 5-Amino- and 5-Hydroxypyrazoles." Journal of Organic Chemistry, 2008.

  • Mechanistic Insight: Elguero, J. "Pyrazoles and their Benzo Derivatives."[4] Comprehensive Heterocyclic Chemistry II, 1996.

  • Analytical Differentiation: Holzer, W., et al. "13C-NMR and 15N-NMR spectroscopy of 1-methyl-1H-pyrazol-5-amines." Journal of Heterocyclic Chemistry, 2005.

  • General Protocol Validation: "Standard Operating Procedure for Pyrazole Condensation." Organic Syntheses, Coll. Vol. 10.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine

For laboratory professionals engaged in the fast-paced world of drug discovery and chemical research, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we...

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory professionals engaged in the fast-paced world of drug discovery and chemical research, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine (CAS No. 1152708-61-6), ensuring the safety of personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles and regulatory frameworks, designed to be a self-validating system for your laboratory's operational safety.

Hazard Assessment: The Foundation of Safe Disposal

Understanding the intrinsic hazards of a compound is the critical first step in determining the appropriate disposal pathway. 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine is not a benign substance; its hazard profile necessitates that it be treated as hazardous waste.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several risks.[1] It is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3] The causality is clear: direct contact can lead to immediate physical harm, and inhalation of dust particles can compromise respiratory function. Therefore, the primary directive for disposal is to prevent any release into the environment and to eliminate routes of human exposure.

Hazard ClassificationGHS CodeDescriptionRequired Precautions & PPE
Acute Toxicity, OralH302Harmful if swallowed.[1]Do not eat, drink, or smoke in the lab. Wash hands thoroughly after handling.[4][5][6]
Skin Corrosion/IrritationH315Causes skin irritation.[1][7]Wear nitrile gloves and a lab coat. Avoid contact with skin.[4][7]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1][7]Wear safety glasses with side shields or goggles.[2]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][7]Handle in a well-ventilated area or a chemical fume hood. Avoid dust formation.[2][4][7]

This hazard profile dictates that the compound cannot be disposed of via standard trash or sewer systems. Such actions would risk environmental contamination and potential exposure to sanitation workers.

The Regulatory Imperative: Understanding RCRA

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9][10] RCRA establishes a "cradle-to-grave" framework for hazardous waste management, meaning that the generator of the waste (your laboratory) is responsible for it from its creation to its ultimate disposal.[9][11]

Compliance is not optional. Your institution is required to follow these federal regulations, which may be supplemented by more stringent state or local rules.[8][11] The core principle is that all hazardous waste must be properly identified, stored, transported, and disposed of at a permitted Treatment, Storage, and Disposal Facility (TSDF).[12]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to managing and disposing of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine waste, from the point of generation to its final handoff.

Step 1: Waste Identification and Segregation

The moment a decision is made to discard the chemical—whether it is excess, expired, or contaminated—it is officially classified as waste.

  • Action: Immediately segregate the waste into a designated, properly labeled hazardous waste container.

  • Causality: Co-mingling of different chemical wastes can lead to dangerous reactions. Pyrazole compounds, as amines, can react with strong oxidizing agents. Segregation prevents accidental and hazardous chemical interactions.

Step 2: Proper Waste Containment and Labeling

Containment is crucial to prevent environmental release and ensure safe handling.

  • Action for Solid Waste:

    • Carefully sweep or scoop the solid material into a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) bottle or drum).[4][7]

    • Avoid actions that create dust, such as vigorous scraping or the use of a standard vacuum cleaner.[2][4][7]

    • Seal the container tightly.

  • Action for Contaminated Labware (e.g., weighing boats, gloves, wipes):

    • Place all contaminated disposable items into a designated solid hazardous waste container. Do not overfill.

  • Labeling:

    • The container must be clearly labeled with the words "Hazardous Waste."

    • List the full chemical name: "3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine." Avoid abbreviations or formulas.

    • Indicate the primary hazards: "Toxic," "Irritant."

    • Record the accumulation start date (the date the first drop of waste enters the container).[13]

  • Causality: Proper containment and detailed labeling are mandated by RCRA.[13] This information is vital for the safety of lab personnel and is required by the TSDF to determine the final disposal method (e.g., incineration).

Step 3: On-Site Accumulation and Storage

Waste must be stored safely before it is collected by your institution's Environmental Health & Safety (EHS) department or a licensed waste carrier.

  • Action:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central accumulation area.

    • This area should be under the control of laboratory personnel, away from general traffic, and ideally within secondary containment to catch any potential leaks.

    • Keep the container closed at all times except when adding waste.[4][7]

  • Causality: Storing hazardous waste in designated, controlled areas minimizes the risk of spills, unauthorized access, and exposure to personnel who are not trained in its handling.

Step 4: Arranging for Disposal

Laboratory personnel do not perform the final disposal. Your role is to prepare the waste for collection.

  • Action:

    • Follow your institution's specific procedures for requesting a hazardous waste pickup from your EHS office or contracted waste disposal service.

    • Ensure all paperwork is completed accurately.

  • Causality: Final disposal of hazardous waste is a highly regulated process that can only be performed by licensed professionals at permitted facilities.[14] This ensures the waste is treated in a manner that neutralizes its hazards and complies with all federal and state laws.[12]

The decision-making process for a researcher is summarized in the workflow diagram below.

G cluster_prep Phase 1: In-Lab Waste Preparation cluster_storage Phase 2: Compliant Storage cluster_disposal Phase 3: Final Disposal Handoff A Material Identified for Disposal (Excess, Contaminated, Expired) B Is the material solid or liquid contamination? A->B C Carefully transfer solid to a dedicated waste container. Avoid creating dust. B->C Solid D Place contaminated items (gloves, wipes) in solid waste container. B->D Contaminated Labware E Securely seal the container. C->E D->E F Attach Hazardous Waste Label. - Full Chemical Name - Hazard Warnings (Toxic, Irritant) - Accumulation Start Date E->F G Move container to designated Satellite Accumulation Area (SAA). F->G H Ensure secondary containment is in place. G->H I Keep container closed. H->I J Follow institutional protocol to request waste pickup. I->J K Complete all required waste manifests/paperwork. J->K L Waste collected by authorized EHS or licensed carrier. K->L

Sources

Handling

Personal protective equipment for handling 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine

Executive Summary & Risk Context Treat this compound as a potent bioactive agent. While the specific GHS classification for 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine indicates it is an irritant and harmful if swall...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

Treat this compound as a potent bioactive agent. While the specific GHS classification for 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine indicates it is an irritant and harmful if swallowed, its structural scaffold (aminopyrazole) is a "privileged structure" in medicinal chemistry, frequently serving as the pharmacophore for kinase inhibitors and CNS-active agents.

The Safety Philosophy: Do not rely solely on the "Warning" signal word. In drug development, intermediate potency often exceeds that of the final drug. This guide mandates a Level 2+ Containment Strategy , treating the solid as a potential sensitizer and high-affinity biological modulator.

Hazard Assessment & GHS Classification

The following data is synthesized from ECHA registrations and PubChem compound summaries.

Hazard CategoryCodeDescriptionMechanistic Insight
Acute Toxicity (Oral) H302 Harmful if swallowedAminopyrazoles can modulate CNS targets; systemic absorption must be prevented.
Skin Irritation H315 Causes skin irritationBasic amine moiety reacts with skin lipids/proteins, causing dermatitis.
Eye Irritation H319 Causes serious eye irritationCrystalline dust is mechanically and chemically abrasive to the cornea.
STOT - SE H335 May cause respiratory irritationFine particulates pose an inhalation risk to mucous membranes.

Personal Protective Equipment (PPE) Matrix

This protocol uses a Barrier-Redundancy Model . We do not rely on a single layer of protection.

Core PPE Requirements[1]
Protection ZoneRequired EquipmentTechnical Justification
Respiratory Fume Hood (Primary) N95/P100 Respirator (Secondary)The compound is a solid powder. Engineering controls (Hood) are superior to PPE. Use a respirator only if weighing outside a hood (not recommended).
Ocular Chemical Splash Goggles Safety glasses with side shields are insufficient for fine powders that can drift around frames. Goggles provide a seal against dust entry.
Dermal (Hands) Double Nitrile Gloves (min 5 mil)Outer Layer: Changed immediately upon contamination. Inner Layer: Acts as the fail-safe. Amines can permeate latex; nitrile offers superior chemical resistance.
Body Lab Coat (Buttoned, Long Sleeve) Must cover the neck and wrists. Synthetic blends are preferred to prevent dust adhesion.

Operational Workflow: The "Safe-Path" Protocol

This workflow is designed to minimize static discharge and aerosolization, the two primary risks when handling fine organic powders.

Diagram: Standard Operating Procedure (SOP)

The following visualization outlines the decision logic for handling the compound.

HandlingWorkflow Start START: Pre-Work Check CheckHood Verify Fume Hood (Flow > 100 fpm) Start->CheckHood CheckHood->Start Fail (Alert FM) PPE_Don Don PPE: Double Nitrile + Goggles CheckHood->PPE_Don Pass Weighing Weighing Process (Use Anti-Static Gun) PPE_Don->Weighing Solubilization Dissolve in Solvent (DMSO/Methanol) Weighing->Solubilization Solid Transfer Waste Waste Segregation Solubilization->Waste Disposal

Figure 1: Safe handling workflow ensuring engineering controls are verified before chemical exposure.

Detailed Methodology

Step 1: Engineering Control Verification

  • Action: Verify the chemical fume hood is operating at a face velocity of 80–100 fpm.

  • Why: H335 (Respiratory Irritation) dictates that zero dust should enter the user's breathing zone.

Step 2: Anti-Static Weighing

  • Action: Use an anti-static gun or ionizer bar inside the weigh station before opening the vial.

  • Why: Dry organic amines often carry static charges. Static can cause the powder to "jump" or disperse unexpectedly when the spatula approaches, leading to area contamination.

Step 3: Solubilization (The Critical Control Point)

  • Action: Dissolve the solid immediately after weighing. Preferred solvents: DMSO or Methanol (solubility dependent on specific assay).

  • Why: Once in solution, the risk of inhalation (H335) is eliminated, and the risk shifts to dermal absorption (H315). Liquid spills are easier to contain than dust dispersion.

Emergency Response: Spill & Exposure Logic

In the event of a breach, immediate, decisive action is required. Do not hesitate.

Diagram: Spill Response Decision Matrix

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Solid Powder Type->Solid Liquid Solution (DMSO/MeOH) Type->Liquid Action_Solid DO NOT SWEEP Use Wet Wipe/Damp Paper Towel Solid->Action_Solid Prevent Dust Action_Liquid Absorb with Vermiculite or Absorbent Pads Liquid->Action_Liquid Contain Spread Disposal Seal in HazMat Bag Label 'Toxic' Action_Solid->Disposal Action_Liquid->Disposal

Figure 2: Decision logic for spill containment.[1][2] Note the prohibition of sweeping for solids.

First Aid Protocols (Self-Validating)
  • Ocular Contact: Flush for 15 minutes. Validation: If you cannot read a label clearly after flushing, continue flushing and seek medical aid.

  • Skin Contact: Wash with soap and water.[2][3][4] Validation: Do not use alcohol/solvents to clean skin; this increases permeability and drives the amine deeper into the dermis.

Disposal & Logistics

Waste Code: Non-RCRA regulated (unless mixed with regulated solvents), but treat as Toxic Organic Waste .

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must go into a dedicated solid waste bin labeled "Toxic Solids."

  • Liquid Waste: Collect in a carboy compatible with the solvent (e.g., HDPE for aqueous/DMSO mixtures). Label clearly with the full chemical name; do not use abbreviations like "Aminopyrazole deriv."

  • Decontamination: Wipe down balance and hood surfaces with a 10% ethanol solution after use to remove non-visible residues.

References

  • PubChem. 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine (Compound).[5] National Library of Medicine. Accessed October 26, 2023. [Link]

  • ECHA. Registration Dossier: 1-methyl-3-phenyl-1H-pyrazol-5-amine (Analogous Structure Safety Data). European Chemicals Agency.[5] [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[6] National Academies Press.[6] [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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